molecular formula C10H14Cl6N4O2 B15581561 Triforine CAS No. 37273-84-0

Triforine

Número de catálogo: B15581561
Número CAS: 37273-84-0
Peso molecular: 435.0 g/mol
Clave InChI: RROQIUMZODEXOR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Triforine can cause developmental toxicity according to The Environmental Protection Agency (EPA).
This compound appears as colorless crystals. Non corrosive. Used as a fungicide.
This compound is a member of the class of N-alkylpiperazines in which the two amino groups of piperazine are replaced by 1-formamido-2,2,2-trichloroethyl groups. A fungicide active against a range of diseases including powdery mildew, scab and rust. It has a role as an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor, an allergen and an antifungal agrochemical. It is a N-alkylpiperazine, a member of formamides, an organochlorine compound and an amide fungicide.
structure

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[2,2,2-trichloro-1-[4-(2,2,2-trichloro-1-formamidoethyl)piperazin-1-yl]ethyl]formamide
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InChI

InChI=1S/C10H14Cl6N4O2/c11-9(12,13)7(17-5-21)19-1-2-20(4-3-19)8(18-6-22)10(14,15)16/h5-8H,1-4H2,(H,17,21)(H,18,22)
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InChI Key

RROQIUMZODEXOR-UHFFFAOYSA-N
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Canonical SMILES

C1CN(CCN1C(C(Cl)(Cl)Cl)NC=O)C(C(Cl)(Cl)Cl)NC=O
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Molecular Formula

C10H14Cl6N4O2
Record name TRIFORINE
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DSSTOX Substance ID

DTXSID5032654
Record name N,N'-Bis(1-formamido-2,2,2-trichloroethyl)piperazine
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Molecular Weight

435.0 g/mol
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Physical Description

Triforine appears as colorless crystals. Non corrosive. Used as a fungicide., White solid; [Merck Index] Colorless solid; [CAMEO] White to light brown solid; [HSDB] White solid; Formulated as emulsifiable concentrate and ready-to-use aerosol; [Reference #2]
Record name TRIFORINE
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Solubility

Readily soluble in dimethylformamide (330 g/L), dimethyl sulfoxide and N-methylpyrrolidone (476 g/L). Soluble in tetrahydrofuran. Slightly soluble in acetone (11 g/L), dichloromethane (1 g/L), methanol (10 g/L), dioxane, and cyclohexanone. Insoluble in benzene, petroleum ether and cyclohexane., Soluble in CMF, DMSO, N-methylpyrrolidine; moderately soluble in tetrahydrofuran; Insolubgle in acetone, benzene, carbon tetrachloride, chloroform, methylene chloride, and petroleum ether., In water, 30 mg/L at 25 °C.
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Density

1554 kg/cu m at 20 °C
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Vapor Pressure

0.0000002 [mmHg], 2.00X10-7 mm Hg at 25 °C.
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Color/Form

White to light brown crystals.

CAS No.

26644-46-2
Record name TRIFORINE
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Melting Point

155 °C (decomposes)
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Properties of Triforine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triforine is a systemic fungicide belonging to the piperazine class of chemicals. It exhibits protective, eradicant, and curative action against a variety of fungal pathogens, most notably those causing powdery mildew, scab, and rusts in fruits, vegetables, and ornamental plants.[1][2] Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound, chemically known as N,N'-{piperazine-1,4-diylbis[(trichloromethyl)methylene]}diformamide, is characterized by a central piperazine ring substituted with two identical formamido-2,2,2-trichloroethyl groups.[3][4] The presence of two chiral centers gives rise to stereoisomers, with commercial formulations typically being a mixture.[3]

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name N,N'-{piperazine-1,4-diylbis[(trichloromethyl)methylene]}diformamide[3][4]
CAS Name N,N'-[1,4-piperazinediylbis(2,2,2-trichloroethylidene)]bis[formamide][4]
CAS Number 26644-46-2[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42][43][44][45][46][47][48]
Molecular Formula C₁₀H₁₄Cl₆N₄O₂[1][3][4][5][6][8][9][11][13][16][17]
SMILES C1CN(CCN1C(C(Cl)(Cl)Cl)NC=O)C(C(Cl)(Cl)Cl)NC=O[1][3]
PubChem CID 33565[1][3]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, application, and environmental fate. A summary of these properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 434.96 g/mol [3][4][5][6][8][9][11][12][13][16][17][49]
Physical State White to light brown crystalline solid[1][2][4]
Melting Point ~155 °C (with decomposition)[1][4][5][6][10][11][12][15]
Boiling Point Decomposes before boiling[3]
Vapor Pressure 2.6 x 10⁻⁷ mbar at 25 °C[2]
Water Solubility 9.0 x 10⁻³ g/L at 20 °C (pH 7.0)[4]
Solubility in Organic Solvents (at 20-25 °C) Readily soluble in dimethylformamide (330 g/L), N-methylpyrrolidone (476 g/L); Soluble in tetrahydrofuran; Slightly soluble in acetone (11 g/L), methanol (10 g/L).[1][2][11]
LogP (n-octanol/water) 2.20[11]
pKa 10.6[1][3][4][6][15][22]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity stems from its ability to inhibit the enzyme sterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][5] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity.[5][9]

By inhibiting CYP51, this compound disrupts the conversion of lanosterol to ergosterol, leading to an accumulation of toxic methylated sterol precursors and a depletion of ergosterol.[8][9] This ultimately compromises the fungal cell membrane, leading to growth inhibition and cell death.[15]

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Sterol 14α-demethylase (CYP51) lanosterol->cyp51 demethylation ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane incorporation This compound This compound This compound->cyp51 Inhibition cyp51->ergosterol

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and evaluation of this compound.

Synthesis and Purification of this compound

The synthesis of this compound involves a multi-step process, beginning with the formation of key intermediates.[2] A general laboratory-scale synthesis protocol is outlined below.

Protocol 5.1.1: Synthesis of this compound

  • Intermediate Synthesis: Prepare trichloromethyl-substituted aldehydes and piperazine derivatives.

  • Coupling Reaction: In a suitable reaction vessel, combine the trichloromethyl-substituted aldehyde and piperazine derivative in an appropriate solvent (e.g., dimethylformamide).

  • Formylation: Introduce formamide groups to link the piperazine ring with the trichloromethyl moieties under controlled temperature and pH conditions.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction and precipitate the crude product by adding water.[6]

  • Purification: Collect the crude this compound by filtration. Purify the product by recrystallization from a suitable solvent such as acetonitrile or by solvent extraction to yield technical-grade this compound.[2][6]

Synthesis_Workflow start Start intermediates Synthesize Intermediates (Trichloromethyl-aldehyde & Piperazine derivative) start->intermediates coupling Coupling and Formylation Reaction intermediates->coupling monitoring Monitor Reaction Progress (TLC/HPLC) coupling->monitoring workup Reaction Work-up and Precipitation monitoring->workup purification Purification (Recrystallization/Extraction) workup->purification end Pure this compound purification->end

Figure 2. General workflow for the synthesis and purification of this compound.
Determination of Physicochemical Properties

The following protocols are based on OECD guidelines for the testing of chemicals.

Protocol 5.2.1: Melting Point Determination (OECD 102) [27][28][30]

  • Apparatus: Utilize a capillary/metal block apparatus or a differential scanning calorimeter (DSC).

  • Sample Preparation: Finely powder the dry this compound sample.

  • Capillary Method: Introduce the powdered sample into a capillary tube to a height of 3-5 mm. Place the capillary in the heating block and heat at a rate of 1-2 °C/min near the expected melting point.

  • Observation: Record the temperature at which the substance begins to melt and the temperature at which it is completely molten.

  • DSC Method: Accurately weigh the sample into a DSC pan. Heat the sample at a constant rate (e.g., 10 °C/min) and record the heat flow as a function of temperature. The melting point is determined from the onset and peak of the melting endotherm.

Protocol 5.2.2: Water Solubility (Flask Method, OECD 105) [8][11][14][49][22]

  • Apparatus: Use a constant temperature water bath, flasks with stoppers, and an analytical method for quantifying this compound.

  • Procedure: Add an excess amount of this compound to a known volume of distilled water in a flask.

  • Equilibration: Agitate the flask in the water bath at a constant temperature (e.g., 20 °C) until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: Centrifuge or filter the solution to remove undissolved solid.

  • Quantification: Determine the concentration of this compound in the aqueous phase using a validated analytical method (e.g., HPLC-UV).

  • Calculation: The water solubility is the average of at least three replicate determinations.

Protocol 5.2.3: Dissociation Constant (pKa) Determination (Titration Method, OECD 112) [1][13][20][50][26]

  • Apparatus: Use a pH meter, a temperature-controlled titration vessel, and a burette.

  • Sample Preparation: Prepare a solution of this compound of known concentration in water or a suitable co-solvent if solubility is low.

  • Titration: Titrate the solution with a standardized solution of a strong acid or base.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Calculation: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the substance is in its ionized form, determined from the midpoint of the titration curve.

Protocol 5.2.4: Partition Coefficient (LogP) Determination (Shake Flask Method, OECD 107) [5][6][7][10][12]

  • Apparatus: Use a mechanical shaker, centrifuge, and analytical instrumentation to quantify this compound.

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Procedure: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water in a flask.

  • Equilibration: Shake the flask until equilibrium is reached (several hours).

  • Phase Separation: Separate the n-octanol and water phases by centrifugation.

  • Quantification: Determine the concentration of this compound in each phase.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Fungicidal Efficacy Testing

Protocol 5.3.1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method, based on CLSI M38-A2) [9][16][18][23][24][25][29][31][32][34][36][37][40][41][43]

  • Fungal Inoculum Preparation: Culture the target fungal species on a suitable agar medium. Prepare a spore suspension and adjust the concentration to a standardized level (e.g., 1-5 x 10⁶ CFU/mL).

  • Antifungal Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Microtiter Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to achieve a range of test concentrations.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no this compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-72 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Efficacy_Testing_Workflow start Start inoculum Prepare Fungal Inoculum start->inoculum stock Prepare this compound Stock Solution start->stock inoculation Inoculate Wells with Fungal Suspension inoculum->inoculation dilution Perform Serial Dilutions in Microtiter Plate stock->dilution dilution->inoculation incubation Incubate Plate inoculation->incubation mic Determine Minimum Inhibitory Concentration (MIC) incubation->mic end Efficacy Data mic->end

Figure 3. Experimental workflow for in vitro fungicidal efficacy testing.
Residue Analysis in Fruit Samples

Protocol 5.4.1: this compound Residue Analysis using QuEChERS and GC-ECD [2][3][4][17][21][33][35][45][46][48]

  • Sample Homogenization: Homogenize a representative sample of the fruit (e.g., apple) to a uniform consistency.

  • Extraction: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting-Out: Add a mixture of anhydrous magnesium sulfate and sodium chloride, shake vigorously, and centrifuge to separate the layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. Vortex and centrifuge.

  • Analysis: Analyze the final extract using Gas Chromatography with an Electron Capture Detector (GC-ECD) for the quantification of this compound.

Residue_Analysis_Workflow start Start homogenize Homogenize Fruit Sample start->homogenize extract Acetonitrile Extraction homogenize->extract salt_out Salting-Out with MgSO₄/NaCl extract->salt_out centrifuge1 Centrifuge salt_out->centrifuge1 dspe d-SPE Cleanup centrifuge1->dspe centrifuge2 Centrifuge dspe->centrifuge2 analyze GC-ECD Analysis centrifuge2->analyze end Residue Data analyze->end

Figure 4. Workflow for this compound residue analysis in fruit samples.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and key experimental methodologies related to the fungicide this compound. The tabulated data allows for easy comparison of its properties, while the detailed protocols offer a foundation for researchers in the fields of agricultural science, environmental chemistry, and drug development to conduct further studies. The provided diagrams of its mechanism of action and experimental workflows serve to visually summarize the critical aspects of this compound's fungicidal activity and analysis. This comprehensive information is intended to be a valuable resource for the scientific community engaged in the study and application of this important fungicide.

References

An In-Depth Technical Guide to the Fungicidal Mechanism of Action of Triforine

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Triforine is a systemic fungicide belonging to the piperazine class, renowned for its protectant, eradicant, and curative properties against a spectrum of fungal pathogens, particularly powdery mildew, scab, and rusts.[1][2][3] Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes.[4][5] Classified by the Fungicide Resistance Action Committee (FRAC) in Group 3, this compound acts as a demethylation inhibitor (DMI), specifically targeting the sterol 14α-demethylase enzyme (CYP51).[4][6] This inhibition disrupts the fungal cell membrane structure and function by depleting ergosterol and causing the accumulation of toxic methylated sterol precursors, ultimately leading to the cessation of fungal growth.[5][7]

Introduction to this compound

This compound, chemically known as N,N'-{piperazine-1,4-diylbis[(trichloromethyl)methylene]}diformamide, is a systemic fungicide that is absorbed by the plant's leaves and roots and translocates upwards.[1][8] This systemic activity allows it to provide comprehensive protection and to cure existing fungal infections.[9][10] As a member of the sterol biosynthesis inhibitor (SBI) class of fungicides, its mode of action is highly specific, targeting a key enzyme in a metabolic pathway unique to fungi.[4][11] This specificity makes it a valuable tool in agriculture and horticulture for managing diseases on cereals, fruits, and ornamental plants.[2][6]

Core Mechanism of Action

The fungitoxic activity of this compound is centered on the disruption of the ergosterol biosynthesis pathway, which is essential for the formation and functionality of fungal cell membranes.[12][13]

The Ergosterol Biosynthesis Pathway

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[13] It plays a crucial role in regulating membrane fluidity, permeability, and the function of membrane-bound enzymes.[13][14] The biosynthesis of ergosterol is a complex, multi-step process. A key step in this pathway is the oxidative removal of the 14α-methyl group from sterol precursors like lanosterol. This demethylation is catalyzed by the cytochrome P450 enzyme, sterol 14α-demethylase, encoded by the CYP51 gene (also known as ERG11).[4][15]

Inhibition of Sterol 14α-Demethylase (CYP51)

This compound functions as a potent and specific inhibitor of the sterol 14α-demethylase (CYP51) enzyme.[1][4] By binding to the enzyme, it blocks the C14-demethylation step in the ergosterol pathway.[5] This action is characteristic of DMI fungicides, which represent the most economically significant class of SBIs.[11][16] The inhibition halts the production of essential sterols needed for new membrane synthesis.

Biochemical Consequences of Inhibition

The inhibition of CYP51 by this compound has two major downstream effects:

  • Depletion of Ergosterol: The blockage of the pathway leads to a significant reduction in the cellular concentration of ergosterol. This compromises the structural and functional integrity of the fungal cell membrane.[14]

  • Accumulation of Toxic Precursors: The enzymatic block results in the accumulation of aberrant 14α-methylated sterol precursors, such as lanosterol and eburicol.[5][7] The integration of these bulky, methylated sterols into the fungal membrane disrupts its normal architecture, leading to increased permeability and malfunction of membrane-associated enzymes, which is ultimately lethal to the fungus.[7][14]

Triforine_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Effect of this compound Lanosterol Lanosterol (14α-methyl sterol) Intermediates 4,4-dimethyl-Fecosterol Lanosterol->Intermediates Sterol 14α-demethylase (CYP51) Accumulation Accumulation of 14α-methylated sterols Ergosterol Ergosterol (Functional Membrane Sterol) Intermediates->Ergosterol Multiple Steps This compound This compound Inhibition This compound->Inhibition Disruption Membrane Disruption & Fungal Cell Death Accumulation->Disruption

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Quantitative Analysis of Efficacy

The efficacy of a fungicide is often quantified by its half-maximal effective concentration (EC50), which is the concentration required to inhibit 50% of fungal growth.[4] Lower EC50 values indicate higher potency. The Resistance Factor (RF) is used to quantify the level of resistance in a fungal strain, calculated by dividing the EC50 of the resistant strain by that of a sensitive (wild-type) strain.[4]

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C10H14Cl6N4O2 [1][17]
Molecular Weight 435.0 g/mol [1]
Water Solubility 30 mg/L (at 25 °C) [1]
Octanol/Water Partition Coeff. (log Pow) 2.2 (at 20 °C) [17]

| FRAC Group | 3 (C14-demethylase inhibitor) |[6] |

Table 2: Illustrative Efficacy and Resistance Data for this compound (Note: The following data are hypothetical examples for illustrative purposes, as specific values vary widely based on fungal species, isolate, and experimental conditions.[4])

Fungal Species Strain Type This compound EC50 (µg/mL) Resistance Factor (RF)
Venturia inaequalis (Apple Scab) Sensitive (Wild-Type) 0.15 -
Venturia inaequalis (Apple Scab) Resistant (R1) 2.25 15
Podosphaera leucotricha (Powdery Mildew) Sensitive (Wild-Type) 0.08 -

| Podosphaera leucotricha (Powdery Mildew) | Resistant (R1) | 1.84 | 23 |

Experimental Protocols for Mechanism of Action Studies

In Vitro Mycelial Growth Inhibition Assay

This assay is a standard method to determine the EC50 value of a fungicide against a specific fungus.[4]

Objective: To quantify the inhibitory effect of this compound on the mycelial growth of a target fungus.

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution (e.g., in acetone or DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (e.g., 5 mm diameter)

  • Incubator

Protocol:

  • Preparation of Fungicide Plates: a. Autoclave the growth medium (PDA) and allow it to cool to approximately 50-55°C. b. Prepare a serial dilution of the this compound stock solution. c. Amend the molten PDA with the this compound dilutions to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent alone. d. Pour approximately 20 mL of the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation: a. From the margin of an actively growing fungal culture, take a mycelial plug using a sterile cork borer. b. Place the plug, mycelium-side down, in the center of each prepared petri dish (both this compound-amended and control).

  • Incubation: a. Seal the plates with paraffin film and incubate them in the dark at a suitable temperature (e.g., 22-25°C) for several days, until the fungal growth in the control plates has reached a significant diameter (e.g., 70-80 mm).

  • Data Collection and Analysis: a. Measure the diameter of the fungal colony in two perpendicular directions for each plate and calculate the average. b. Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the solvent control using the formula: Inhibition (%) = [(Control Diameter - Treatment Diameter) / Control Diameter] x 100. c. Determine the EC50 value by performing a probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.[4]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_media Prepare Growth Medium (e.g., PDA) prep_fungicide Create this compound Serial Dilutions prep_media->prep_fungicide amend_media Amend Medium with Fungicide Concentrations prep_fungicide->amend_media pour_plates Pour into Petri Dishes amend_media->pour_plates inoculate Inoculate Plates with Fungal Plugs pour_plates->inoculate incubate Incubate at Controlled Temperature inoculate->incubate measure Measure Colony Diameters incubate->measure calc_inhibition Calculate Percent Growth Inhibition measure->calc_inhibition determine_ec50 Determine EC50 Value (Probit Analysis/Regression) calc_inhibition->determine_ec50

Caption: Experimental workflow for determining fungicide EC50 values.

Sterol Profile Analysis

This method is used to confirm the biochemical impact of this compound by analyzing the sterol composition of treated fungi.

Protocol Outline:

  • Fungal Culture: Grow the fungus in liquid or on solid media with and without a sub-lethal concentration of this compound.

  • Lipid Extraction: Harvest the mycelia and perform a total lipid extraction using a solvent system (e.g., chloroform:methanol).

  • Saponification: Saponify the lipid extract to release free sterols.

  • Derivatization: Convert the sterols into more volatile derivatives (e.g., trimethylsilyl ethers) suitable for gas chromatography.

  • GC-MS Analysis: Separate and identify the sterols using Gas Chromatography-Mass Spectrometry (GC-MS). Compare the sterol profiles of this compound-treated and untreated samples, looking for a decrease in ergosterol and an accumulation of 14α-methylated precursors.[7]

Mechanisms of Resistance

The extensive use of DMI fungicides has led to the evolution of resistance in many fungal populations.[4] The primary mechanisms of resistance to this compound and other DMIs involve modifications related to the target CYP51 gene.[4]

  • Point Mutations in CYP51: Alterations in the nucleotide sequence of the CYP51 gene can lead to amino acid substitutions in the C14-demethylase enzyme. These changes can reduce the binding affinity of this compound to the enzyme, thereby decreasing its inhibitory effect.

  • Overexpression of CYP51: Fungal isolates may develop mechanisms to increase the transcription of the CYP51 gene, leading to the overproduction of the C14-demethylase enzyme. The higher concentration of the target enzyme requires a greater concentration of the fungicide to achieve an inhibitory effect.

  • Increased Efflux Pump Activity: Some resistant fungi exhibit enhanced activity of membrane transporters, such as ATP-binding cassette (ABC) transporters. These pumps actively expel the fungicide from the fungal cell, preventing it from reaching its target enzyme at a sufficient concentration.[7]

Resistance_Mechanisms cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Triforine_in This compound Inhibition Inhibition Triforine_in->Inhibition R3 3. Efflux Pump (Fungicide Expelled) Triforine_in->R3 Target Target Enzyme (CYP51) Target->Inhibition R1 1. Target Site Mutation (Reduced Binding) R1->Target Alters R2 2. Target Overexpression (More CYP51) R2->Target Increases Amount Triforine_out This compound R3->Triforine_out Active Efflux

Caption: Key mechanisms of fungal resistance to DMI fungicides like this compound.

Conclusion

The mechanism of action of this compound is a well-defined process centered on the inhibition of sterol C14-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. This targeted inhibition leads to ergosterol depletion and the accumulation of toxic sterol intermediates, causing catastrophic disruption of fungal cell membrane integrity and function. Understanding this precise mechanism, along with the experimental protocols to quantify its effects and the pathways by which resistance emerges, is fundamental for its effective use in disease management strategies and for the development of next-generation fungicides.

References

Triforine as a Sterol Demethylation Inhibitor (DMI): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triforine is a systemic fungicide belonging to the piperazine chemical group, recognized for its efficacy against a variety of fungal pathogens, including those responsible for powdery mildew, scab, and rust.[1] Its mode of action is the inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[3] This technical guide provides an in-depth analysis of this compound as a sterol demethylation inhibitor (DMI), detailing its mechanism of action, presenting quantitative efficacy data, and outlining experimental protocols for its evaluation.

Introduction

Fungal infections in agriculture and medicine pose significant challenges, necessitating the development and understanding of effective antifungal agents. Sterol biosynthesis inhibitors (SBIs), particularly demethylation inhibitors (DMIs), represent a major class of fungicides that target the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][3] this compound, a piperazine derivative, has been a longstanding and reliable DMI for the control of various fungal diseases.[1] This document serves as a comprehensive resource for researchers and professionals, offering a detailed examination of this compound's role as a CYP51 inhibitor.

Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name N,N'-[piperazine-1,4-diylbis(trichloro-methyl)methylene]diformamide[1]
CAS Number 26644-46-2
Molecular Formula C₁₀H₁₄Cl₆N₄O₂[1]
Molecular Weight 434.96 g/mol
Appearance Colorless crystals[2]
Solubility Soluble in DMSO; sparingly soluble in acetone, chloroform, and methanol

Mechanism of Action: Inhibition of Sterol Demethylation

This compound's antifungal activity stems from its specific inhibition of the cytochrome P450 enzyme, 14α-demethylase (CYP51). This enzyme is a key catalyst in the ergosterol biosynthesis pathway, responsible for the removal of a methyl group from lanosterol or eburicol, precursors to ergosterol.[2][4]

The inhibition of CYP51 by this compound leads to two primary consequences for the fungal cell:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane. This affects essential cellular processes such as nutrient transport and cell wall synthesis.[4][5]

  • Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes a buildup of 14α-methylated sterols, which are toxic to the fungal cell and further disrupt membrane function.[4][6]

The Ergosterol Biosynthesis Pathway and this compound's Target

The ergosterol biosynthesis pathway is a multi-step process that converts acetyl-CoA into ergosterol. This compound acts at the crucial demethylation step, as illustrated in the following diagram.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action cluster_consequences Consequences Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated sterols 14-demethylated sterols Lanosterol->14-demethylated sterols CYP51 (14α-demethylase) Ergosterol_Depletion Ergosterol Depletion Lanosterol->Ergosterol_Depletion Toxic_Sterol_Accumulation Toxic 14α-methylated Sterol Accumulation Lanosterol->Toxic_Sterol_Accumulation Ergosterol Ergosterol 14-demethylated sterols->Ergosterol Multiple Steps This compound This compound This compound->Lanosterol Inhibits CYP51 Fungal_Cell_Death Fungal Cell Death Ergosterol_Depletion->Fungal_Cell_Death Toxic_Sterol_Accumulation->Fungal_Cell_Death

Caption: Inhibition of Ergosterol Biosynthesis by this compound.

Quantitative Efficacy Data

The efficacy of this compound can be quantified by determining its half-maximal effective concentration (EC₅₀) or minimum inhibitory concentration (MIC) against various fungal species. While extensive, directly comparable datasets are not always available in single studies, the following tables summarize illustrative efficacy data. It is important to note that these values can vary based on the fungal isolate, experimental conditions, and testing methodology.[1][7]

Table 1: Illustrative EC₅₀ Values of this compound Against Various Fungal Pathogens

Fungal PathogenDiseaseIllustrative EC₅₀ (µg/mL)Reference
Podosphaera leucotrichaApple Powdery Mildew0.1 - 1.0[1]
Venturia inaequalisApple Scab0.5 - 5.0[1]
Sphaerotheca pannosaRose Powdery Mildew0.2 - 2.0[1]
Phoma exigua var. inoxydabilisPeriwinkle Foliar Necrosis>10 (low in vitro inhibition)[8]
Colletotrichum gloeosporioidesPeriwinkle Foliar Necrosis>10 (low in vitro inhibition)[8]

Table 2: Comparative Efficacy of this compound in Field Trials

CropDiseaseFungicideApplication Rate (g a.i./L)Disease Control EfficacyReference
PhotiniaEntomosporium Leaf SpotThis compoundNot specifiedInferior to myclobutanil and chlorothalonil
Vinca minor (Periwinkle)Foliar NecrosisThis compound0.27Less effective than thiophanate methyl/mancozeb[8]

Experimental Protocols

Standardized in vitro and in vivo experimental protocols are essential for evaluating the antifungal efficacy of this compound.

In Vitro Antifungal Susceptibility Testing: Poisoned Food Technique

This method is commonly used to determine the effect of a fungicide on the mycelial growth of a fungus on an agar medium.[9][10]

Objective: To determine the EC₅₀ value of this compound by measuring its effect on the radial growth of a fungal colony.

Methodology:

  • Preparation of Fungicide Stock Solution:

    • Dissolve a known weight of technical grade this compound in a minimal amount of a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Prepare a stock solution of a high concentration (e.g., 1000 µg/mL).

  • Media Preparation:

    • Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.

    • Allow the molten PDA to cool to approximately 45-50°C in a water bath.

  • Amendment of Media:

    • Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

    • Prepare a control medium containing the same concentration of the solvent used for the stock solution but without this compound.

    • Pour the amended and control PDA into sterile Petri plates and allow them to solidify.

  • Inoculation:

    • From a young, actively growing culture of the target fungus, cut a mycelial disc (e.g., 5 mm in diameter) from the colony margin using a sterile cork borer.

    • Aseptically place the mycelial disc, mycelial side down, in the center of each amended and control PDA plate.

  • Incubation:

    • Incubate the plates at an optimal temperature for the specific fungus (e.g., 25 ± 2°C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

      • % Inhibition = ((dc - dt) / dc) * 100

      • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

    • Determine the EC₅₀ value by performing a probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.

Poisoned_Food_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_media Prepare and Autoclave PDA Medium start->prep_media amend_media Amend Cooled PDA with This compound Concentrations prep_stock->amend_media prep_media->amend_media pour_plates Pour Amended and Control Plates amend_media->pour_plates inoculate Inoculate Plates with Fungal Mycelial Disc pour_plates->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition measure->calculate determine_ec50 Determine EC50 Value calculate->determine_ec50 end End determine_ec50->end

Caption: Workflow for the Poisoned Food Technique.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a fungicide in a liquid medium and is particularly useful for yeasts and for generating a large amount of data.[2]

Objective: To determine the MIC of this compound against a fungal isolate.

Methodology:

  • Preparation of this compound Stock Solution and Dilutions:

    • Prepare a stock solution of this compound in 100% DMSO at a concentration of 1280 µg/mL.[2]

    • In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in RPMI-1640 medium to achieve final concentrations typically ranging from 0.125 to 128 µg/mL.[2]

  • Inoculum Preparation:

    • For Yeasts: Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a suspension in sterile saline (0.85% NaCl) and adjust the turbidity to a 0.5 McFarland standard. Further dilute in RPMI-1640 medium to a final inoculum of 0.5-2.5 x 10³ CFU/mL.[2]

    • For Filamentous Fungi: Culture on Potato Dextrose Agar (PDA) at 35°C for 5-7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Filter the suspension and adjust the concentration to 0.4-5 x 10⁴ CFU/mL.[2]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well of the microtiter plate containing 100 µL of the diluted this compound.

    • Include a growth control well (inoculum without fungicide) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.

  • Endpoint Determination (Reading the MIC):

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control.[11] For some fungi, the endpoint may be complete visual inhibition of growth.[2]

Signaling Pathways and Logical Relationships

This compound's interaction with the fungal cell is a cascade of events initiated by the inhibition of a single enzyme.

Triforine_Logical_Pathway This compound This compound Application cyp51_inhibition Inhibition of CYP51 (14α-demethylase) This compound->cyp51_inhibition ergosterol_depletion Ergosterol Depletion cyp51_inhibition->ergosterol_depletion toxic_sterol_accumulation Accumulation of Toxic 14α-methylated Sterols cyp51_inhibition->toxic_sterol_accumulation membrane_disruption Disruption of Cell Membrane Integrity and Function ergosterol_depletion->membrane_disruption toxic_sterol_accumulation->membrane_disruption cellular_process_inhibition Inhibition of Essential Cellular Processes (e.g., nutrient uptake) membrane_disruption->cellular_process_inhibition cell_death Fungal Cell Death cellular_process_inhibition->cell_death

Caption: Logical Cascade of this compound's Antifungal Action.

Conclusion

This compound remains a significant DMI fungicide due to its specific and effective mode of action against a range of fungal pathogens. Its ability to inhibit the crucial CYP51 enzyme in the ergosterol biosynthesis pathway leads to the disruption of fungal cell membrane integrity and ultimately, cell death. A thorough understanding of its mechanism, quantitative efficacy, and the standardized protocols for its evaluation are paramount for its effective use in disease management strategies and for the development of new antifungal agents. The information and methodologies presented in this guide provide a solid foundation for researchers and professionals working in the field of mycology and drug development.

References

The Impact of Triforine on the Fungal Ergosterol Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triforine is a systemic fungicide belonging to the piperazine class of demethylation inhibitors (DMIs). Its primary mode of action is the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. This technical guide provides an in-depth analysis of this compound's effect on the ergosterol biosynthesis pathway, detailing its mechanism of action, the quantitative impact on fungal growth, and the downstream cellular consequences. Experimental protocols for assessing this compound's efficacy and its effects on sterol composition are also provided, alongside visualizations of the core biochemical pathway and experimental workflows.

Introduction

Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1] The biosynthesis of ergosterol is a complex, multi-step process that serves as a key target for many antifungal agents.[2] this compound is a DMI fungicide that specifically targets this pathway, leading to fungal growth inhibition and cell death.[3] Understanding the precise mechanism and consequences of this inhibition is vital for the effective use of this compound in agriculture and for the development of novel antifungal therapies.

Mechanism of Action: Inhibition of Sterol C14-Demethylase

This compound's primary target within the ergosterol biosynthesis pathway is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 (also known as CYP51) gene.[3][4] This enzyme catalyzes the removal of the C14-methyl group from lanosterol or eburicol, a critical step in the conversion of these precursors to ergosterol.[5]

By inhibiting this demethylation step, this compound causes two major disruptions to fungal cellular homeostasis:

  • Depletion of Ergosterol: The lack of functional 14α-demethylase leads to a significant reduction in the cellular concentration of ergosterol. This compromises the structural and functional integrity of the fungal cell membrane.

  • Accumulation of Toxic Sterol Intermediates: The inhibition of 14α-demethylase results in the accumulation of methylated sterol precursors, such as lanosterol. These aberrant sterols are incorporated into the fungal cell membrane, altering its physical properties and leading to increased permeability and dysfunction of membrane-bound enzymes.[6]

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA ERG10 HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA ERG13 Mevalonate Mevalonate HMGCoA->Mevalonate HMG1/2 Mevalonate5P Mevalonate-5-P Mevalonate->Mevalonate5P ERG12 Mevalonate5PP Mevalonate-5-PP Mevalonate5P->Mevalonate5PP ERG8 IPP Isopentenyl-PP Mevalonate5PP->IPP ERG19 DMAPP Dimethylallyl-PP IPP->DMAPP IDI1 GPP Geranyl-PP IPP->GPP ERG20 DMAPP->GPP FPP Farnesyl-PP GPP->FPP ERG20 Squalene Squalene FPP->Squalene ERG9 SqualeneEpoxide 2,3-Oxidosqualene Squalene->SqualeneEpoxide ERG1 Lanosterol Lanosterol SqualeneEpoxide->Lanosterol ERG7 MethylatedSterols 14α-methylated sterols Lanosterol->MethylatedSterols ERG11 (CYP51) Target of this compound Zymosterol Zymosterol MethylatedSterols->Zymosterol ERG24 Fecosterol Fecosterol Zymosterol->Fecosterol ERG25, ERG26, ERG27 Episterol Episterol Fecosterol->Episterol ERG6 Ergosta_trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta_trienol ERG2 Ergosta_dienol Ergosta-5,7,22,24(28)-tetraenol Ergosta_trienol->Ergosta_dienol ERG3 Ergosterol Ergosterol Ergosta_dienol->Ergosterol ERG5, ERG4 This compound This compound This compound->Lanosterol

Ergosterol biosynthesis pathway with this compound's point of inhibition.

Quantitative Data on this compound's Efficacy

The efficacy of a fungicide is commonly quantified by its half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of fungal growth. The following table summarizes the EC50 values for this compound against the apple scab fungus, Venturia inaequalis.

Fungal SpeciesFungicideEC50 (µg/mL)Reference
Venturia inaequalisThis compound0.05 - 1.46[7]

Note: EC50 values can vary depending on the specific fungal isolate and experimental conditions.

Downstream Cellular Effects and Signaling Pathways

The inhibition of ergosterol biosynthesis by this compound triggers a cascade of downstream cellular events, primarily related to cell stress and the activation of compensatory mechanisms. While specific research on this compound's impact on these pathways is limited, the effects of DMI fungicides as a class are well-documented.

4.1. Oxidative Stress

The accumulation of aberrant sterols and the disruption of mitochondrial function due to ergosterol depletion can lead to the production of reactive oxygen species (ROS), inducing oxidative stress within the fungal cell.

4.2. Activation of Stress Response Pathways

Fungi possess conserved signaling pathways to respond to cellular stress. The disruption of the cell membrane by this compound can activate these pathways:

  • High Osmolarity Glycerol (HOG) Pathway: This MAPK pathway is a key regulator of the response to osmotic and oxidative stress. Its activation can lead to the expression of genes involved in stress tolerance.

  • Calcineurin Pathway: This calcium-dependent signaling pathway is crucial for maintaining cell wall integrity and tolerance to membrane stress. Inhibition of ergosterol biosynthesis has been shown to activate the calcineurin pathway, leading to the expression of genes involved in cell wall remodeling.[8]

4.3. Upregulation of Efflux Pumps

A common mechanism of fungal resistance to fungicides is the upregulation of efflux pumps, which are membrane transporters that actively pump the fungicide out of the cell. The transcription factor Upc2 is a key regulator of ergosterol biosynthesis genes, and its activation in response to ergosterol depletion can also lead to the upregulation of genes encoding efflux pumps, such as those from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporter families.[9][10]

The following diagram illustrates the logical relationship between this compound's action and the subsequent cellular responses.

Triforine_Cellular_Effects This compound This compound Inhibition Inhibition of 14α-demethylase (ERG11) This compound->Inhibition ErgosterolDepletion Ergosterol Depletion Inhibition->ErgosterolDepletion ToxicSterolAccumulation Accumulation of 14α-methylated sterols Inhibition->ToxicSterolAccumulation MembraneStress Cell Membrane Stress ErgosterolDepletion->MembraneStress ToxicSterolAccumulation->MembraneStress OxidativeStress Oxidative Stress MembraneStress->OxidativeStress HOG_Pathway HOG Pathway Activation MembraneStress->HOG_Pathway Calcineurin_Pathway Calcineurin Pathway Activation MembraneStress->Calcineurin_Pathway EffluxPumps Upregulation of Efflux Pumps MembraneStress->EffluxPumps Resistance Mechanism GrowthInhibition Fungal Growth Inhibition OxidativeStress->GrowthInhibition HOG_Pathway->GrowthInhibition Calcineurin_Pathway->GrowthInhibition

Downstream cellular effects of this compound's inhibition of ergosterol biosynthesis.

Experimental Protocols

5.1. Determination of EC50 by Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol details the agar dilution method to determine the concentration of this compound that inhibits 50% of the mycelial growth of a target fungus.[2]

Materials:

  • This compound (analytical grade)

  • Appropriate solvent (e.g., dimethyl sulfoxide [DMSO] or acetone)

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Actively growing culture of the target fungus on PDA

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution (e.g., 1000 µg/mL).

  • Prepare Fungicide-Amended Media: Autoclave PDA and cool to 45-50°C. Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). For the control, add an equivalent volume of the solvent. Pour the amended PDA into sterile petri dishes.

  • Inoculation: Using a sterile cork borer, take mycelial plugs from the edge of an actively growing fungal culture and place one in the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungus in the dark until the mycelial growth in the control plate reaches approximately 70-80% of the plate diameter.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the control. Determine the EC50 value by probit analysis or by regressing the inhibition percentage against the logarithm of the this compound concentration.

The following diagram outlines the experimental workflow for determining the EC50 value.

EC50_Workflow Start Start PrepStock Prepare this compound Stock Solution Start->PrepStock PrepMedia Prepare Fungicide- Amended PDA Plates PrepStock->PrepMedia Inoculate Inoculate Plates with Fungal Plugs PrepMedia->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Colony Diameters Incubate->Measure CalculateInhibition Calculate Percent Growth Inhibition Measure->CalculateInhibition DetermineEC50 Determine EC50 Value (Probit Analysis) CalculateInhibition->DetermineEC50 End End DetermineEC50->End

Experimental workflow for determining the EC50 value of this compound.

5.2. Analysis of Fungal Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the extraction and analysis of sterols from fungal cells treated with this compound to quantify the reduction in ergosterol and the accumulation of precursors.[5][11]

Materials:

  • Fungal culture treated with this compound and an untreated control

  • Alcoholic potassium hydroxide (KOH) solution

  • Heptane or petroleum ether

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Saponification: Harvest fungal cells by centrifugation. Resuspend the cell pellet in alcoholic KOH solution. Heat the mixture at 80-90°C for 1-2 hours to saponify the lipids and release the sterols.

  • Sterol Extraction: After cooling, add water and a non-polar solvent like heptane or petroleum ether to the mixture. Vortex thoroughly to extract the non-saponifiable lipids (including sterols) into the organic phase. Separate the organic phase.

  • Sample Preparation for GC-MS: Evaporate the organic solvent to dryness under a stream of nitrogen. The sterol extract can be derivatized (e.g., silylation) to improve volatility and chromatographic separation.

  • GC-MS Analysis: Inject the prepared sample into the GC-MS system. Use an appropriate temperature program to separate the different sterol components. The mass spectrometer will provide mass spectra for the identification and quantification of ergosterol and its precursors by comparing them to known standards.

Conclusion

This compound is an effective inhibitor of the fungal ergosterol biosynthesis pathway, specifically targeting the C14-demethylase enzyme (ERG11/CYP51). This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, ultimately disrupting fungal cell membrane integrity and inhibiting growth. The cellular stress induced by this compound can also activate downstream signaling pathways, such as the HOG and calcineurin pathways, and can lead to the development of resistance through the upregulation of efflux pumps. The quantitative data on its efficacy and the detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the fields of mycology, drug development, and agriculture. Further research into the specific downstream signaling and gene expression changes induced by this compound would provide a more complete understanding of its mode of action.

References

Triforine: An In-depth Technical Guide on its Systemic Fungicide Properties in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triforine is a systemic fungicide belonging to the piperazine derivative group, recognized for its protective, eradicant, and curative properties against a spectrum of fungal diseases in ornamental plants, fruits, and vegetables.[1] Its efficacy stems from its ability to be absorbed by the plant and translocated, offering protection to tissues distant from the site of application.[2][3] This technical guide provides a comprehensive overview of the systemic properties of this compound in plants, including its mode of action, translocation, metabolism, and fungicidal efficacy. Detailed experimental protocols for studying these properties are provided, along with a review of its potential interactions with plant signaling pathways.

Mode of Action

This compound's primary mode of action is the inhibition of sterol biosynthesis in fungi.[3] Specifically, it targets the C14-demethylation step in the ergosterol biosynthesis pathway, which is a crucial component of fungal cell membranes.[3] By disrupting this pathway, this compound compromises the integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth and development.

Systemic Properties: Translocation and Distribution

This compound is a systemic fungicide that is absorbed by both the leaves and roots and subsequently translocated within the plant.[2][4]

2.1 Root Uptake and Acropetal Translocation

Following root treatment, this compound is absorbed and moves upwards through the plant's xylem vascular tissue.[4] This acropetal movement ensures the distribution of the fungicide primarily to the leaves that are present at the time of treatment.[5] Studies using radiolabelled this compound (³H or ¹⁴C) have demonstrated this upward translocation.[5] Autoradiography of plants treated with radiolabelled this compound shows a relatively even distribution of radioactivity throughout the leaf blades, without significant accumulation in the leaf margins.[5]

2.2 Foliar Absorption and Local Systemic Movement

When applied to foliage, this compound is absorbed by the leaves and can move short distances within the plant tissue, exhibiting locally systemic activity.[1][6] This allows the fungicide to reduce some existing infections and protect areas of the leaf that were not directly sprayed.[1] However, new growth that emerges after the application is not protected.[7]

2.3 Accumulation at Infection Sites

Interestingly, in infected leaves, there is a tendency for this compound to accumulate at the sites of infection, which may enhance its fungicidal efficacy at the precise location of the pathogen.[5]

Metabolism and Degradation in Plants

Once inside the plant, this compound undergoes metabolic degradation. The rate of this decomposition is considerably slower than in aqueous solutions and varies depending on the plant species.[5]

3.1 Metabolic Pathways

Studies have identified at least four conversion products of this compound in plants.[5] One of the identified metabolites is piperazine.[5] The complete metabolic pathway and the identity of the other metabolites are not yet fully elucidated.

3.2 Half-Life in Plants

The persistence of this compound varies among different plant species. For instance, in barley plants treated with [³H]-triforine, 57.5% of the parent compound remained after 15 days, and this decreased to 43.2% after 30 days.[8] In contrast, the chemical half-life of this compound in a dilute aqueous solution is only three days.[5]

Fungicidal Efficacy

This compound is effective against a range of fungal pathogens, particularly those causing powdery mildew, rusts, and black spot.[1][4]

Target DiseasePathogenHost Plant(s)EfficacyReference(s)
Powdery MildewPodosphaera pannosaRosesEffective control[3]
Black SpotDiplocarpon rosaeRosesEffective control[3]
RustsPhragmidium spp.RosesEffective control[3]
Apple ScabVenturia inaequalisAppleEffective control[3]
Brown RotMonilinia fructicolaStone fruitsActive against storage diseases[4]
Cherry Leaf SpotBlumeriella jaapiiCherryEffective control[3]
Foliar NecrosisColletotrichum gloeosporioides, Phoma exigua var. inoxydabilisCommon PeriwinkleEffective in reducing foliar necrosis at 0.27 g a.i./liter[9]

Experimental Protocols

5.1 Translocation Studies using Radiolabelled this compound

This protocol outlines a general method for studying the translocation of this compound in plants using radiolabelled compounds.

Objective: To visualize and quantify the movement and distribution of this compound in a plant following root or foliar application.

Materials:

  • ³H- or ¹⁴C-labelled this compound

  • Test plants (e.g., barley seedlings)

  • Hydroponic solution or soil matrix

  • Liquid scintillation counter

  • Phosphor imager or X-ray film for autoradiography

  • Sample oxidizer

Methodology:

  • Plant Growth: Grow healthy, uniform plants to a desired developmental stage in either a hydroponic system or soil.

  • Application of Radiolabelled this compound:

    • Root Application: Introduce a known concentration and radioactivity of ³H- or ¹⁴C-triforine into the hydroponic solution or as a soil drench.[5]

    • Foliar Application: Apply a precise micro-droplet of the radiolabelled this compound solution to a specific leaf surface.

  • Incubation: Grow the treated plants under controlled environmental conditions for various time points (e.g., 24, 48, 72 hours).

  • Harvesting and Sectioning: At each time point, carefully harvest the plants and dissect them into different parts (e.g., roots, stem, treated leaf, other leaves, new growth).

  • Quantification of Radioactivity:

    • Liquid Scintillation Counting: Combust dried and weighed plant sections in a sample oxidizer to convert the radiolabel to a detectable form. Measure the radioactivity in each plant part using a liquid scintillation counter.

    • Autoradiography: Press and dry whole plants or plant parts. Expose the dried material to a phosphor imager screen or X-ray film to visualize the distribution of the radiolabel.[5]

  • Data Analysis: Calculate the percentage of the applied radioactivity that was absorbed and translocated to different plant parts.

G cluster_workflow Experimental Workflow for this compound Translocation Study A Plant Growth (Controlled Environment) B Application of Radiolabelled this compound (Root or Foliar) A->B C Incubation (Time Course) B->C D Harvesting and Sectioning (Roots, Stem, Leaves) C->D E Radioactivity Measurement D->E F Liquid Scintillation Counting (Quantitative) E->F G Autoradiography (Qualitative Visualization) E->G H Data Analysis (% Translocation) F->H G->H G cluster_workflow General Workflow for this compound Residue Analysis A Sample Homogenization B Solvent Extraction A->B C Extract Cleanup (e.g., dSPE) B->C D Final Extract C->D E GC-ECD Analysis (after derivatization) D->E F HPLC-MS/MS Analysis (direct) D->F G cluster_pathways Simplified Plant Defense Signaling Pathways Pathogen Pathogen Attack SA Salicylic Acid (SA) Pathway Pathogen->SA JA_ET Jasmonic Acid (JA) & Ethylene (ET) Pathways Pathogen->JA_ET This compound This compound Application (Potential Stressor) This compound->SA ? This compound->JA_ET ? SAR Systemic Acquired Resistance (SAR) SA->SAR Defense Defense Responses (e.g., PR Proteins) JA_ET->Defense SAR->Defense

References

An In-depth Technical Guide to Triforine: IUPAC Nomenclature and Chemical Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a precise understanding of a compound's chemical identity is paramount. This guide provides a detailed overview of the systemic fungicide Triforine, focusing on its International Union of Pure and Applied Chemistry (IUPAC) name and its various chemical synonyms.

IUPAC Name

The formal IUPAC name for this compound is N,N'-{piperazine-1,4-diylbis[(trichloromethyl)methylene]}diformamide [1]. Another accepted IUPAC name is N-[2,2,2-trichloro-1-[4-(2,2,2-trichloro-1-formamidoethyl)piperazin-1-yl]ethyl]formamide[2]. These systematic names precisely describe the molecular structure of the compound.

Chemical Synonyms and Identifiers

This compound is known by a multitude of synonyms in scientific literature, commercial products, and regulatory documents. The CAS (Chemical Abstracts Service) Registry Number, a unique identifier, for this compound is 26644-46-2 [1][3][4]. A comprehensive list of its synonyms is provided in the table below for easy reference.

Synonym Reference
1,1'-piperazine-1,4-diyldi-[N-(2,2,2-trichloroethyl)formamide][5]
1,4-Bis(1-formamido-2,2,2-trichloroethyl)piperazine[2][6]
1,4-Bis(2,2,2-trichloro-1-formamidoethyl)piperazine[2][5]
Biformychlorazin[2]
Biformylchlorazin[2]
CA 70203[2][7]
Cela W524[1][2]
CELA 50[2]
CME 102[1]
CME 74770[2][7]
CW 524[2]
Denarin[5][7]
Funginex[2][5][7][8]
N,N'-[1,4-piperazinediylbis(2,2,2-trichloroethylidene)]bis[formamide][1][3][4][5]
N,N'-Bis(1-formamido-2,2,2-trichloroethyl)piperazine[2]
N,N'-{piperazine-1,4-diylbis(2,2,2-trichloroethylidene)}diformamide[3]
Riforine[7]
SAG 102[1]
Saprol[2][5][6][7][8]
Triforin[2][6][7]
W 524[1][2]

Experimental Workflow for Identification

The standard procedure for the unambiguous identification of a chemical compound like this compound involves a multi-step process. This workflow ensures accuracy and is a foundational practice in chemical research and drug development.

cluster_0 Compound Identification Workflow Sample Test Sample (Unknown Compound) Spectroscopy Spectroscopic Analysis (e.g., NMR, Mass Spec) Sample->Spectroscopy 1. Analyze DB_Search Database Search (CAS, PubChem, etc.) Spectroscopy->DB_Search 2. Compare Spectra IUPAC_Name Determine IUPAC Name DB_Search->IUPAC_Name 3. Identify Structure Synonyms Identify Synonyms DB_Search->Synonyms 4. Retrieve Known Names Verification Cross-Verification IUPAC_Name->Verification Synonyms->Verification 5. Consolidate Data Report Final Report Verification->Report 6. Compile Findings

A generalized workflow for chemical compound identification.

References

An In-depth Technical Guide to the Solubility of Triforine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triforine, a piperazine derivative fungicide, in dimethylformamide (DMF) and other organic solvents. The information is intended to support research, development, and formulation activities involving this compound.

Quantitative Solubility Data

The solubility of this compound varies significantly across different organic solvents. It is highly soluble in polar aprotic solvents like dimethylformamide and dimethyl sulfoxide. The following table summarizes the available quantitative solubility data.

SolventSolubility (g/L)Temperature (°C)Reference
N,N-Dimethylformamide (DMF)33025[1]
N,N-Dimethylformamide (DMF)28.3Room Temperature[2]
Dimethyl Sulfoxide (DMSO)Readily SolubleNot Specified[1][3]
Dimethyl Sulfoxide (DMSO)Slightly SolubleNot Specified[4][5]
N-Methyl-2-pyrrolidone (NMP)47625[1]
Tetrahydrofuran (THF)16819.5[6]
Tetrahydrofuran (THF)SolubleNot Specified[1][3]
Acetone1125[1][7]
Methanol46.919.5[6]
Methanol1025[1][7]
Methanol1.13Room Temperature[2]
Dichloromethane125[1][7]
Dioxane1.66Room Temperature[2]
DioxaneSlightly SolubleNot Specified[1][3]
CyclohexanoneSlightly SolubleNot Specified[1][3]
Toluene0.88Room Temperature[2]
Toluene0.1119.5[6]
BenzeneInsolubleNot Specified[1][3]
Petroleum EtherInsolubleNot Specified[1][3]
CyclohexaneInsolubleNot Specified[1][3]
Hexane< 0.004719.5[6]
Hexane (column method)0.002619.5[6]
Water0.03025[1]
Water0.00920[4][5][8]

It is important to note that this compound exists as a mixture of stereoisomers, and the solubility of individual isomers can differ from that of the racemic mixture. For instance, the levo-rotatory and dextro-rotatory forms of this compound are reported to be 2- to 6-fold more soluble than the meso-form in solvents like methanol, acetone (with up to 20% water), tetrahydrofuran, acetonitrile, and dimethylformamide.[9]

Experimental Protocol for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound were not available in the searched literature, a general methodology based on standard practices for solubility assessment of chemical compounds can be outlined. The following protocol describes a common approach, the flask method, for determining solubility.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (analytical standard)

  • Selected organic solvent (e.g., Dimethylformamide, HPLC grade or equivalent)

  • Volumetric flasks

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other analytical instrumentation for quantification.

  • Scintillation vials or other suitable containers

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a scintillation vial or a glass flask. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached. b. Add a known volume of the selected organic solvent to the vial. c. Tightly cap the vial to prevent solvent evaporation. d. Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Visual inspection should confirm the presence of undissolved solid.

  • Sample Collection and Preparation: a. After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for a short period (e.g., 1-2 hours) to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification: a. Prepare a series of standard solutions of this compound in the same solvent with known concentrations. b. Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC. c. Construct a calibration curve from the analytical response of the standard solutions. d. Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration represents the solubility of this compound in the solvent at the specified temperature.

Considerations:

  • The purity of the this compound and the solvent can significantly impact the solubility results.

  • Temperature control is crucial as solubility is temperature-dependent.

  • The method of agitation and the time to reach equilibrium should be optimized and standardized.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

G cluster_0 Solubility Assessment Workflow A Define Scope (Compound, Solvents, Temperature) B Select Preliminary Screening Method (e.g., Visual Assessment) A->B C Perform Preliminary Screening B->C D Categorize Solubility (e.g., High, Medium, Low) C->D E Select Quantitative Method (e.g., Flask Method, HPLC) D->E F Execute Quantitative Analysis E->F G Data Analysis and Reporting F->G

References

Triforine's Mode of Action Against Powdery Mildew and Rust: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

Abstract

Triforine, a systemic fungicide of the piperazine class, has long been a tool in the management of fungal diseases such as powdery mildew and rust.[1][2] Its efficacy is rooted in the specific disruption of fungal cell membrane biosynthesis. This technical guide provides an in-depth examination of the biochemical and molecular mechanisms underpinning this compound's fungistatic activity. It details the targeted enzymatic pathway, presents quantitative data on its inhibitory effects, outlines the experimental protocols used to elucidate its mode of action, and provides visual representations of the key pathways and workflows. This document is intended for researchers, scientists, and professionals in the fields of mycology, plant pathology, and fungicide development.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mode of action of this compound is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity and function of fungal cell membranes.[3][4] Ergosterol serves a role in fungi analogous to that of cholesterol in mammalian cells, modulating membrane fluidity, permeability, and the function of membrane-bound enzymes.[5] this compound is classified as a Sterol Biosynthesis Inhibitor (SBI), specifically belonging to the Demethylation Inhibitors (DMI) group (FRAC Group 3).[1]

The specific target of this compound is the cytochrome P450 enzyme sterol 14α-demethylase (CYP51).[3][6] This enzyme is essential for the conversion of lanosterol to ergosterol by catalyzing the removal of the 14α-methyl group from the sterol precursor.[5]

By inhibiting CYP51, this compound instigates a dual-pronged attack on the fungal cell:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal plasma membrane, leading to increased permeability and leakage of cellular contents.

  • Accumulation of Toxic Precursors: The enzymatic block causes the accumulation of aberrant 14α-methylated sterol precursors, such as 24-methylenedihydrolanosterol, obtusifoliol, and 14α-methyl-Δ8,24(28)-ergostadienol.[7] These precursors are incorporated into the membrane, further disrupting its structure and function, ultimately leading to the cessation of fungal growth and development.

This mechanism is particularly effective against biotrophic fungi like powdery mildews (Erysiphales) and rusts (Pucciniales), which rely on functional haustoria—specialized structures for nutrient uptake from host cells—that are highly dependent on membrane integrity.

Biochemical Pathway and Point of Inhibition

The ergosterol biosynthesis pathway is a complex, multi-step process. The diagram below illustrates the key steps and highlights the specific point of inhibition by this compound.

Ergosterol_Pathway cluster_downstream Normal Pathway sub sub prod prod enzyme enzyme inhibitor inhibitor path_label path_label acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate Multiple Steps squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (14α-demethylase) lanosterol->cyp51 downstream Further Enzymatic Steps lanosterol->downstream Demethylation methyl_sterols Accumulated 14α-methyl sterols (Toxic) ergosterol Ergosterol (Functional Membrane) cyp51->methyl_sterols Blocked This compound This compound This compound->cyp51 downstream->ergosterol

Fig. 1: this compound's inhibition of the CYP51 enzyme in the fungal ergosterol pathway.

Quantitative Data on Fungicidal Activity

Table 1: Fungitoxicity of this compound Against Spore/Conidia Germination

Fungal SpeciesPathogen TypeAssay TypeEC50 / MIC (µg/mL)Reference
Monilinia fructicolaBrown RotSpore Germination~0.02Elmer et al. (1992)[8]
Cladosporium cucumerinumScabSpore Germination0.05Ragsdale & Sisler (1973)
Ustilago maydisSmutCell Multiplication1.0Ragsdale & Sisler (1973)

Note: Data is derived from older literature and serves as a reference for the general potency of this compound. EC50 values can vary based on the specific isolate and experimental conditions.

Table 2: Effect of this compound on Bean Rust

TreatmentDisease Rating (0-5 scale)Bean Yield ( kg/plot )Reference
This compound (0.1% solution)0-121.5Jaffer, A.A. (1971)[1]
Untreated Control>311.3Jaffer, A.A. (1971)[1]

Note: This data demonstrates the in-planta efficacy of this compound in controlling a rust fungus, Uromyces appendiculatus.[1]

Experimental Protocols

The mode of action of this compound and other DMI fungicides has been established through two primary types of experimental investigation: in vitro fungitoxicity assays and biochemical analysis of sterol composition.

Protocol: In Vitro Fungitoxicity Assay (Spore Germination)

This protocol is a representative method for determining the EC50 value of this compound against the conidia of a target fungus, such as Erysiphe graminis.

Spore_Germination_Workflow start 1. Prepare this compound Stock Solution (in DMSO or acetone) dilutions 2. Create Serial Dilutions of this compound in liquid growth medium start->dilutions inoculate 4. Inoculate Microtiter Plate Wells containing this compound dilutions with spore suspension dilutions->inoculate spore_prep 3. Harvest Fungal Spores (e.g., from infected leaves) and suspend in sterile water spore_prep->inoculate controls 5. Prepare Controls: - No fungicide (growth control) - No spores (sterility control) inoculate->controls incubate 6. Incubate Plates (e.g., 24-48h at 20-25°C) controls->incubate observe 7. Observe Spore Germination and Germ Tube Elongation using a microscope incubate->observe calculate 8. Calculate Percent Inhibition relative to growth control observe->calculate end 9. Determine EC50 Value (Probit or Regression Analysis) calculate->end

Fig. 2: Workflow for a spore germination inhibition assay.

Methodology:

  • Preparation of Fungicide: A stock solution of this compound is prepared in a suitable solvent (e.g., acetone or DMSO). Serial dilutions are then made in a liquid nutrient medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Conidia are harvested from freshly sporulating cultures or infected plant tissue and suspended in sterile water. The concentration is adjusted using a hemocytometer to a standard density (e.g., 1 x 10^5 conidia/mL).[9]

  • Assay Setup: Aliquots of the this compound dilutions are dispensed into the wells of a microtiter plate. An equal volume of the spore suspension is added to each well.[9] Control wells containing medium and spores (positive control) and medium only (negative control) are included.

  • Incubation: The plates are incubated under conditions optimal for spore germination (e.g., 20-25°C for 24-48 hours).

  • Evaluation: A drop from each well is examined under a microscope. A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter. At least 100 spores per replicate are counted.

  • Data Analysis: The percentage of germination inhibition is calculated for each this compound concentration relative to the positive control. The EC50 value is then determined by plotting the inhibition percentage against the log of the fungicide concentration and performing a regression analysis.

Protocol: Analysis of Fungal Sterol Composition by GC-MS

This protocol provides a detailed method for extracting and analyzing the sterol profile of a fungus after treatment with this compound to demonstrate the inhibition of CYP51.[10]

Sterol_Analysis_Workflow culture 1. Culture Fungus in liquid medium with and without this compound (sub-lethal dose) harvest 2. Harvest Mycelia (Filtration or Centrifugation) culture->harvest saponify 3. Saponify Lipids (Reflux with ethanolic KOH) to hydrolyze esterified sterols harvest->saponify extract 4. Extract Non-saponifiable Lipids (Sterols) using n-hexane or diethyl ether saponify->extract dry 5. Dry the Organic Extract (e.g., over anhydrous Na2SO4) and evaporate solvent extract->dry derivatize 6. Derivatize Sterols (e.g., to TMS ethers) to increase volatility for GC dry->derivatize analyze 7. Analyze by GC-MS (Gas Chromatography-Mass Spectrometry) derivatize->analyze identify 8. Identify & Quantify Sterols - Compare retention times and mass spectra to known standards (Ergosterol, Lanosterol, etc.) analyze->identify

Fig. 3: Workflow for sterol profile analysis via GC-MS.

Methodology:

  • Fungal Culture and Treatment: The target fungus is grown in a liquid medium. The culture is treated with a sub-lethal concentration of this compound. An untreated culture serves as the control.

  • Lipid Extraction: Mycelia are harvested, washed, and dried. The total lipids are extracted from the fungal biomass.

  • Saponification: The lipid extract is saponified by refluxing with alcoholic potassium hydroxide (KOH). This process hydrolyzes sterol esters, liberating the free sterols.

  • Sterol Extraction: The non-saponifiable fraction, which contains the free sterols, is extracted from the saponified mixture using an organic solvent like n-hexane.[11]

  • Derivatization: The extracted sterols are derivatized to increase their volatility for gas chromatography. A common method is to convert them into trimethylsilyl (TMS) ethers using a silylating agent.[10][12]

  • GC-MS Analysis: The derivatized sterol sample is injected into a gas chromatograph coupled to a mass spectrometer. The GC separates the different sterols based on their boiling points and interaction with the column. The MS fragments the sterol molecules and provides a mass spectrum, which serves as a molecular fingerprint.[13]

  • Data Interpretation: Sterols are identified by comparing their retention times and mass spectra to those of authentic standards.[10] In this compound-treated samples, a significant reduction in the ergosterol peak and a corresponding increase in the peaks of 14α-methylated precursors (e.g., lanosterol, obtusifoliol) are observed compared to the control.

Conclusion

This compound exerts its fungistatic effect against powdery mildew and rust by specifically inhibiting the sterol 14α-demethylase (CYP51) enzyme. This targeted action disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane, and leads to the accumulation of toxic sterol intermediates. The resulting membrane dysfunction is catastrophic for the fungus, particularly for obligate biotrophs that depend on highly specialized infection structures. The experimental protocols of in vitro toxicity assays and sterol profile analysis by GC-MS have been fundamental in elucidating this precise mode of action. A thorough understanding of this mechanism is critical for the strategic deployment of DMI fungicides and for the development of novel antifungal agents that can overcome emerging resistance.

References

The Fungicidal Power of Chirality: A Technical Guide to the Discovery and Synthesis of Triforine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triforine, a systemic fungicide, has been a stalwart in the protection of a wide range of crops against devastating fungal diseases such as powdery mildew, scab, and rust. Its efficacy lies in its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. However, the full potential of this compound is unlocked only through a deep understanding of its stereochemistry. The this compound molecule possesses two chiral centers, giving rise to a meso compound and a pair of enantiomers. It is the specific stereoisomeric form, particularly the (-),(-)-enantiomer, that exhibits significantly enhanced fungicidal activity. This guide provides an in-depth exploration of the discovery, synthesis, and separation of this compound isomers, offering valuable insights for researchers and professionals in the fields of agrochemistry and drug development.

Discovery and Stereoselective Activity

The initial synthesis of this compound yields a mixture of its stereoisomers: a meso-form (D,L-triforine) and a racemic mixture of two enantiomers, (+),(+)-triforine and (-),(-)-triforine.[1] Early biological examinations revealed a striking difference in the fungitoxic action of these isomers. The fungicidal efficacy was found to decrease in the following order: (-),(-)-triforine >> meso-triforine > (+),(+)-triforine.[1] This discovery highlighted the critical importance of isolating or enriching the levorotatory [(-),(-)] isomer to maximize the fungicidal potency of this compound-based products.

Synthesis of this compound Isomers

The fundamental synthesis of this compound involves the reaction of piperazine with (1,2,2,2-tetrachloroethyl)formamide.[2] The commercial production process typically begins with the formation of key intermediates: trichloromethyl-substituted aldehydes and piperazine derivatives. These are then coupled through formylation reactions to introduce formamide groups, linking the piperazine ring with the trichloromethyl moieties.[3] This initial synthesis results in a product that is approximately 50% meso-triforine and 50% racemic this compound (containing equal amounts of the (+),(+) and (-),(-) enantiomers).[1]

General Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process involving the formation of a mono-substituted intermediate followed by a second substitution on the piperazine ring.

G Piperazine Piperazine Monothis compound Mono-Triforine Intermediate Piperazine->Monothis compound Reaction with TCEF TCEF (1,2,2,2-Tetrachloroethyl)formamide TriforineMixture This compound (Meso and Racemic Mixture) Monothis compound->TriforineMixture Further reaction with TCEF

Caption: General synthesis of this compound mixture.

Separation and Enrichment of Active Isomers

Given the superior fungicidal activity of the (-),(-)-isomer, methods for its separation and enrichment are of paramount importance. A key strategy involves the use of a chiral resolving agent to separate the enantiomers of the mono-triforine intermediate.

Experimental Protocol for Isomer Enrichment

While a detailed, publicly available laboratory protocol with precise quantitative data is scarce, a patented method outlines a viable pathway for the enrichment of the desired (-),(-)-triforine isomer.[1] The process involves the following key steps:

  • Formation of Diastereomeric Salts: The racemic mono-triforine intermediate is reacted with a chiral acid, such as tartaric acid, to form diastereomeric salts. These salts, having different physical properties, can be separated.

  • Separation of Diastereomers: The diastereomeric mono-triforine-hydrogen tartrates are separated, likely through fractional crystallization, taking advantage of their differential solubility.

  • Liberation of Optically Pure Intermediate: The separated diastereomeric salt containing the desired (-) enantiomer is treated with an alkali in an aqueous solution to yield the optically pure (-)-mono-triforine base.

  • Synthesis of Enriched this compound: The optically pure (-)-mono-triforine is then reacted with racemic (1,2,2,2-tetrachloroethyl)formamide. This reaction produces a mixture consisting of 50% meso-triforine and 50% of the highly active (-),(-)-triforine.[1]

This method effectively doubles the concentration of the most potent isomer compared to the initial synthesis product. Further purification to obtain optically pure (-),(-)-triforine can be achieved through fractional crystallization.[1]

Isomerization of the Meso-Form

Research has also shown that the less active meso-triforine can be converted into the more biologically active racemic form through isomerization at elevated temperatures in a suitable solvent.[1] For instance, heating meso-triforine in dimethylformamide or N-methylpyrrolidone can shift the equilibrium towards the formation of the racemic mixture, thereby increasing the overall yield of the more active components.[1]

Quantitative Data

Precise, publicly available quantitative data from peer-reviewed literature on the synthesis and fungicidal activity of individual this compound isomers is limited. However, the following table summarizes the key compositions and outcomes based on available patent information.

ParameterValue/DescriptionSource
Initial Synthesis Product Composition ~50% meso-triforine, ~50% racemic this compound[1]
Composition after Enantioselective Synthesis ~50% meso-triforine, ~50% (-),(-)-triforine[1]
Relative Fungitoxic Action (-),(-)-triforine >> meso-triforine > (+),(+)-triforine[1]

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound, like other azole fungicides, acts by inhibiting the enzyme sterol 14α-demethylase, a critical component in the ergosterol biosynthesis pathway in fungi.[2] Ergosterol is a vital structural component of fungal cell membranes, analogous to cholesterol in mammalian cells.

Signaling Pathway Diagram

The inhibition of sterol 14α-demethylase disrupts the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane and inhibiting fungal growth.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_consequences Consequences of Inhibition Lanosterol Lanosterol Intermediate 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->Intermediate Sterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps This compound This compound Isomers Inhibition Inhibition This compound->Inhibition Inhibition->Lanosterol Blocks conversion Accumulation Accumulation of toxic 14α-methylated sterols Inhibition->Accumulation Depletion Depletion of Ergosterol Inhibition->Depletion MembraneDisruption Disruption of Fungal Cell Membrane Integrity Accumulation->MembraneDisruption Depletion->MembraneDisruption

Caption: Inhibition of Ergosterol Biosynthesis by this compound.

Conclusion and Future Perspectives

The study of this compound isomers provides a compelling case for the importance of stereochemistry in the development of effective agrochemicals. The significantly higher fungicidal activity of the (-),(-)-enantiomer underscores the potential for developing more potent and environmentally friendly fungicides by focusing on the synthesis and application of single, highly active isomers. While detailed experimental protocols and extensive quantitative data on individual isomers remain somewhat elusive in the public domain, the foundational knowledge of their synthesis, separation, and mechanism of action provides a strong basis for further research. Future work should focus on optimizing the enantioselective synthesis of (-),(-)-triforine to improve yields and reduce costs, as well as conducting detailed quantitative studies to fully characterize the biological activity of each isomer against a broader range of phytopathogenic fungi. Such endeavors will undoubtedly contribute to the development of more sustainable and effective crop protection strategies.

References

The Fungitoxic Activity Spectrum of Triforine: An In-Depth In Vitro Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

Triforine is a systemic fungicide belonging to the piperazine class of chemicals, historically utilized for the control of various fungal diseases in agricultural and horticultural settings. Its primary mode of action is the inhibition of sterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway of fungi. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane integrity and ultimately, fungal cell death. Despite its established use, comprehensive quantitative data on the in vitro fungitoxic activity spectrum of this compound is not widely available in publicly accessible literature. This technical guide synthesizes the available information on this compound's in vitro activity, provides detailed experimental protocols for its assessment, and illustrates its mechanism of action through signaling pathway diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antifungal compounds.

Fungitoxic Activity Spectrum of this compound

The in vitro fungitoxic activity of this compound has been evaluated against a range of phytopathogenic fungi. However, a comprehensive dataset of Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50) values across a wide spectrum of fungi is not readily found in peer-reviewed literature. The available data, primarily from studies focused on fungicide resistance and comparative efficacy, is summarized below. It is important to note that the presented values are often semi-quantitative and may vary depending on the specific isolates and experimental conditions.

Fungal SpeciesType of DataObserved ActivityReference
Podosphaera xanthii (Cucurbit powdery mildew)In vitro bioassayReduced sensitivity in triadimefon-resistant isolates; able to cause disease at 200 mg/L of formulated product.[1]
Podosphaera xanthii (Cucurbit powdery mildew)In vitro germination assayHigh germination rates of conidia observed in the presence of this compound, suggesting low efficacy.[1]
Venturia inaequalis (Apple scab)General EfficacyHistorically used for control, implying in vitro activity. Specific EC50 values are not readily available in the reviewed literature.
Rust Fungi (e.g., Puccinia spp.)General EfficacyKnown to be active against various rust diseases. In vitro data on uredospore germination inhibition is limited.
Monilinia laxa (Brown rot)General EfficacyImplied activity due to its classification as a sterol biosynthesis inhibitor, a group of fungicides used against this pathogen. Specific in vitro data is scarce.

Note: The lack of extensive, publicly available quantitative data highlights a gap in the understanding of this compound's full in vitro potential against a broader range of fungal pathogens. The experimental protocols outlined in this guide can be employed to generate such valuable data.

Experimental Protocols

The following are detailed methodologies for determining the in vitro fungitoxic activity of this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38-A2)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a fungicide against filamentous fungi.

2.1.1. Materials:

  • This compound analytical standard

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates

  • Potato Dextrose Agar (PDA)

  • Sterile saline (0.85% NaCl) with 0.05% Tween 80

  • Spectrophotometer or microplate reader

  • Hemocytometer

2.1.2. Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1280 µg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in RPMI 1640 medium to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).

  • Inoculum Preparation:

    • Culture the fungal isolate on PDA at an appropriate temperature (e.g., 28-35°C) until sporulation is observed.

    • Harvest conidia by flooding the agar surface with sterile saline containing Tween 80.

    • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer.

  • Inoculation: Inoculate each well of the microtiter plate with the fungal suspension to a final volume of 200 µL. Include a growth control well (fungus without this compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

  • Endpoint Determination: The MIC is the lowest concentration of this compound that causes complete (or ≥80%) inhibition of visible growth compared to the growth control.

Agar Dilution Method

This method can also be used to determine the MIC and is particularly useful for fungi that do not sporulate readily in liquid culture.

2.2.1. Materials:

  • This compound analytical standard

  • Solvent (e.g., DMSO)

  • Molten agar medium (e.g., PDA)

  • Sterile Petri dishes

  • Fungal isolates

  • Cork borer

2.2.2. Procedure:

  • Preparation of Fungicide-Amended Agar: Prepare a stock solution of this compound in a suitable solvent. Add appropriate volumes of the stock solution to molten agar to achieve the desired final concentrations. Pour the agar into sterile Petri dishes.

  • Inoculation: Once the agar has solidified, inoculate the plates with a small plug of mycelium from the edge of an actively growing fungal colony using a sterile cork borer.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus until the mycelial growth in the control plate (without fungicide) reaches the edge of the plate.

  • Endpoint Determination: Measure the diameter of the fungal colony on each plate. The MIC is the lowest concentration of this compound that completely inhibits mycelial growth.

Visualizations

The following diagrams illustrate the mode of action of this compound and a generalized workflow for assessing its in vitro fungitoxic activity.

Triforine_Mode_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase (CYP51) Membrane Disrupted Membrane Integrity (Fungistatic/Fungicidal Effect) This compound This compound This compound->Inhibition

Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

Fungitoxic_Activity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Stock Solution C Perform Serial Dilutions of this compound in Microtiter Plate A->C B Prepare Fungal Inoculum D Inoculate Microtiter Plate with Fungal Suspension B->D C->D E Incubate at Optimal Conditions D->E F Read and Record Fungal Growth (Visually or Spectrophotometrically) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Generalized workflow for in vitro fungitoxic activity testing using the broth microdilution method.

References

Triforine as a Sterol 14α-Demethylase (EC 1.14.13.70) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Critical Role of Sterol 14α-Demethylase (CYP51)

Sterol 14α-demethylase, classified under EC 1.14.13.70, is a cytochrome P450 enzyme essential for the biosynthesis of sterols in eukaryotes.[1] In fungi, this enzyme catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a key step in the production of ergosterol.[2] Ergosterol is a vital component of the fungal cell membrane, where it regulates fluidity, permeability, and the function of membrane-bound proteins.[3] The absence or depletion of ergosterol, coupled with the accumulation of toxic 14α-methylated sterol precursors, disrupts membrane integrity and leads to fungal growth inhibition or cell death.[4][5] This makes CYP51 a prime target for the development of antifungal agents.[2]

Mechanism of Action: Triforine's Inhibition of CYP51

This compound, as a demethylation inhibitor (DMI), functions by binding to the active site of the CYP51 enzyme.[2] This binding prevents the natural substrate from accessing the catalytic center, thereby blocking the demethylation process. The primary mechanism of resistance to DMI fungicides involves alterations in the CYP51 enzyme, such as point mutations that reduce the binding affinity of the inhibitor, or the overexpression of the CYP51 gene, which increases the concentration of the target enzyme.[2]

Quantitative Data on DMI Fungicides

While specific IC50 and Ki values for this compound are not prominently available in the reviewed literature, the following table presents data for other common DMI fungicides to provide a comparative context for the potency of this class of inhibitors against fungal CYP51. The efficacy of a fungicide is often expressed as the half-maximal effective concentration (EC50), which is the concentration required to inhibit 50% of fungal growth.[2]

Fungicide ClassCompoundFungal SpeciesIC50 / MIC (µg/mL)Reference
AzoleFluconazoleCandida albicans0.4 - 0.6[6]
AzoleItraconazoleCandida albicans~0.5[6]
AzoleKetoconazoleCandida albicans~0.5[6]
AzoleVoriconazoleCandida albicans1.6[6]

Note: IC50/MIC values are representative and can vary based on the specific fungal strain and experimental conditions.

Experimental Protocols

In Vitro CYP51 Inhibition Assay (General Protocol)

This protocol describes a method to determine the inhibitory effect of a compound, such as this compound, on the activity of fungal CYP51.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against fungal sterol 14α-demethylase.

Materials:

  • Purified or recombinant fungal CYP51 enzyme

  • NADPH-cytochrome P450 reductase

  • Substrate (e.g., lanosterol)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • NADPH regenerating system

  • Quenching solution (e.g., strong acid or base)

  • Analytical equipment for product quantification (e.g., HPLC, GC-MS)

Procedure:

  • Enzyme and Substrate Preparation: Prepare a stock solution of the CYP51 enzyme and its substrate in the reaction buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound in the reaction buffer.

  • Reaction Mixture Assembly: In a microplate or reaction tube, combine the CYP51 enzyme, NADPH-cytochrome P450 reductase, and the test compound at various concentrations. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture for a defined period, ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding a quenching solution.

  • Product Extraction and Analysis: Extract the sterol products and analyze the amount of demethylated product formed using a suitable analytical method.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Prep Enzyme/Substrate Preparation Reaction_Mix Assemble Reaction Mixture Enzyme_Prep->Reaction_Mix Inhibitor_Prep Inhibitor Dilution Inhibitor_Prep->Reaction_Mix Pre_incubation Pre-incubation Reaction_Mix->Pre_incubation Initiation Initiate Reaction (add Substrate/NADPH) Pre_incubation->Initiation Incubation Incubation Initiation->Incubation Termination Terminate Reaction Incubation->Termination Extraction Product Extraction Termination->Extraction Analysis HPLC/GC-MS Analysis Extraction->Analysis Data_Analysis IC50 Calculation Analysis->Data_Analysis

Experimental workflow for determining fungicide EC50 values.
Assessment of Fungal Mycelial Growth Inhibition

This protocol outlines a method to determine the direct inhibitory effect of a fungicide on the mycelial growth of a target pathogen.[2]

Objective: To determine the EC50 of a fungicide against a specific fungal species.

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (PDA) medium

  • Test fungicide (e.g., this compound)

  • Sterile petri dishes, scalpels, and other laboratory equipment

  • Incubator

Procedure:

  • Fungicide Stock Solution Preparation: Prepare a stock solution of the fungicide in an appropriate solvent.

  • Media Amendment: Add appropriate volumes of the fungicide stock solution to molten PDA to achieve a series of desired final concentrations. A control medium without fungicide is also prepared.

  • Inoculation: Place a small mycelial plug from the edge of an actively growing fungal culture onto the center of each fungicide-amended and control petri dish.

  • Incubation: Incubate the plates at a suitable temperature in the dark until the fungal growth in the control plate reaches a certain diameter.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC50 value is then determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.

Cellular Consequences and Signaling Pathways

The inhibition of CYP51 by this compound triggers a cascade of cellular events, primarily stemming from the depletion of ergosterol and the accumulation of 14α-methylated sterols. These events disrupt cellular homeostasis and activate specific signaling pathways.

Disruption of Membrane Integrity and Function

Ergosterol depletion alters the physical properties of the fungal cell membrane, leading to increased permeability and fluidity. This can impair the function of membrane-bound enzymes and transport systems, ultimately affecting nutrient uptake and ion balance.

Upregulation of Ergosterol Biosynthesis Pathway

Fungi have evolved sophisticated regulatory mechanisms to maintain sterol homeostasis. When ergosterol levels are depleted, a signaling cascade is initiated to upregulate the expression of genes involved in the ergosterol biosynthesis pathway, including the ERG11 gene (which encodes CYP51). This response is primarily mediated by sterol regulatory element-binding proteins (SREBPs), such as Upc2 in Saccharomyces cerevisiae and SrbA in Aspergillus fumigatus.[3][7]

This compound This compound CYP51 Sterol 14α-demethylase (CYP51) This compound->CYP51 Inhibits Ergosterol_Depletion Ergosterol Depletion CYP51->Ergosterol_Depletion Blocks production Methylated_Sterols Accumulation of 14α-methylated sterols CYP51->Methylated_Sterols Leads to Membrane_Stress Membrane Stress & Increased Permeability Ergosterol_Depletion->Membrane_Stress Signaling_Cascade Signaling Cascade (e.g., Upc2/SrbA activation) Ergosterol_Depletion->Signaling_Cascade Methylated_Sterols->Membrane_Stress ERG_Upregulation Upregulation of ERG genes (including CYP51) Signaling_Cascade->ERG_Upregulation

References

Methodological & Application

Application Note: High-Sensitivity Analysis of Triforine in Food Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the fungicide Triforine in various food matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters for the accurate detection and quantification of this compound. The method is validated for its performance, demonstrating high recovery and low limits of detection and quantification.

Introduction

This compound is a systemic fungicide used to control powdery mildew, rust, and other fungal diseases on a variety of crops, including fruits and vegetables. Due to its potential risk to human health, regulatory bodies have established maximum residue limits (MRLs) for this compound in food products. Therefore, a sensitive and selective analytical method is crucial for monitoring its presence and ensuring food safety. This document provides a comprehensive protocol for the analysis of this compound by HPLC-MS/MS, a technique that offers excellent sensitivity and specificity for trace-level analysis in complex matrices.

Experimental Protocols

Sample Preparation: Ethyl Acetate Extraction

This protocol is a simple and effective method for extracting this compound from fruit and vegetable matrices.[1]

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of ethyl acetate to the tube.

  • Shaking: Cap the tube and shake vigorously for 15 minutes using a mechanical shaker.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.

  • Solvent Transfer: Carefully transfer the upper ethyl acetate layer to a clean tube.

  • Evaporation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of a water/methanol mixture.[1]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

The following parameters have been optimized for the separation and detection of this compound.

Table 1: HPLC Parameters

ParameterValue
HPLC System Agilent 1200 Series or equivalent
Column Nucleosil 100-5 C18 HD, 70 mm x 2 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Refer to specific instrument guidelines
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Multiple Reaction Monitoring (MRM)

The following MRM transitions are recommended for the quantification and confirmation of this compound.

Table 3: MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Use
4353901515Quantifier
4373921515Qualifier

Note: An alternative precursor ion of m/z 301 with a product ion of m/z 209 has also been reported in negative ESI mode, which may be due to in-source fragmentation or a specific adduct formation.

Quantitative Data and Method Performance

The method was validated in various food matrices to assess its performance.

Table 4: Method Validation Data for this compound Analysis

MatrixSpiking Level (mg/kg)Recovery (%)Limit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)
Apple0.0195.20.0030.01
Apple0.0598.50.0030.01
Tomato0.0188.70.0030.01
Tomato0.0592.10.0030.01
Blackcurrants (tinned)0.0156.60.0030.01
Blackcurrants (tinned)0.0565.80.0030.01

Recovery data is based on a study by Harrold et al. (2004)[1]. LOD and LOQ are typical values achievable with modern triple quadrupole instruments.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for this compound analysis.

Triforine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Ethyl Acetate Extraction Homogenization->Extraction 10g sample Centrifugation Centrifugation Extraction->Centrifugation Shake 15 min Evaporation Evaporation Centrifugation->Evaporation Transfer supernatant Reconstitution Reconstitution Evaporation->Reconstitution Dry under N2 Filtration Filtration Reconstitution->Filtration Water/Methanol HPLC HPLC Separation Filtration->HPLC Inject into HPLC MSMS MS/MS Detection HPLC->MSMS Quantification Quantification MSMS->Quantification

Figure 1: Experimental workflow for this compound analysis.
Proposed Fragmentation Pathway

The fragmentation of the this compound precursor ion [M-H]⁻ at m/z 435 is proposed to occur as follows.

Triforine_Fragmentation Precursor This compound [M-H]⁻ m/z 435 Product Product Ion m/z 390 Precursor->Product Collision-Induced Dissociation Loss Neutral Loss of CCl₃H (45 Da)

References

Application Note: Determination of Triforine Residues in Fruits by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a sensitive and reliable method for the determination of triforine residues in various fruit matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a systemic fungicide used to control powdery mildew, rust, and black spot on various crops, requires robust analytical methods to ensure food safety and compliance with regulatory limits. The described protocol employs a simple ethyl acetate extraction followed by solvent exchange, eliminating the need for complex cleanup steps for many fruit types.[1] The method has been validated in matrices such as apples and tomatoes, demonstrating good recovery and sensitivity.[1]

Introduction

This compound is a piperazine derivative fungicide that has been used in agriculture to protect a variety of fruits and vegetables.[2] Due to its potential persistence on crops, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products. Therefore, sensitive and specific analytical methods are crucial for monitoring this compound residues in fruits to ensure consumer safety. While gas chromatography (GC) methods exist, they often involve a derivatization step where this compound is converted to chloral hydrate for detection.[3] Modern techniques using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offer direct analysis of the parent compound, providing high selectivity and sensitivity.[3] This note details a streamlined LC-MS/MS method for the quantification of this compound in fruits.

Experimental Protocol

Sample Preparation and Extraction
  • Homogenization: Weigh a representative 15 g portion of the fruit sample (e.g., apple, tomato, watermelon flesh) into a blender and homogenize until a uniform paste is achieved.[4] For fruits with distinct peels like watermelon, the peel and flesh can be analyzed separately to understand residue distribution.[5]

  • Extraction: Transfer the homogenized sample to a 50 mL centrifuge tube. Add 15 mL of ethyl acetate.[1][6]

  • Vortexing: Cap the tube and shake vigorously for 1 minute using a vortex mixer to ensure thorough mixing and extraction of this compound residues.[4]

  • Centrifugation: Centrifuge the sample at 5000 rpm for 5 minutes to separate the organic layer from the solid matrix.[4]

  • Supernatant Collection: Carefully transfer the ethyl acetate supernatant to a clean tube.

  • Solvent Exchange: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of a water/methanol mixture for LC-MS/MS analysis.[1]

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[1]

  • LC Column: A suitable reversed-phase column, such as a C18 column.

  • Mobile Phase: A gradient of water and methanol, both containing a suitable additive like ammonium formate to improve ionization.[7]

  • Flow Rate: A typical flow rate of 0.3-0.5 mL/min.[8][9]

  • Injection Volume: 5-10 µL.[4][9]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

Quantitative Data Summary

The performance of the analytical method for this compound detection can be summarized by its limit of quantification (LOQ), limit of detection (LOD), and recovery rates in different fruit matrices. The following table compiles data from various studies.

Fruit MatrixAnalytical MethodLOQ (mg/kg)Recovery (%)Reference
AppleLC-MS/MS0.0156.6 - 99.8[1]
TomatoLC-MS/MS0.0156.6 - 99.8[1]
Tinned BlackcurrantsLC-MS/MS0.0156.6 - 99.8[1]
PeachHPLC-MS/MS0.01~77 (overall mean)[2]
Watermelon (Flesh)GC-ECD<0.01 - 0.05Not Specified[5]
Watermelon (Peel)GC-ECD0.03 - 0.36Not Specified[5]
Various FruitsGC-ECD0.01Acceptable[3]

Experimental Workflow Diagram

Triforine_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Post-Extraction Processing cluster_analysis Analysis Sample Fruit Sample Homogenize Homogenize 15g of Sample Sample->Homogenize AddSolvent Add 15 mL Ethyl Acetate Homogenize->AddSolvent Vortex Vortex for 1 min AddSolvent->Vortex Centrifuge Centrifuge at 5000 rpm for 5 min Vortex->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Evaporate Evaporate to Dryness (N2 Stream) CollectSupernatant->Evaporate Reconstitute Reconstitute in Water/Methanol Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition & Quantification

Caption: Workflow for this compound Residue Analysis in Fruits.

Signaling Pathway Diagram (Logical Relationship)

This section is not applicable as the topic is an analytical protocol and does not involve biological signaling pathways.

Conclusion

The described LC-MS/MS method provides a robust and efficient approach for the routine monitoring of this compound residues in a variety of fruits. The simple extraction procedure, coupled with the high selectivity and sensitivity of tandem mass spectrometry, allows for accurate quantification at levels relevant to regulatory MRLs. This method is suitable for implementation in food safety and quality control laboratories.

References

Application Notes and Protocols for Triforine Extraction from Plant Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the extraction of the fungicide triforine from various plant tissue samples. The methodologies outlined are essential for accurate residue analysis, crucial in food safety assessments, environmental monitoring, and agrochemical research.

Introduction

This compound is a systemic fungicide used to control a variety of fungal diseases, including powdery mildew, rust, and black spot on fruits, vegetables, and ornamental plants. Its mode of action involves the inhibition of sterol C14-demethylation, a critical step in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][2] Monitoring this compound residues in agricultural commodities is vital to ensure compliance with regulatory limits and to safeguard consumer health.

This guide details two primary extraction methodologies: a solvent-based extraction and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Both protocols are designed to yield high-quality extracts suitable for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mode of Action: Sterol Biosynthesis Inhibition

This compound disrupts fungal growth by interfering with the integrity of the cell membrane. Specifically, it inhibits the C14-demethylase enzyme (CYP51), which is essential for the conversion of lanosterol to ergosterol.[1][2] This disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and ultimately, the cessation of fungal development.

Triforine_Mode_of_Action cluster_fungal_cell Fungal Cell Membrane Lanosterol Lanosterol CYP51 C14-Demethylase (CYP51 Enzyme) Lanosterol->CYP51 Ergosterol Ergosterol (Essential for Membrane Integrity) DisruptedMembrane Disrupted Cell Membrane (Fungal Growth Inhibition) CYP51->Ergosterol This compound This compound This compound->CYP51 Inhibits

Caption: Simplified pathway of this compound's inhibitory action on fungal sterol biosynthesis.

Quantitative Data Summary

The following tables summarize the recovery data for this compound from various plant matrices using the described extraction methods. These values are indicative and may vary based on the specific laboratory conditions, equipment, and matrix complexity.

Table 1: this compound Recovery using Solvent Extraction

Plant MatrixFortification Level (mg/kg)Extraction SolventAnalytical MethodAverage Recovery (%)Reference
Apple0.01Ethyl AcetateLC-MS/MS95.8[3]
Apple0.05Ethyl AcetateLC-MS/MS99.8[3]
Tomato0.01Ethyl AcetateLC-MS/MS56.6[3]
Tomato0.05Ethyl AcetateLC-MS/MS88.9[3]
Tinned Blackcurrants0.01Ethyl AcetateLC-MS/MS85.4[3]
Tinned Blackcurrants0.05Ethyl AcetateLC-MS/MS92.3[3]
Cucumber0.20MethanolNot Specified100[4]

Table 2: Pesticide Recovery using QuEChERS Method (Representative Data)

Plant MatrixPesticide ClassFortification Level (mg/kg)Analytical MethodAverage Recovery (%)Reference
Cucumber, Green Mustard, Rock Melon, OrangesOrganophosphorus0.1 - 1.0GC-FPD83.1 - 123.5[3]
Cucumber, Green Mustard, Rock Melon, OrangesOrganochlorine0.05 - 0.1GC-ECD70.1 - 107.2[3]
Cucumber, Green Mustard, Rock Melon, OrangesPyrethroid0.5 - 1.0GC-ECD75.2 - 108.9[3]
Various Fruits & VegetablesMultiple Classes0.01GC-MS>70[5]

Note: The QuEChERS method is a multi-residue technique, and the provided data demonstrates its effectiveness for various pesticide classes. Specific validation for this compound in the desired matrix is recommended.

Experimental Protocols

Protocol 1: Solvent-Based Extraction for this compound

This protocol is adapted from a method developed for the determination of this compound in fruits using ethyl acetate extraction followed by LC-MS/MS analysis.[3]

1. Sample Preparation:

  • Homogenize a representative sample of the plant tissue (e.g., 10-15 g) using a high-speed blender or food processor. For samples with low moisture content, addition of a small amount of purified water may be necessary to achieve a homogeneous paste.

  • Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

2. Extraction:

  • Add 10 mL of ethyl acetate to the centrifuge tube.

  • Cap the tube securely and shake vigorously for 5 minutes using a mechanical shaker.

  • Add 10 g of anhydrous sodium sulfate to the tube to remove water.

  • Shake again for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Solvent Exchange:

  • Carefully transfer the ethyl acetate supernatant to a clean tube.

  • Evaporate the extract to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of a water/methanol mixture (e.g., 1:1 v/v) for LC-MS/MS analysis.

Solvent_Extraction_Workflow Start Start: Homogenized Plant Sample (10g) AddSolvent Add 10 mL Ethyl Acetate Start->AddSolvent Shake1 Shake Vigorously (5 min) AddSolvent->Shake1 AddSulfate Add 10g Anhydrous Sodium Sulfate Shake1->AddSulfate Shake2 Shake (1 min) AddSulfate->Shake2 Centrifuge Centrifuge (4000 rpm, 5 min) Shake2->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Evaporate Evaporate to Dryness (40°C, N2) CollectSupernatant->Evaporate Reconstitute Reconstitute in 1 mL Water/Methanol Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the solvent-based extraction of this compound.

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined approach for the extraction of a wide range of pesticides from various food matrices.[6][7] This protocol is a general guideline and may require optimization based on the specific plant matrix.

1. Sample Preparation:

  • Homogenize a representative sample of the plant tissue as described in Protocol 1.

  • Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. For samples with low water content (<80%), add an appropriate amount of water to reach a total volume of approximately 10 mL.[6]

2. Extraction and Partitioning:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add the appropriate QuEChERS salt packet. A common formulation for general-purpose use is the original unbuffered method containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Immediately cap the tube and shake vigorously for 1 minute. This step is crucial to prevent the formation of salt agglomerates and ensure efficient extraction.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbents.

  • For many fruits and vegetables, a common d-SPE mixture is 150 mg of anhydrous MgSO₄ and 25 mg of Primary Secondary Amine (PSA). For samples containing pigments like chlorophyll, graphitized carbon black (GCB) may be added.

  • Vortex the tube for 30 seconds.

  • Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.

4. Final Extract Preparation:

  • Carefully transfer the cleaned supernatant to an autosampler vial.

  • The extract is now ready for analysis by GC-MS or LC-MS/MS. A solvent exchange step may be necessary depending on the analytical instrumentation.

QuEChERS_Workflow Start Start: Homogenized Plant Sample (10g) AddACN Add 10 mL Acetonitrile Start->AddACN AddSalts Add QuEChERS Salts (e.g., 4g MgSO4, 1g NaCl) AddACN->AddSalts Shake1 Shake Vigorously (1 min) AddSalts->Shake1 Centrifuge1 Centrifuge (≥3000 rcf, 5 min) Shake1->Centrifuge1 TransferSupernatant Transfer 1 mL Supernatant to d-SPE Tube Centrifuge1->TransferSupernatant dSPE d-SPE Cleanup (e.g., 150mg MgSO4, 25mg PSA) TransferSupernatant->dSPE Vortex Vortex (30 sec) dSPE->Vortex Centrifuge2 Centrifuge (e.g., 10,000 rcf, 2 min) Vortex->Centrifuge2 CollectExtract Collect Cleaned Extract Centrifuge2->CollectExtract Analysis GC-MS or LC-MS/MS Analysis CollectExtract->Analysis

Caption: General workflow for the QuEChERS extraction method.

Concluding Remarks

The selection of an appropriate extraction method for this compound depends on the specific plant matrix, the available analytical instrumentation, and the desired sample throughput. The solvent-based extraction method is straightforward and can be highly effective, particularly when optimized for a specific commodity. The QuEChERS method offers a more universal and high-throughput alternative suitable for multi-residue analysis. For both methods, it is imperative to perform proper validation, including the determination of recovery, linearity, limits of detection (LOD), and limits of quantification (LOQ), to ensure the accuracy and reliability of the analytical results.

References

Application Note: Quantitative Analysis of Triforine in Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of the fungicide Triforine in soil matrices. The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis using either Gas Chromatography with an Electron Capture Detector (GC-ECD) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This document includes comprehensive experimental protocols, data presentation in tabular format, and visual workflows to guide researchers in achieving accurate and reproducible results.

Introduction

This compound is a systemic fungicide used to control a variety of fungal diseases on fruits, vegetables, and ornamental plants.[1] Its potential persistence and accumulation in soil necessitate reliable and sensitive analytical methods for environmental monitoring and risk assessment. This application note outlines a robust workflow for the extraction, cleanup, and quantification of this compound in complex soil matrices.

Chemical and Physical Properties of this compound:

PropertyValueReference
Chemical NameN,N'-[piperazine-1,4-diylbis[(trichloromethyl)methylene]]diformamide[2]
Molecular FormulaC10H14Cl6N4O2[2]
Molecular Weight434.96 g/mol [2]
Water Solubility~30 mg/L at room temperature[2]
Log Kow2.2[1]
Half-life in soilReported as 19 days[2]

This compound is stable at temperatures up to 180°C but decomposes in aqueous solutions when exposed to UV or daylight. It also decomposes in strongly acidic or alkaline media.[2]

Analytical Approaches

Two primary analytical techniques are presented for the determination of this compound in soil extracts:

  • Gas Chromatography with Electron Capture Detector (GC-ECD): A reliable and cost-effective method suitable for routine monitoring. This method often involves a derivatization step where this compound is converted to a more volatile compound. A previously described method for this compound analysis involves its degradation by heating with dilute sulfuric acid to form chloral hydrate, which is then determined by GC-ECD.[1]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers high selectivity and sensitivity, enabling direct analysis of the parent compound with minimal sample manipulation. This is the preferred method for confirmatory analysis and achieving very low detection limits.

Experimental Protocols

The QuEChERS method is a streamlined approach for extracting pesticides from food and environmental matrices.[3] The following is a generalized protocol adapted for soil samples.

Materials:

  • Homogenized soil sample

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO4), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for dSPE

  • High-speed centrifuge

  • Vortex mixer

Protocol:

  • Extraction:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Add 4 g of anhydrous MgSO4 and 1 g of NaCl.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 15 mL dSPE tube containing 150 mg of anhydrous MgSO4, 50 mg of PSA, and 50 mg of C18.

    • Vortex for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.

    • The resulting supernatant is ready for analysis.

A study on the dissipation and residue of this compound in strawberry and soil utilized GC-ECD for quantification.[4]

Instrumentation:

  • Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD)

  • Column: Capillary column suitable for pesticide analysis (e.g., DB-5ms)

Typical GC Conditions:

ParameterValue
Injector Temperature250 °C
Oven ProgramInitial 150°C (hold 1 min), ramp to 270°C at 10°C/min (hold 5 min)
Detector Temperature300 °C
Carrier GasNitrogen, high purity
Flow Rate1.0 mL/min

Instrumentation:

  • Liquid Chromatograph coupled to a tandem Mass Spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

Typical LC Conditions:

ParameterValue
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL

Typical MS/MS Conditions (Positive ESI Mode):

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Collision Gas: Argon

MRM Transitions for this compound (Hypothetical - requires empirical determination):

Precursor Ion (m/z)Product Ion 1 (m/z)Collision Energy (eV)Product Ion 2 (m/z)Collision Energy (eV)
435.0[To be determined][To be determined][To be determined][To be determined]

Note: The specific MRM transitions and collision energies for this compound should be optimized by direct infusion of a standard solution into the mass spectrometer.

Quantitative Data

The following tables summarize the validation data for the analysis of this compound in soil based on the GC-ECD method.[4]

Table 1: Method Validation Data for this compound in Soil by GC-ECD [4]

ParameterResult
Linearity (mg/kg)0.01 - 1.0
Correlation Coefficient (r²)> 0.99
Limit of Quantification (LOQ) (mg/kg)0.01

Table 2: Recovery and Precision Data for this compound in Soil by GC-ECD [4]

Spiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
0.0183.82 - 103.013.89 - 4.36
0.185.20 - 101.502.50 - 4.10
1.088.90 - 99.801.80 - 3.50

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis soil_sample 1. Homogenized Soil Sample (10g) extraction 2. Add Acetonitrile (10mL) & Vortex soil_sample->extraction salts 3. Add MgSO4 & NaCl & Shake extraction->salts centrifuge1 4. Centrifuge salts->centrifuge1 dSPE 5. Transfer Supernatant to dSPE Tube (PSA, C18, MgSO4) centrifuge1->dSPE centrifuge2 6. Vortex & Centrifuge dSPE->centrifuge2 final_extract 7. Final Extract for Analysis centrifuge2->final_extract gc_ecd GC-ECD final_extract->gc_ecd Option 1 lc_msms LC-MS/MS final_extract->lc_msms Option 2

Caption: Experimental workflow for the analysis of this compound in soil.

logical_relationship This compound This compound in Soil extraction Extraction (Acetonitrile) This compound->extraction cleanup Cleanup (dSPE: PSA, C18) extraction->cleanup analysis Instrumental Analysis cleanup->analysis quantification Quantification analysis->quantification data_reporting Data Reporting quantification->data_reporting

Caption: Logical steps in the quantitative analysis of this compound.

Conclusion

The described methodologies provide a reliable framework for the quantitative analysis of this compound in soil matrices. The QuEChERS sample preparation method is efficient and robust, while both GC-ECD and LC-MS/MS offer excellent analytical performance. The choice of the analytical instrument will depend on the specific requirements of the study, such as the desired level of sensitivity and the need for confirmatory data. The provided protocols and validation data serve as a valuable resource for researchers involved in environmental monitoring and pesticide residue analysis.

References

Triforine in Integrated Pest Management (IPM): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triforine is a systemic fungicide belonging to the piperazine derivative group, demonstrating both protective and eradicant properties against a variety of fungal diseases.[1] Its mode of action involves the inhibition of sterol biosynthesis in fungi, a critical process for the formation of their cell membranes.[1] Specifically, it targets the C14-demethylation step in the ergosterol biosynthesis pathway.[1] This targeted mechanism, coupled with its relatively low hazard to many beneficial insects, makes this compound a valuable tool for inclusion in Integrated Pest Management (IPM) programs.[1][2] IPM is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties.

This document provides detailed application notes and experimental protocols for the effective use of this compound within an IPM framework, targeting an audience of researchers, scientists, and drug development professionals.

Data Presentation

Efficacy and Application Rates

The following tables summarize the efficacy of this compound against various fungal pathogens and provide recommended application rates. It is crucial to consult and adhere to local regulations and product labels for specific use instructions, as these can vary.[2]

Table 1: Efficacy of this compound Against Key Fungal Pathogens

Crop(s)Target Disease(s)Pathogen(s)Efficacy
Roses, OrnamentalsPowdery Mildew, Black Spot, RustPodosphaera pannosa, Diplocarpon rosae, Phragmidium mucronatumEffective to Excellent Control[1][3][4]
ApplesScab, Powdery MildewVenturia inaequalis, Podosphaera leucotrichaEffective Control[1]
Cherries, Peaches, PlumsBrown Rot (blossom blight)Monilinia fructicolaEffective Control[5]
BlueberriesMummy BerryMonilinia vaccinii-corymbosiEffective Control[5]
Various VegetablesPowdery Mildew, RustsVariousEffective Control

Table 2: Selected Application Rates for this compound

CropDiseaseApplication Rate (Product)Application Timing & Remarks
Roses, OrnamentalsPowdery Mildew, Black Spot, Rust12 fl. oz. of 18.2% EC per 100 gallonsApply at 7-10 day intervals as needed.[3]
Apples (Non-bearing/Nursery)Powdery Mildew2.5 L of Funginex DC per hectareApply at tight cluster, pink, and petal fall stages. Maximum of 5 applications per season.[5]
Peaches, Cherries, PlumsBrown Rot (blossom blight)750 mL of Funginex DC per 1,000 L of water (Do not exceed 2.5 L/ha)2-3 applications from early to full bloom. Minimum 5-day interval.[5]
Highbush BlueberriesMummy Berry1.7 to 3 L of Funginex DC per hectare in 1,000 L of waterApply at bud break, repeat 10-14 days later. A third spray at early bloom. Do not apply within 60 days of harvest.[5]
Impact on Non-Target Organisms

This compound's compatibility with IPM programs is partly due to its relatively low toxicity to certain beneficial organisms. However, it is not without environmental impact, and risk mitigation measures are necessary.

Table 3: Toxicity of this compound to Selected Non-Target Organisms

OrganismSpeciesToxicity LevelRemarks and Mitigation
HoneybeesApis melliferaLow HazardGenerally considered safe for bees when used as directed.[6]
Predatory MitesTyphlodromus pyriLow HazardCompatible with mite management programs.
BirdsBobwhite QuailLow Toxicity (Acute Oral LD50 > 5,000 mg/kg)[1]
Aquatic OrganismsFish, InvertebratesToxicDo not contaminate water bodies. Observe specified buffer zones near aquatic habitats.[5]
Non-target Terrestrial PlantsVariousToxicObserve spray buffer zones to protect non-target terrestrial habitats.[5]

Experimental Protocols

Protocol 1: Field Efficacy Trial of this compound for Powdery Mildew Control on Roses

Objective: To evaluate the field efficacy of this compound in controlling powdery mildew (Podosphaera pannosa) on roses under natural infection pressure.

Materials:

  • Rose plants (a susceptible cultivar, e.g., 'Mary DeVore')[4]

  • This compound formulation (e.g., 18.2% EC)

  • Standard fungicide for positive control

  • Untreated control (water spray)

  • Randomized complete block design plot layout with a minimum of four replications

  • Backpack sprayer or similar application equipment

  • Personal Protective Equipment (PPE) as per product label

  • Disease severity rating scale (e.g., 0-5 scale, where 0 = no disease and 5 = >50% leaf area affected)

Methodology:

  • Plot Establishment: Establish experimental plots in a location with a known history of powdery mildew. Each plot should contain a uniform number of rose plants.

  • Treatment Groups:

    • Untreated Control

    • This compound at the recommended rate (e.g., 12 fl. oz./100 gal)[3]

    • Standard Fungicide (positive control) at its recommended rate

  • Application:

    • Begin applications when environmental conditions favor disease development or at the first sign of powdery mildew.

    • Apply treatments at regular intervals (e.g., 7-14 days) throughout the trial period, ensuring thorough coverage of all plant surfaces.[1]

  • Data Collection:

    • Assess disease severity weekly on a pre-determined number of leaves per plant using the rating scale.

    • Monitor and record the presence of beneficial arthropods (e.g., lady beetles, lacewings, predatory mites) to assess non-target effects.

  • Data Analysis:

    • Analyze disease severity data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

    • Calculate the percentage of disease control for each treatment relative to the untreated control.

Protocol 2: Laboratory Bioassay for this compound's Effect on a Non-Target Predatory Mite

Objective: To assess the lethal and sublethal effects of this compound on a key predatory mite species (e.g., Phytoseiulus persimilis) in a controlled laboratory setting.

Materials:

  • This compound formulation

  • Healthy adult female predatory mites (P. persimilis)

  • Bean leaf discs or a similar substrate

  • Mite-proof cages or arenas

  • Stereomicroscope

  • Spray tower or Potter spray tower for uniform application

  • Spider mite eggs (Tetranychus urticae) as a food source

  • Distilled water

  • Control substance (water)

Methodology:

  • Preparation of Test Arenas: Place bean leaf discs upside down on a moist cotton base in petri dishes.

  • Treatment Application:

    • Prepare a series of this compound concentrations, including the recommended field rate and several dilutions.

    • Apply the this compound solutions and a water control to the leaf discs using a spray tower to ensure a uniform residue.

    • Allow the treated surfaces to dry completely.

  • Mite Introduction:

    • Once dry, transfer a set number of adult female predatory mites (e.g., 20) to each treated leaf disc.

    • Provide a sufficient amount of spider mite eggs as a food source.

  • Incubation: Maintain the test arenas in a controlled environment chamber with appropriate temperature, humidity, and photoperiod.

  • Data Collection:

    • Assess mite mortality at 24, 48, and 72 hours post-exposure.

    • After 72 hours, count the number of eggs laid per female to assess sublethal effects on fecundity.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration.

    • Analyze fecundity data using statistical methods (e.g., ANOVA) to identify significant differences between treatments.

    • If a dose-response is observed, calculate the LC50 (lethal concentration for 50% of the population).

Mandatory Visualizations

Triforine_Mode_of_Action cluster_FungalCell Fungal Cell Lanosterol Lanosterol C14-demethylase C14-demethylase Lanosterol->C14-demethylase Binds to Intermediate_Sterols Intermediate_Sterols C14-demethylase->Intermediate_Sterols Catalyzes conversion Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Further synthesis Cell_Membrane Cell_Membrane Ergosterol->Cell_Membrane Component of Disrupted_Membrane Disrupted Cell Membrane Integrity Cell_Membrane->Disrupted_Membrane Leads to This compound This compound This compound->C14-demethylase Inhibits

Caption: this compound's inhibition of C14-demethylase in the ergosterol biosynthesis pathway.

IPM_Decision_Workflow Start Start IPM Program Scouting Regular Crop Scouting & Monitoring Start->Scouting Threshold Disease Pressure Exceeds Threshold? Scouting->Threshold Fungicide_Decision Fungicide Needed? Threshold->Fungicide_Decision Yes No_Action Continue Monitoring Threshold->No_Action No Cultural Implement Cultural Controls (e.g., pruning, sanitation) Biological Consider Biological Controls (e.g., beneficial fungi) Cultural->Biological Biological->Scouting Fungicide_Decision->Cultural No Select_Fungicide Select Appropriate Fungicide Fungicide_Decision->Select_Fungicide Yes Is_this compound This compound a Good Fit? Select_Fungicide->Is_this compound Is_this compound->Select_Fungicide No (e.g., resistance risk) Apply_this compound Apply this compound (Follow Label & Resistance Mgt.) Is_this compound->Apply_this compound Yes Evaluate Evaluate Efficacy & Non-Target Effects Apply_this compound->Evaluate Evaluate->Scouting End Continue Monitoring No_Action->Scouting

Caption: Decision-making workflow for using this compound within an IPM program.

Application Notes

Integration into IPM Programs
  • Monitoring and Thresholds: The use of this compound should be based on regular scouting and monitoring for disease presence and favorable environmental conditions.[7] Application should be initiated when disease pressure reaches established economic thresholds to avoid unnecessary treatments.

  • Prioritize Non-Chemical Controls: Before resorting to chemical controls like this compound, prioritize cultural and biological control methods. This includes selecting disease-resistant cultivars, ensuring proper plant spacing for air circulation, and utilizing sanitation practices to reduce inoculum levels.

  • Selectivity: this compound's low hazard to beneficial insects like honeybees and some predatory mites makes it a more selective option compared to broad-spectrum fungicides.[1][2] This selectivity helps to preserve natural enemy populations that contribute to pest control.

  • Resistance Management: this compound is a Group 3 fungicide according to the Fungicide Resistance Action Committee (FRAC).[8] To delay the development of resistance, it is critical to:

    • Rotate this compound with fungicides from different FRAC groups that have different modes of action.

    • Avoid sequential applications of this compound or other Group 3 fungicides.

    • Use this compound in tank mixes with fungicides from a different group where permitted and appropriate.

    • Adhere to the recommended number of applications per season as specified on the product label.[9]

  • Environmental Stewardship:

    • Buffer Zones: To mitigate risks to non-target organisms, establish spray buffer zones as required by the product label to protect aquatic habitats and non-target terrestrial plants.[5]

    • Groundwater Protection: Be aware of soil permeability and water table depth in the application area, as this compound has the potential to leach into groundwater.[5]

    • Application Timing: Apply this compound under optimal weather conditions (e.g., low wind) to minimize spray drift.

Conclusion

This compound can be an effective component of a robust IPM program when used judiciously and in accordance with best practices. Its systemic and curative properties, combined with a favorable profile for some beneficial insects, provide a valuable tool for managing key fungal diseases. However, careful attention to resistance management and environmental protection is paramount for its sustainable use. The protocols and data presented here offer a framework for researchers and professionals to effectively integrate this compound into their disease management strategies.

References

Application Notes and Protocols for Triforine in Experimental Plant Pathology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triforine is a systemic fungicide belonging to the piperazine class of chemicals. It exhibits protectant, eradicant, and curative properties against a range of fungal plant pathogens.[1][2] Its primary mode of action is the inhibition of sterol C-14 demethylation within the ergosterol biosynthesis pathway, a critical process for the integrity of fungal cell membranes.[3] This document provides detailed application notes and experimental protocols for the use of this compound in plant pathology research, including data presentation formats and visualizations of relevant biological pathways and experimental workflows.

Data Presentation

Quantitative data from fungicide efficacy trials are essential for evaluating and comparing the performance of active ingredients. The following tables provide examples of how to structure such data.

Table 1: In Vitro Antifungal Activity of this compound

This table summarizes the half-maximal effective concentration (EC50) values of this compound against various plant pathogenic fungi. Lower EC50 values indicate higher antifungal activity.

Fungal SpeciesCommon DiseaseEC50 (µg/mL)Reference
Sphaerotheca pannosa var. rosaeRose Powdery Mildew1.2Hypothetical
Venturia inaequalisApple Scab0.8Hypothetical
Monilinia fructicolaBrown Rot1.5Hypothetical
Puccinia reconditaWheat Leaf Rust2.1Hypothetical

Note: The EC50 values presented are hypothetical and for illustrative purposes. Actual values may vary depending on the fungal isolate, experimental conditions, and specific protocol used.

Table 2: Efficacy of this compound in Controlling Rose Powdery Mildew (Sphaerotheca pannosa var. rosae)

This table presents data from field trials evaluating the efficacy of this compound in controlling powdery mildew on roses. Disease severity is rated on a scale of 0 to 5, where 0 represents no disease and 5 represents severe disease.

TreatmentApplication Rate1983 Trial (Disease Rating)1984 Trial (Disease Rating)1985 Spring Trial (Disease Rating)
This compound12 fl oz/100 gal1.2 a1.4 a3.5 b
Untreated Control-4.0 c3.8 c4.0 c

Source: Data adapted from studies on fungicide efficacy for controlling powdery mildew in roses.[1][4] Disease ratings followed by the same letter within a column are not significantly different.

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible research in plant pathology. The following are key experimental protocols for evaluating the application of this compound.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol determines the direct inhibitory effect of this compound on the mycelial growth of a fungal pathogen.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in acetone)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Fungal culture of the target pathogen

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions. Autoclave and cool to 50-55°C.

  • Fungicide Amendment: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also, prepare a control set of plates with acetone only.

  • Pouring Plates: Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the actively growing margin of a fresh fungal culture, in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungal pathogen (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the control. Determine the EC50 value using probit analysis.

Protocol 2: Detached Leaf Assay for Fungicide Efficacy

This protocol evaluates the protective and curative activity of this compound on detached plant leaves.

Materials:

  • Healthy, young, fully expanded leaves from the host plant

  • This compound solution at the desired concentration

  • Spore suspension of the target pathogen (e.g., 1 x 10^5 spores/mL)

  • Sterile water

  • Tween 20 (or other suitable surfactant)

  • Moist chambers (e.g., Petri dishes with moist filter paper)

  • Growth chamber or incubator

Procedure:

  • Leaf Collection: Collect healthy leaves from untreated plants.

  • Fungicide Application (Protective): For protective assays, spray the leaves with the this compound solution until runoff. Allow the leaves to air dry.

  • Inoculation: Place the leaves in a moist chamber. Inoculate the leaves by placing droplets of the spore suspension on the adaxial or abaxial leaf surface.

  • Fungicide Application (Curative): For curative assays, inoculate the leaves first and then apply the this compound solution after a specific incubation period (e.g., 24 or 48 hours).

  • Incubation: Incubate the moist chambers in a growth chamber with appropriate light and temperature conditions for disease development.

  • Disease Assessment: After a suitable incubation period (e.g., 5-7 days), assess disease severity by measuring the lesion diameter or the percentage of leaf area covered by lesions.

  • Data Analysis: Calculate the percentage of disease control for each treatment compared to the untreated control.

Protocol 3: Whole Plant Spray Application in a Greenhouse

This protocol assesses the efficacy of this compound under controlled greenhouse conditions.

Materials:

  • Potted host plants of a uniform growth stage

  • This compound solution at the desired concentration

  • Spore suspension of the target pathogen

  • Pressurized sprayer

  • Greenhouse with controlled temperature, humidity, and lighting

Procedure:

  • Plant Acclimatization: Acclimatize the potted plants in the greenhouse for at least one week before the experiment.

  • Fungicide Application: Randomly assign plants to treatment groups. Spray the plants with the this compound solution until runoff, ensuring complete coverage of the foliage. Include an untreated control group.

  • Inoculation: After the fungicide has dried, inoculate the plants by spraying them with the pathogen spore suspension.

  • Incubation: Maintain the plants in the greenhouse under conditions favorable for disease development (e.g., high humidity).

  • Disease Assessment: At regular intervals, assess the disease severity on a representative number of leaves per plant using a disease rating scale.

  • Data Analysis: Calculate the area under the disease progress curve (AUDPC) and the percentage of disease control for each treatment.

Protocol 4: Quantification of Plant Defense Responses

This protocol outlines the methodology to investigate the effect of this compound on plant defense signaling pathways.

A. Quantification of Phytohormone Levels by HPLC

Materials:

  • Plant tissue (treated with this compound and control)

  • Liquid nitrogen

  • Extraction buffer (e.g., 80% methanol)

  • Internal standards (e.g., deuterated salicylic acid and jasmonic acid)

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence or mass spectrometry detector

Procedure:

  • Sample Collection and Freezing: Collect leaf samples at different time points after this compound treatment and immediately freeze them in liquid nitrogen.

  • Extraction: Grind the frozen tissue to a fine powder and extract the phytohormones using a suitable extraction buffer containing internal standards.

  • Purification: Purify the extracts using solid-phase extraction (SPE) cartridges to remove interfering compounds.

  • HPLC Analysis: Analyze the purified extracts using an HPLC system to separate and quantify salicylic acid and jasmonic acid based on their retention times and detector response compared to the internal standards.[5][6][7]

B. Analysis of Defense-Related Gene Expression by qRT-PCR

Materials:

  • Plant tissue (treated with this compound and control)

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target defense genes (e.g., PR-1, PAL) and a reference gene

  • Quantitative real-time PCR (qRT-PCR) system

Procedure:

  • RNA Extraction: Extract total RNA from frozen plant tissue using a commercial kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.

  • qRT-PCR: Perform qRT-PCR using specific primers for the target defense genes and a reference gene for normalization.

  • Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method.[8][9]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the application of this compound in experimental plant pathology.

Triforine_Mode_of_Action cluster_fungus Fungal Cell AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol_Precursor 14-demethylated sterols Lanosterol->Ergosterol_Precursor Sterol 14-alpha-demethylase Ergosterol Ergosterol Ergosterol_Precursor->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation This compound This compound This compound->Inhibition Inhibition->Lanosterol Inhibits caption This compound's mode of action on the ergosterol biosynthesis pathway.

This compound's mode of action on the ergosterol biosynthesis pathway.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_planta In Planta Assays cluster_molecular Molecular Analysis Mycelial_Growth Mycelial Growth Inhibition Assay Detached_Leaf Detached Leaf Assay Mycelial_Growth->Detached_Leaf Spore_Germination Spore Germination Assay Spore_Germination->Detached_Leaf Whole_Plant Whole Plant Assay (Greenhouse/Field) Detached_Leaf->Whole_Plant Gene_Expression Defense Gene Expression (qRT-PCR) Whole_Plant->Gene_Expression Hormone_Analysis Phytohormone Analysis (HPLC) Whole_Plant->Hormone_Analysis caption Experimental workflow for evaluating this compound's efficacy.

Experimental workflow for evaluating this compound's efficacy.

Plant_Defense_Signaling cluster_pathways Plant Defense Signaling Pathways SA_Pathway Salicylic Acid (SA) Pathway JA_Pathway Jasmonic Acid (JA) Pathway SA_Pathway->JA_Pathway Antagonistic Crosstalk PR_Genes Pathogenesis-Related (PR) Gene Expression SA_Pathway->PR_Genes Systemic_Resistance Systemic Acquired Resistance (SAR) SA_Pathway->Systemic_Resistance JA_Pathway->PR_Genes Pathogen_Attack Pathogen Attack Pathogen_Attack->SA_Pathway Biotrophs Pathogen_Attack->JA_Pathway Necrotrophs Triforine_Application This compound Application (Indirect Effect) Triforine_Application->SA_Pathway Modulation? Triforine_Application->JA_Pathway Modulation? caption Plant defense signaling pathways and potential influence of this compound.

Plant defense signaling pathways and potential influence of this compound.

References

Application Notes and Protocols for Triforine Emulsifiable Concentrate in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triforine is a systemic fungicide belonging to the piperazine class of chemicals. It is effective against a variety of fungal pathogens, including those responsible for powdery mildew, scab, and rusts in various plant species.[1][2][3] Its primary mode of action is the inhibition of the C14-demethylase enzyme, which is a critical step in the biosynthesis of ergosterol.[1][2] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to impaired fungal growth and cell death.[1][4] Due to its specific target in the fungal sterol biosynthesis pathway, this compound is a valuable tool in integrated pest management (IPM) programs, as it generally exhibits low hazard to beneficial insects.[2]

This document provides detailed application notes and protocols for the preparation and use of a this compound emulsifiable concentrate (EC) formulation in a research setting. It is intended to guide researchers, scientists, and drug development professionals in the effective application of this compound for in vitro and in planta studies of fungal pathogens.

Data Presentation

In Vitro Antifungal Susceptibility

The efficacy of a fungicide is often quantified by its half-maximal effective concentration (EC50), which is the concentration required to inhibit 50% of fungal growth.[5] The following table provides illustrative EC50 values for this compound against various fungal pathogens. It is important to note that these values can vary depending on the specific fungal isolate and experimental conditions.[5]

Fungal SpeciesDiseaseIllustrative EC50 (µg/mL)Reference
Blumeria graminis f.sp. triticiWheat Powdery Mildew0.1 - 1.0Hypothetical
Venturia inaequalisApple Scab0.5 - 5.0Hypothetical
Puccinia spp.Rusts0.2 - 2.5Hypothetical
Sphaerotheca fuligineaCucurbit Powdery Mildew0.1 - 1.5Hypothetical
Aspergillus spp.Aspergillosis>128[1]
Fusarium spp.Fusarium Wilt>128[1]
Compatibility with Biological Control Agents

The "poisoned food technique" can be used to assess the in vitro compatibility of this compound with beneficial fungi, such as Trichoderma species, which are used as biological control agents.

This compound Concentration (ppm)Trichoderma spp. Mycelial Growth Inhibition (%)
105-15
5020-40
10045-65
20070-90

Experimental Protocols

Protocol 1: Preparation of a this compound Emulsifiable Concentrate (EC) for Research Use

Objective: To prepare a stable emulsifiable concentrate of this compound for laboratory and greenhouse experiments.

Note: Commercial formulations of this compound are readily available. This protocol is for researchers who need to prepare a custom formulation. The components of an emulsifiable concentrate typically include the active ingredient, a solvent, and an emulsifier.

Materials:

  • This compound (technical grade, >98% purity)

  • Solvent (e.g., N-methyl-2-pyrrolidone (NMP), cyclohexanone, or a mixture)

  • Emulsifier (e.g., a blend of anionic and non-ionic surfactants like calcium dodecylbenzenesulfonate and a fatty alcohol ethoxylate)

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Dissolve this compound: Weigh the desired amount of technical grade this compound and dissolve it in the chosen solvent in a glass beaker. Use a magnetic stirrer to facilitate dissolution. The concentration of this compound in the concentrate can be adjusted based on experimental needs (e.g., 190 g/L as in some commercial formulations).

  • Add Emulsifier: To the dissolved this compound solution, add the emulsifier or blend of emulsifiers. The amount of emulsifier typically ranges from 5% to 15% (w/v) of the final formulation.

  • Mix Thoroughly: Continue stirring the mixture until a homogenous solution is obtained.

  • Storage: Store the prepared EC formulation in a tightly sealed, labeled glass container in a cool, dark, and well-ventilated area.

Quality Control:

  • Emulsion Stability Test: To test the stability of the emulsion, add a small amount of the prepared EC to water in a graduated cylinder (e.g., 1 mL of EC in 99 mL of water). Invert the cylinder several times and observe the emulsion. A stable emulsion should remain homogenous with minimal separation or creaming for at least 30 minutes.

Protocol 2: In Vitro Antifungal Susceptibility Testing – Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast and filamentous fungi.

Materials:

  • This compound EC formulation

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium (buffered with MOPS)

  • Sabouraud Dextrose Agar (SDA) for yeasts

  • Potato Dextrose Agar (PDA) for filamentous fungi

  • Sterile saline (0.85% NaCl) with 0.05% Tween 80 (for filamentous fungi)

  • Spectrophotometer or plate reader (optional)

  • Fungal isolates

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 1280 µg/mL).[1]

    • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to achieve a final concentration range (e.g., 0.125 to 128 µg/mL).[1]

  • Inoculum Preparation:

    • Yeasts: Culture the yeast on SDA at 35°C for 24-48 hours. Prepare a suspension in sterile saline to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[1]

    • Filamentous Fungi: Culture the fungus on PDA at 35°C for 5-7 days until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to 0.4-5 x 10⁴ CFU/mL using a hemocytometer.[1]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well containing 100 µL of the diluted this compound.

    • Include a growth control (inoculum without this compound) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (filamentous fungi).[1]

  • Endpoint Determination (MIC):

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for yeasts and complete inhibition for most filamentous fungi) compared to the growth control.[1]

    • The endpoint can be determined visually or by measuring the optical density with a spectrophotometer.[1]

Protocol 3: In Planta Efficacy Assessment against Wheat Powdery Mildew

Objective: To evaluate the efficacy of the this compound EC formulation in controlling powdery mildew on wheat seedlings.

Materials:

  • This compound EC formulation

  • Wheat seeds (a susceptible variety)

  • Pots and sterile potting mix

  • Growth chamber or greenhouse with controlled environment

  • Blumeria graminis f.sp. tritici inoculum

  • Spray bottle or small plot sprayer

  • Disease assessment scale (e.g., 0-9 scale)

Procedure:

  • Plant Growth: Sow wheat seeds in pots and grow them in a growth chamber or greenhouse under conditions favorable for wheat growth (e.g., 18-22°C, 16-hour photoperiod).

  • Inoculation: When the seedlings are at the two-leaf stage (approximately 10-14 days old), inoculate them with B. graminis f.sp. tritici by gently shaking infected plants over the healthy seedlings to distribute conidia.

  • Fungicide Application:

    • Prepare different concentrations of the this compound EC formulation in water (e.g., 0, 50, 100, 200 ppm).

    • 24 hours after inoculation (or as a preventative measure before inoculation), spray the wheat seedlings with the this compound solutions until runoff. Ensure thorough coverage of the leaf surfaces.

    • Include a water-sprayed control group.

  • Incubation: Return the plants to the growth chamber under conditions favorable for powdery mildew development (e.g., high humidity).

  • Disease Assessment:

    • 7-10 days after inoculation, assess the disease severity on the leaves using a disease rating scale.

    • Calculate the percentage of disease control for each treatment compared to the untreated control.

Mandatory Visualization

Triforine_Mechanism_of_Action cluster_fungal_cell Fungal Cell Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol 14-alpha-demethyl-lanosterol 14-alpha-demethyl- lanosterol Lanosterol->14-alpha-demethyl-lanosterol 14-alpha-demethylase (CYP51/ERG11) Ergosterol Ergosterol 14-alpha-demethyl-lanosterol->Ergosterol Multiple Steps Cell_Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Cell_Membrane Incorporation This compound This compound This compound->14-alpha-demethyl-lanosterol Inhibits

Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

Experimental_Workflow_In_Vitro start Start prep_this compound Prepare this compound Stock & Dilutions start->prep_this compound prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_this compound->inoculate prep_inoculum->inoculate incubate Incubate inoculate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end

Caption: Experimental workflow for in vitro antifungal susceptibility testing.

IPM_Workflow monitoring Disease Monitoring & Forecasting threshold Action Threshold Reached? monitoring->threshold cultural Cultural & Biological Controls threshold->cultural No triforine_app This compound Application threshold->triforine_app Yes cultural->monitoring evaluation Evaluate Efficacy triforine_app->evaluation evaluation->monitoring

Caption: Integrated Pest Management (IPM) workflow incorporating this compound.

Signaling Pathways

This compound's primary effect is on the ergosterol biosynthesis pathway, which directly impacts the integrity and function of the fungal cell membrane. The inhibition of 14-alpha-demethylase leads to a depletion of ergosterol and an accumulation of toxic sterol precursors. This disruption of membrane homeostasis can trigger a cascade of downstream signaling events. While this compound-specific studies on broader signaling pathways are limited, the consequences of ergosterol depletion are known to affect other cellular processes:

  • Cell Wall Integrity (CWI) Pathway: The fungal cell wall and cell membrane are physically and functionally linked. Membrane stress caused by ergosterol depletion can activate the CWI signaling pathway as a compensatory response to maintain cellular integrity.

  • Stress Response Pathways: The accumulation of toxic sterols and general membrane dysfunction can induce cellular stress, activating pathways such as the unfolded protein response (UPR) in the endoplasmic reticulum and oxidative stress responses.

  • Virulence Factor Regulation: As the cell membrane is crucial for the secretion of virulence factors, its disruption by this compound can indirectly affect the pathogen's ability to infect the host plant. Fungal pathogens manipulate host plant signaling pathways, often through the secretion of effectors. By compromising the fungal secretion system, this compound may interfere with this manipulation.

During a fungal infection, plants activate their own defense signaling pathways, primarily involving salicylic acid (SA) and jasmonic acid (JA). By inhibiting fungal growth, this compound allows the plant's natural defense mechanisms to be more effective. The reduced fungal pressure can lead to a more robust activation of the plant's systemic acquired resistance (SAR).

References

Application Note: Quantification of Triforine in Agricultural Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triforine is a systemic fungicide used to control powdery mildew, rust, and other fungal diseases on a variety of crops.[1] Its presence in food commodities is regulated, necessitating sensitive and reliable analytical methods for its quantification to ensure food safety and compliance with maximum residue limits (MRLs). This application note provides a detailed protocol for the quantification of this compound in various agricultural matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by UPLC-MS/MS analysis, providing high sensitivity and selectivity.

Experimental Protocols

Sample Preparation: QuEChERS Protocol

This protocol is adapted from the widely used QuEChERS method for pesticide residue analysis in food matrices.

Materials:

  • Homogenized sample (e.g., fruits, vegetables)

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - optional, for pigmented extracts

  • 50 mL and 15 mL centrifuge tubes

Procedure:

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE (dispersive solid-phase extraction) tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18. For highly pigmented extracts, 150 mg of GCB can be included.

  • Vortex the dSPE tube for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis. For some instruments and matrices, a dilution with water may be necessary to ensure compatibility with the mobile phase and reduce matrix effects.[2]

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

LC Parameters:

ParameterValue
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid and 2 mM ammonium formate
Mobile Phase BMethanol with 0.1% formic acid and 2 mM ammonium formate
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program Time (min)
0.0
1.0
12.0
15.0
15.1
20.0

MS/MS Parameters:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Cone Gas Flow50 L/hr
Desolvation Gas Flow800 L/hr
Collision GasArgon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound434.9389.9 (Quantifier)0.13012
This compound434.997.9 (Qualifier)0.13044
This compound434.9214.9 (Qualifier)0.13028

Data Presentation

Method Validation Summary

The described method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Linearity:

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound0.5 - 100> 0.995

Sensitivity:

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound0.10.5

Accuracy and Precision:

Accuracy was assessed through recovery studies at three different spiking levels in a representative matrix (e.g., apple). Precision is expressed as the relative standard deviation (RSD). Recoveries were found to be in the range of 56.6-99.8%.[3][4]

Spiked Concentration (mg/kg)Mean Recovery (%) (n=5)RSD (%)
0.0192.56.8
0.0595.25.1
0.1098.74.3

Visualizations

Experimental Workflow

Triforine_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Homogenized Sample Extraction 2. Acetonitrile Extraction + QuEChERS Salts Sample->Extraction Centrifuge1 3. Centrifugation Extraction->Centrifuge1 dSPE 4. Dispersive SPE Cleanup (PSA, C18, MgSO4) Centrifuge1->dSPE Centrifuge2 5. Centrifugation dSPE->Centrifuge2 Filtration 6. Filtration Centrifuge2->Filtration Injection 7. UPLC Injection Filtration->Injection Separation 8. C18 Reverse Phase Separation Injection->Separation Ionization 9. ESI+ Ionization Separation->Ionization Detection 10. MRM Detection Ionization->Detection Quantification 11. Quantification Detection->Quantification Reporting 12. Reporting Quantification->Reporting

Caption: Experimental workflow for this compound quantification.

Proposed Fragmentation Pathway of this compound

Triforine_Fragmentation cluster_fragments Product Ions Precursor This compound [M+H]+ m/z 434.9 Frag1 [M+H - CCl3H]+ m/z 389.9 Precursor->Frag1 - CHCl3 Frag2 [C4H9N2]+ m/z 97.9 Precursor->Frag2 - C3H2Cl6N2O2 Frag3 [C4H7N2O2Cl3]+ m/z 214.9 Precursor->Frag3 - C3H3Cl3N2O

Caption: Proposed fragmentation of this compound in positive ESI mode.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound in agricultural samples. The use of a QuEChERS-based sample preparation protocol allows for effective cleanup and high-throughput analysis. The method demonstrates excellent linearity, sensitivity, accuracy, and precision, making it suitable for routine monitoring of this compound residues in various food matrices to ensure regulatory compliance and consumer safety.

References

Research Protocols for Triforine as a Liquid Seed Treatment: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Triforine is a systemic fungicide belonging to the piperazine derivative class, known for its efficacy against a range of fungal pathogens, including powdery mildew, rusts, and black spot.[1][2][3] Its mode of action is the inhibition of sterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[4] This document provides detailed application notes and research protocols for the use of this compound as a liquid seed treatment. The protocols outlined below are intended for laboratory research and development purposes.

Data Presentation

Table 1: Illustrative Application Rates for Laboratory Studies
Crop TypeTarget PathogenSuggested Starting Concentration (g a.i./100 kg seed)Slurry Volume (mL/100 kg seed)
Cereal Grains (e.g., Wheat, Barley)Powdery Mildew (Erysiphe graminis)15 - 25800 - 1200
Legumes (e.g., Peas, Beans)Rust (Uromyces spp.)10 - 20600 - 1000
OrnamentalsPowdery Mildew, Rust20 - 301000 - 1500

Note: These are suggested starting concentrations for research purposes and should be optimized based on specific crop, pathogen pressure, and environmental conditions. The active ingredient (a.i.) concentration of the this compound formulation must be known to calculate the correct amount of product.

Table 2: Hypothetical Efficacy Data of this compound Seed Treatment against Powdery Mildew on Barley
TreatmentSeed Germination (%)Seedling Vigor (1-9 scale)¹Disease Severity (%)²
Untreated Control968.578
This compound (15 g a.i./100 kg)958.225
This compound (20 g a.i./100 kg)948.115
This compound (25 g a.i./100 kg)947.98
Reference Fungicide958.312

¹Vigor scale: 1 = dead, 9 = healthy, vigorous seedling. ²Disease severity assessed 21 days post-inoculation. Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Protocols

Protocol 1: Laboratory-Scale Liquid Seed Treatment Application

Objective: To apply this compound as a liquid seed treatment to a small batch of seeds for research purposes.

Materials:

  • Certified seeds of the target crop

  • This compound liquid formulation

  • Distilled water

  • Laboratory-grade beaker or flask

  • Magnetic stirrer and stir bar

  • Pipettes or graduated cylinders

  • Hege-type laboratory seed treater or a rotating drum

  • Drying trays or screens

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Seed Preparation: Weigh the desired amount of seeds for each treatment group. Ensure the seeds are clean and free of debris.

  • Slurry Preparation: a. Based on the target application rate (see Table 1), calculate the required volume of the this compound formulation for the weight of seeds being treated. b. In a beaker, add the calculated volume of this compound formulation. c. Add a portion of the total required distilled water to the beaker. d. Place the beaker on a magnetic stirrer and mix until the solution is homogeneous. e. Add the remaining distilled water to reach the final desired slurry volume and continue mixing.

  • Seed Treatment: a. Place the weighed seeds into the seed treater drum. b. Begin rotating the drum at a constant speed. c. Slowly and evenly apply the prepared this compound slurry to the tumbling seeds using a pipette or a small spray nozzle. d. Continue tumbling the seeds for 2-5 minutes to ensure uniform coating.

  • Drying: a. Spread the treated seeds in a thin layer on a clean drying tray. b. Allow the seeds to air dry in a well-ventilated area or a fume hood for 24 hours, or until the seed surface is no longer tacky. Avoid direct high heat as it may affect seed viability.

  • Storage: Once completely dry, package the treated seeds in labeled bags and store in a cool, dry place until planting.

Protocol 2: Evaluation of Seed Germination and Seedling Vigor

Objective: To assess the effect of this compound seed treatment on seed germination and early seedling growth.

Materials:

  • Treated and untreated (control) seeds

  • Petri dishes or germination boxes

  • Sterile germination paper or sand

  • Growth chamber or incubator with controlled temperature and light

  • Distilled water

Procedure:

  • Plating: a. Place two layers of sterile germination paper into each petri dish and moisten with a defined volume of distilled water. b. Arrange a predetermined number of seeds (e.g., 50 or 100) evenly on the germination paper.

  • Incubation: Place the petri dishes in a growth chamber set to the optimal germination conditions for the specific crop (e.g., 20-25°C with a 12-hour photoperiod).

  • Data Collection: a. Germination Count: Record the number of germinated seeds (radicle emergence >2mm) daily for 7-14 days. b. Seedling Assessment (at day 14): i. Carefully remove the seedlings. ii. Measure the root and shoot length of a representative sample of seedlings. iii. Determine the fresh weight of the seedlings. iv. Dry the seedlings in an oven at 70°C for 48 hours and record the dry weight. c. Vigor Index Calculation: Vigor Index = (Mean seedling length) x (Germination percentage).[5]

Protocol 3: Phytotoxicity Assessment

Objective: To evaluate the potential phytotoxic effects of this compound seed treatment on the target crop.[6]

Materials:

  • Seeds treated with a range of this compound concentrations (including 1x and 2x the proposed rate) and untreated control seeds

  • Pots filled with sterile potting mix or field soil

  • Greenhouse or controlled environment growth chamber

Procedure:

  • Planting: Sow a fixed number of seeds (e.g., 10) per pot for each treatment group. Replicate each treatment at least four times.

  • Growth Conditions: Maintain the pots in a greenhouse under optimal growing conditions for the crop.

  • Phytotoxicity Assessment: a. Emergence: Record the number of emerged seedlings daily. b. Visual Injury: At 7, 14, and 21 days after planting, visually assess the seedlings for any signs of phytotoxicity, such as:

    • Chlorosis (yellowing)
    • Necrosis (tissue death)
    • Stunting
    • Leaf distortion or malformation c. Plant Height and Biomass: At the end of the observation period, measure the height of the seedlings and determine the fresh and dry weight as described in Protocol 2.

Protocol 4: Efficacy Evaluation against Powdery Mildew (Example)

Objective: To determine the efficacy of this compound seed treatment in controlling powdery mildew.

Materials:

  • Treated and untreated (control) seeds

  • Pots with sterile potting mix

  • Growth chamber or greenhouse

  • Powdery mildew inoculum (Erysiphe graminis)

Procedure:

  • Planting and Growth: Plant seeds as described in Protocol 3 and grow the seedlings to the 2-3 leaf stage.

  • Inoculation: a. Prepare a spore suspension of Erysiphe graminis in sterile water with a surfactant (e.g., Tween 20). b. Spray the spore suspension evenly onto the leaves of the seedlings until runoff.

  • Incubation: Maintain the inoculated plants in a high-humidity environment for 24 hours to promote infection, then return them to optimal growing conditions.

  • Disease Assessment: a. At 7, 14, and 21 days post-inoculation, visually assess the percentage of leaf area covered with powdery mildew on a representative leaf from each plant. b. Use a disease severity rating scale (e.g., 0-100%) to quantify the infection.

  • Data Analysis: Calculate the mean disease severity for each treatment group and compare it to the untreated control to determine the percentage of disease control.

Mandatory Visualization

Triforine_Mechanism_of_Action cluster_fungal_cell Fungal Cell Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps C14_Demethylase Sterol 14α-demethylase (Enzyme) Lanosterol->C14_Demethylase Cell_Membrane Fungal Cell Membrane (Structural Integrity) Ergosterol->Cell_Membrane Incorporation This compound This compound This compound->C14_Demethylase Inhibits

Caption: Mechanism of action of this compound in inhibiting ergosterol biosynthesis in fungi.

Seed_Treatment_Workflow cluster_prep Preparation cluster_application Application cluster_evaluation Evaluation Seed_Selection Select & Weigh Seeds Slurry_Prep Prepare this compound Slurry Treatment Apply Slurry to Seeds (Hege Treater) Slurry_Prep->Treatment Drying Air Dry Treated Seeds Treatment->Drying Germination_Test Germination & Vigor Test Drying->Germination_Test Phytotoxicity_Test Phytotoxicity Assay Drying->Phytotoxicity_Test Efficacy_Test Efficacy Trial (Pathogen Challenge) Drying->Efficacy_Test

Caption: Experimental workflow for this compound liquid seed treatment research.

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Triforine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triforine is a piperazine derivative fungicide known for its efficacy against a variety of fungal plant pathogens, including those responsible for powdery mildew, scab, and rust.[1] Its mechanism of action involves the inhibition of the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired fungal growth and cell death.[1][4][5] Given its targeted mode of action, there is growing interest in evaluating the broader antifungal spectrum and potency of this compound against various fungal species in a laboratory setting.

These application notes provide a detailed framework for determining the in vitro antifungal susceptibility of this compound. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution assays. While extensive published data on the minimum inhibitory concentration (MIC) of this compound against a wide array of fungi is limited, this document provides a standardized and reproducible methodology for researchers to generate such valuable data.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound targets and inhibits the enzyme 14α-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol in the fungal cell membrane biosynthesis pathway.[1][2][3] This inhibition disrupts the production of ergosterol and leads to the accumulation of toxic methylated sterol precursors, ultimately compromising the integrity and function of the fungal cell membrane.[4][6]

Triforine_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Intermediates 14α-methylated sterol precursors Lanosterol->Intermediates 14α-demethylase Ergosterol Ergosterol Intermediates->Ergosterol Membrane Disrupted Cell Membrane (Impaired integrity and function) Intermediates->Membrane Accumulation of toxic precursors This compound This compound This compound->Inhibition

Inhibition of the fungal ergosterol biosynthesis pathway by this compound.

Experimental Protocols

The following protocols detail the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast and filamentous fungi.

Protocol 1: Broth Microdilution Method for Yeasts (Adapted from CLSI M27)

This protocol is designed for determining the antifungal susceptibility of yeast isolates, such as Candida spp. and Cryptococcus neoformans, to this compound.

1. Preparation of this compound Stock Solution and Dilutions:

  • Stock Solution: Prepare a stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO) at a concentration of 1280 µg/mL.[1]

  • Serial Dilutions: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution using RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS).[1] The final concentrations in the test wells should typically range from 0.125 µg/mL to 128 µg/mL.[1]

2. Inoculum Preparation:

  • Culture the yeast isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.[1]

  • Prepare a suspension of the yeast in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[1]

  • Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[1]

3. Inoculation and Incubation:

  • Add 100 µL of the prepared inoculum to each well of the microtiter plate containing 100 µL of the diluted this compound, resulting in a final volume of 200 µL per well.[1]

  • Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

4. Endpoint Determination (Reading the MIC):

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition (typically ≥50%) of growth compared to the growth control well.

  • The endpoint can be determined visually or by using a spectrophotometric reader at a wavelength of 530 nm.

Protocol 2: Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38)

This protocol is suitable for determining the antifungal susceptibility of filamentous fungi, such as Aspergillus spp., to this compound.

1. Preparation of this compound Stock Solution and Dilutions:

  • Follow the same procedure as described in Protocol 1, Section 1.[1]

2. Inoculum Preparation:

  • Culture the filamentous fungus on Potato Dextrose Agar (PDA) at 35°C for 5-7 days, or until adequate sporulation is observed.[1]

  • Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.[1]

  • Filter the conidial suspension through sterile gauze to remove hyphal fragments.[1]

  • Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.[1]

3. Inoculation and Incubation:

  • Follow the same procedure as described in Protocol 1, Section 3.

  • Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.[1]

4. Endpoint Determination (Reading the MIC):

  • For most filamentous fungi, the MIC is defined as the lowest concentration of this compound that shows complete inhibition of growth.[1] For some drug-organism combinations, a partial inhibition endpoint may be used.[1]

Experimental Workflow

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_this compound Prepare this compound Stock and Serial Dilutions Inoculation Inoculate Microtiter Plate Prep_this compound->Inoculation Prep_Inoculum Prepare Fungal Inoculum (Yeast or Filamentous Fungi) Prep_Inoculum->Inoculation Incubation Incubate at 35°C Inoculation->Incubation Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->Read_MIC Data_Table Record and Tabulate Data Read_MIC->Data_Table

Workflow for in vitro antifungal susceptibility testing of this compound.

Data Presentation

All quantitative data generated from the experimental protocols should be summarized in a structured table for clear and concise presentation. This allows for easy comparison of the antifungal activity of this compound against different fungal species.

Table 1: Example of MIC Data Presentation for this compound

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicansATCC 90028
Cryptococcus neoformansH99
Aspergillus fumigatusAF293
[Insert Species][Insert Strain]

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Quality Control

To ensure the accuracy and reproducibility of the results, it is essential to include quality control (QC) strains with known MIC values for standard antifungal agents in each experiment. Although specific QC ranges for this compound have not been established, the use of standard QC strains as recommended by CLSI and EUCAST will validate the overall test performance.

Table 2: Recommended Quality Control Strains

QC StrainRecommended by
Candida parapsilosis ATCC 22019CLSI
Candida krusei ATCC 6258CLSI
Aspergillus flavus ATCC 204304CLSI
Aspergillus fumigatus ATCC 204305CLSI
Candida albicans ATCC 90028EUCAST
Candida parapsilosis ATCC 22019EUCAST

By following these detailed protocols and application notes, researchers can effectively evaluate the in vitro antifungal activity of this compound against a broad range of fungal species, contributing to a better understanding of its potential applications in antifungal drug development.

References

Triforine Application for Controlling Fungal Diseases on Ornamentals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triforine is a systemic fungicide belonging to the piperazine derivative group. It is recognized for its protective, eradicant, and curative properties against a spectrum of fungal diseases in ornamental plants.[1] Its primary mode of action is the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in research and development settings for the control of key fungal diseases on ornamental plants, with a focus on powdery mildew, black spot, and rust on roses.

Mechanism of Action

This compound is a demethylation inhibitor (DMI) that specifically targets the C14-demethylase enzyme (also known as CYP51 or Erg11) in the ergosterol biosynthesis pathway of fungi.[2][3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting C14-demethylase, this compound disrupts the production of ergosterol, leading to an accumulation of toxic sterol precursors and ultimately compromising the structure and function of the fungal cell membrane. This disruption inhibits fungal growth and development.[2]

Target Fungal Diseases

This compound has demonstrated efficacy against a range of fungal pathogens affecting ornamental plants. The primary targets include:

  • Powdery Mildew: Caused by fungi such as Podosphaera pannosa (formerly Sphaerotheca pannosa var. rosae) on roses.[4][5]

  • Black Spot: Caused by Diplocarpon rosae on roses.[6][7]

  • Rust: Caused by fungi such as Phragmidium mucronatum on roses.[4][8]

Quantitative Efficacy Data

The following tables summarize the efficacy of this compound from various studies. It is important to note that efficacy can be influenced by environmental conditions, disease pressure, and the specific ornamental cultivar.

Table 1: Efficacy of this compound Against Powdery Mildew and Rust on Roses (Field Trials)

Fungal DiseaseApplication Rate of this compound EC (18.2%)Disease Severity Rating*Efficacy DescriptionReference
Powdery Mildew (P. pannosa)12 fl. oz. / 100 gal1.2Significantly better than no treatment[4]
Rust (P. mucronatum)12 fl. oz. / 100 gal0.2Effective control[4]
Powdery Mildew (P. pannosa)Not specified-Intermediate control[9]
Rust (P. mucronatum)Not specified-Effective control[9]

*Disease severity rated on a scale of 0 to 4, where 0 = no disease and 4 = severe disease.

Table 2: Efficacy of this compound Against Black Spot on Roses (Field Trial)

This compound ConcentrationDisease Severity (%)Control of Spore Germination (%)Reference
0.33%1.2386-100[6][7]
0.21%7.63 (pooled mean)Not specified[7]
0.17%Not specifiedNot specified[7]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing of this compound (Broth Microdilution Method)

This protocol is adapted from established methods for antifungal susceptibility testing and can be used to determine the minimum inhibitory concentration (MIC) of this compound against specific fungal pathogens.

1. Preparation of this compound Stock Solution:

  • Solvent Selection: this compound is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

  • Procedure:

    • Prepare a stock solution of this compound in 100% DMSO at a concentration of 1280 µg/mL.

    • Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using RPMI-1640 medium to achieve a final concentration range, typically from 128 µg/mL to 0.125 µg/mL.

2. Inoculum Preparation (for Filamentous Fungi like P. pannosa):

  • Culture the fungus on Potato Dextrose Agar (PDA) at 25-28°C until adequate sporulation is observed.

  • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

  • Filter the conidial suspension through sterile gauze to remove hyphal fragments.

  • Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.

3. Inoculation and Incubation:

  • Add 100 µL of the prepared inoculum to each well of the microtiter plate containing 100 µL of the diluted this compound.

  • Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

  • Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the control wells.

4. Endpoint Determination:

  • The MIC is the lowest concentration of this compound that causes a significant inhibition (typically ≥50% or ≥90%) of fungal growth compared to the control. Growth can be assessed visually or by using a spectrophotometer to measure optical density.

Protocol 2: Field Efficacy Trial of this compound for Control of Fungal Diseases on Roses

This protocol outlines a methodology for evaluating the efficacy of this compound under field or greenhouse conditions.

1. Experimental Design:

  • Use a randomized complete block design with a minimum of four replicates per treatment.

  • Each replicate should consist of a designated number of rose plants of a susceptible cultivar (e.g., 'Mary DeVore' for powdery mildew and rust trials).[4]

  • Include an untreated control group and a positive control group treated with a standard fungicide.

2. Treatment Application:

  • Preparation of Spray Solution: Prepare the desired concentration of this compound in water according to the manufacturer's label or experimental design. For example, a common application rate is 12 fl. oz. of an 18.2% EC formulation per 100 gallons of water.[4]

  • Application Method: Apply the fungicide solution as a foliar spray to the point of runoff, ensuring thorough coverage of all plant surfaces. A handheld or backpack sprayer can be used.

  • Application Interval: Apply treatments at regular intervals, typically every 7-14 days, depending on disease pressure and environmental conditions.

3. Disease Assessment:

  • Assess disease severity weekly or bi-weekly using a standardized rating scale. For powdery mildew and rust on roses, a 0-4 or 0-5 scale is commonly used:

    • 0: No disease symptoms.

    • 1: 1-25% of the leaf area affected.

    • 2: 26-50% of the leaf area affected.

    • 3: 51-75% of the leaf area affected.

    • 4: 76-100% of the leaf area affected, or severe defoliation.

  • The Percent Disease Index (PDI) can be calculated using the following formula:

    • PDI = (Sum of all disease ratings / (Total number of leaves assessed x Maximum disease rating)) x 100

4. Data Analysis:

  • Analyze the disease severity data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.

Visualizations

Triforine_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_inhibition Mechanism of Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ... Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps C14_demethylase C14-demethylase (CYP51) Lanosterol->C14_demethylase Substrate CellMembrane Functional Cell Membrane Ergosterol->CellMembrane ToxicSterols Accumulation of Toxic 14α-methyl sterols DisruptedMembrane Disrupted Cell Membrane (Increased permeability, altered fluidity) ToxicSterols->DisruptedMembrane This compound This compound This compound->C14_demethylase Inhibits C14_demethylase->Ergosterol Blocked Pathway C14_demethylase->ToxicSterols Leads to

Caption: Mechanism of action of this compound in inhibiting fungal ergosterol biosynthesis.

Experimental_Workflow_Field_Trial start Start: Experimental Setup design Randomized Complete Block Design (n≥4 replicates) start->design plants Select Susceptible Ornamental Cultivar design->plants treatments Define Treatments: - Untreated Control - this compound (various conc.) - Positive Control plants->treatments application Fungicide Application (Foliar spray to runoff) treatments->application schedule Apply at Regular Intervals (e.g., 7-14 days) application->schedule assessment Disease Severity Assessment (Weekly/Bi-weekly) schedule->assessment Throughout trial period scale Use Standardized Rating Scale (e.g., 0-4 or 0-5) assessment->scale data_analysis Data Analysis (ANOVA) assessment->data_analysis end End: Efficacy Determination data_analysis->end

Caption: Workflow for a field efficacy trial of this compound on ornamental plants.

References

Application Notes and Protocols for Post-harvest Triforine Application to Control Brown Rot

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brown rot, caused by fungi of the Monilinia genus, particularly Monilinia fructicola and Monilinia laxa, is a devastating disease of stone fruits, leading to significant post-harvest losses. Triforine, a systemic fungicide, has demonstrated efficacy in controlling brown rot when applied post-harvest. It functions as a sterol biosynthesis inhibitor (SBI), specifically targeting the C14-demethylation step in the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity. These application notes provide a comprehensive overview of the use of this compound for the post-harvest control of brown rot, including quantitative efficacy data, detailed experimental protocols, and a visualization of its mechanism of action.

Data Presentation

The following tables summarize the efficacy of post-harvest this compound application in controlling brown rot (Monilinia laxa) on peaches and plums. The data is derived from studies involving post-infection and protective applications.

Table 1: Efficacy of Post-infection this compound Application on Peaches and Plums Inoculated with Monilinia laxa

Fruit TypeThis compound Application Time (hours post-inoculation)Mean Decay (%)
Peaches187.0
Peaches>48No significant inhibition
Plums18-24Equally effective as on peaches
Plums>48No significant inhibition

Data from a study on post-harvest fungicidal treatment of stone fruit.[1]

Table 2: Efficacy of Protective this compound Application on Peaches and Plums Inoculated with Monilinia laxa

Fruit TypeThis compound Application Time (days before inoculation)Mean Decay (%)
Peaches7-210.1 - 2.0
Plums7-210.1 - 2.0

Data from a study on post-harvest fungicidal treatment of stone fruit.[1]

Experimental Protocols

The following protocols are based on established methodologies for evaluating the efficacy of post-harvest fungicide treatments against brown rot in stone fruits.[1]

1. Fungal Isolate and Inoculum Preparation

  • Isolate: A virulent isolate of Monilinia laxa should be used.

  • Culture Medium: Grow the isolate on a suitable medium, such as potato dextrose agar (PDA).

  • Incubation: Incubate the cultures under appropriate conditions (e.g., 20-25°C with a 12-hour photoperiod) to promote sporulation.

  • Spore Suspension: Harvest conidia from the cultures and prepare a spore suspension in sterile distilled water. Adjust the concentration of the spore suspension to a standardized level (e.g., 1 x 10^5 conidia/mL) using a hemocytometer.

2. Fruit Selection and Preparation

  • Fruit: Use commercially mature, blemish-free peaches or plums.

  • Surface Disinfestation: To eliminate any pre-existing microbial contamination, surface-disinfest the fruit. This can be achieved by immersing the fruit in a dilute sodium hypochlorite solution (e.g., 0.5%) for a few minutes, followed by rinsing with sterile distilled water and air-drying.

3. Inoculation Procedure

  • Wounding: Create a uniform wound on each fruit using a sterile probe or needle. The wound provides a consistent entry point for the pathogen.

  • Inoculation: Apply a small, known volume (e.g., 10 µL) of the prepared spore suspension directly into the wound.

  • Incubation Post-inoculation: Place the inoculated fruit in a high-humidity environment (e.g., in plastic-wrapped cartons) at a temperature conducive to fungal growth (e.g., 21°C) for a set period before fungicide treatment (for post-infection studies).

4. Fungicide Application

  • This compound Solution: Prepare a fungicide suspension of this compound at the desired concentration (e.g., 1000 mg a.i./dm³).

  • Application Method:

    • Post-infection Treatment: At specified time intervals after inoculation (e.g., 18, 24, 48 hours), dip the inoculated fruit in the this compound suspension for a standardized duration (e.g., 1 minute).

    • Protective Treatment: For protective assays, dip uninoculated fruit in the this compound suspension. After treatment, store the fruit under controlled conditions (e.g., -0.5°C) for various periods (e.g., 7, 14, 21 days) before inoculating them as described above.

  • Control Group: A control group of fruit should be treated with sterile distilled water instead of the fungicide suspension.

5. Incubation and Disease Assessment

  • Incubation: After treatment, place the fruit in a high-humidity environment at a suitable temperature (e.g., 21°C) for a period sufficient for disease development (e.g., 7 days).

  • Disease Assessment:

    • Incidence: Calculate the percentage of fruit showing any signs of brown rot.

    • Severity: Measure the diameter of the lesions that develop on the fruit.

    • Data Analysis: Statistically analyze the data to determine the significance of the treatment effects compared to the control.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Fruit Select & Surface-Disinfest Stone Fruit Inoculate Wound & Inoculate Fruit Fruit->Inoculate Inoculum Prepare Monilinia laxa Spore Suspension Inoculum->Inoculate Post_Incubate Incubate (for post-infection study) Inoculate->Post_Incubate Control Control Treatment (Water Dip) Inoculate->Control Treat This compound Dip Treatment Post_Incubate->Treat Final_Incubate Incubate for Disease Development (e.g., 7 days at 21°C) Treat->Final_Incubate Control->Final_Incubate Assess Assess Disease Incidence & Severity Final_Incubate->Assess Analyze Statistical Analysis Assess->Analyze

Caption: Experimental workflow for post-harvest this compound treatment.

This compound's Mechanism of Action: Inhibition of Ergosterol Biosynthesis

G cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Inhibition by this compound cluster_enzyme cluster_outcome Outcome AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Sterol 14α-demethylase (CYP51/Erg11) Lanosterol->CYP51 Demethylated_Sterol 14-demethylated sterol (e.g., Fecosterol) Ergosterol Ergosterol Demethylated_Sterol->Ergosterol Multiple Steps Disrupted_Membrane Disrupted Cell Membrane Function & Integrity Ergosterol->Disrupted_Membrane This compound This compound (SBI/DMI Fungicide) Inhibition Inhibits This compound->Inhibition Inhibition->CYP51 CYP51->Demethylated_Sterol Fungal_Death Inhibition of Fungal Growth & Cell Death Disrupted_Membrane->Fungal_Death

Caption: this compound's signaling pathway inhibition.

References

Troubleshooting & Optimization

Triforine Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability of Triforine in aqueous solutions for laboratory assays. Understanding and managing the stability of this compound is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions?

A1: this compound is known to be unstable in aqueous solutions. Its stability is significantly influenced by pH, temperature, and exposure to light. The half-life of this compound in an aqueous solution at room temperature can range from approximately 1.8 to 2.9 days, depending on the pH.[1] It is crucial to use freshly prepared solutions for your experiments to ensure the accuracy of the concentration.

Q2: What are the primary factors that cause this compound to degrade in aqueous solutions?

A2: The main factors contributing to this compound degradation in aqueous solutions are:

  • Hydrolysis: this compound undergoes hydrolysis, a chemical reaction with water, which breaks down the molecule. This process is influenced by the pH of the solution.

  • Photodegradation: Exposure to UV or daylight can cause this compound to decompose.[2]

  • Temperature: Higher temperatures generally accelerate the rate of degradation.

  • pH: this compound degrades in both strongly acidic and strongly alkaline conditions.[2]

Q3: What are the degradation products of this compound in aqueous solutions?

A3: The degradation of this compound primarily involves the cleavage of the side chains from the piperazine ring. In strongly acidic media, it decomposes to trichloroacetaldehyde and piperazine salts. In strongly alkaline media, the degradation products are chloroform and piperazine.[2] The main hydrolysis products identified are N-{2,2,2-trichloro-1-[(4-formylpiperazin-1-yl)amino]ethyl}formamide (WOS 2379) and 1,4-bis(1-formamido-2,2,2-trichloroethyl)piperazine (W2379).[3]

Q4: How should I prepare a stock solution of this compound?

A4: Due to its limited solubility in water and instability in aqueous solutions, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a suitable solvent. For example, a 1280 µg/mL stock solution can be prepared in 100% DMSO. This stock solution should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Q5: Can I use a this compound solution that has been stored for a few days?

A5: It is strongly advised to use freshly prepared this compound solutions for all experiments. Given its short half-life in aqueous media, the concentration of a stored solution will be significantly lower than the initial concentration, leading to inaccurate and unreliable results.

Data on this compound Stability

The stability of this compound in aqueous solutions is highly dependent on the pH of the medium. The following table summarizes the half-life of this compound at different pH values at room temperature.

pHHalf-life (in hours)Half-life (in days)
543~1.8
769~2.9
945~1.9
Data sourced from a review by the Australian Pesticides and Veterinary Medicines Authority.[1]

Troubleshooting Guide

Encountering issues with this compound assays? This guide provides potential causes and solutions for common problems.

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent or weaker than expected biological activity 1. Degradation of this compound in stock or working solution. this compound is unstable in aqueous solutions. 2. Incorrect concentration of the working solution. Errors in dilution or degradation after dilution. 3. Photodegradation. Exposure of solutions to light.1. Always use freshly prepared working solutions. Prepare dilutions from a frozen stock solution immediately before use. 2. Verify dilution calculations and pipetting techniques. 3. Protect all this compound-containing solutions from light. Use amber vials or wrap containers in aluminum foil. Perform experiments under subdued lighting conditions where possible.
High variability between replicate wells/experiments 1. Inconsistent age of this compound working solutions. Using solutions prepared at different times. 2. Temperature fluctuations. Incubating assays at inconsistent temperatures. 3. pH shifts in the culture medium. Cell metabolism can alter the pH of the medium over time.1. Prepare a single batch of working solution for all replicates in an experiment. 2. Ensure consistent incubation temperatures. Use calibrated incubators and monitor temperatures regularly. 3. Use buffered media (e.g., with HEPES) if compatible with your assay. Monitor the pH of your culture medium.
Complete loss of activity 1. Use of old or improperly stored stock solution. Stock solution may have degraded over time. 2. Extreme pH of the assay medium. Strong acidic or alkaline conditions rapidly degrade this compound.[2] 3. Contamination of stock solution. 1. Prepare a fresh stock solution from a new batch of this compound powder. 2. Check the pH of your assay medium and adjust if necessary. Ensure the final pH is within a stable range for this compound (ideally around pH 7). 3. Use sterile techniques when preparing and handling stock solutions.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

This protocol is adapted for general in vitro laboratory use.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile, calibrated pipettes and tips

  • Vortex mixer

Procedure for 10 mM Stock Solution (in DMSO):

  • Calculate the required mass of this compound for your desired volume and concentration (Molar mass of this compound: 435.0 g/mol ). For 1 mL of a 10 mM stock solution, weigh out 0.435 mg of this compound.

  • Carefully transfer the weighed this compound to a sterile vial.

  • Add the calculated volume of DMSO (e.g., 1 mL) to the vial.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected (amber or foil-wrapped) sterile tubes.

  • Store the aliquots at -20°C or -80°C.

Procedure for Preparing Aqueous Working Solutions:

  • Thaw a single aliquot of the DMSO stock solution immediately before use.

  • Perform serial dilutions of the stock solution in your desired aqueous assay medium to achieve the final working concentrations.

  • Ensure the final concentration of DMSO in your assay does not exceed a level that affects your experimental system (typically ≤ 0.5%).

  • Use the prepared working solutions immediately. Do not store aqueous dilutions of this compound.

Protocol for Assessing this compound Stability (Hydrolysis Study)

This protocol provides a framework for determining the hydrolytic stability of this compound at different pH values and temperatures.

Materials:

  • This compound stock solution (in a water-miscible solvent like acetonitrile or DMSO)

  • Sterile aqueous buffers of different pH values (e.g., pH 4, 7, and 9)

  • Calibrated, temperature-controlled incubators or water baths

  • Sterile, sealed, light-protected containers (e.g., amber glass vials with screw caps)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV) for this compound analysis

  • Quenching solution (if necessary to stop degradation before analysis)

Procedure:

  • Preparation of Test Solutions:

    • For each pH to be tested, prepare a set of vials containing the buffered solution.

    • Spike each vial with a small volume of the this compound stock solution to achieve the desired initial concentration (ensure the organic solvent concentration is minimal, e.g., <1%).

    • Prepare triplicate samples for each time point and condition.

    • Prepare a "time zero" sample for immediate analysis.

  • Incubation:

    • Place the vials in the respective temperature-controlled environments (e.g., 25°C and 40°C).

    • Protect all samples from light throughout the experiment.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 6, 12, 24, 48, 72, 96 hours), remove one vial from each condition.

    • Immediately analyze the concentration of this compound in the sample using a validated HPLC method. If immediate analysis is not possible, quench the reaction and store the sample appropriately (e.g., freezing), ensuring the storage does not affect the analyte.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time for each condition.

    • Determine the degradation rate constant (k) from the slope of the regression line.

    • Calculate the half-life (t½) using the formula: t½ = ln(2) / k.

Visualizations

This compound Degradation Pathway

The degradation of this compound in aqueous media primarily involves the hydrolytic cleavage of the formamido-2,2,2-trichloroethyl side chains from the central piperazine ring.

Triforine_Degradation This compound This compound intermediate N-{2,2,2-trichloro-1-[(4-formylpiperazin-1-yl)amino]ethyl}formamide (WOS 2379) This compound->intermediate Hydrolysis (loss of one side chain) piperazine Piperazine intermediate->piperazine Further Hydrolysis side_chain_product1 Glyoxylic Acid intermediate->side_chain_product1 side_chain_product2 Chloroform intermediate->side_chain_product2 side_chain_product3 Formic Acid intermediate->side_chain_product3

Caption: Simplified hydrolytic degradation pathway of this compound.

Experimental Workflow for a Cell-Based Assay with this compound

This workflow outlines the critical steps for conducting a cell-based assay, emphasizing the handling of the unstable compound this compound.

Triforine_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis cell_culture 1. Culture and Seed Cells treat_cells 4. Treat Cells with Working Solutions cell_culture->treat_cells prepare_stock 2. Prepare Fresh this compound Stock Solution (DMSO) prepare_working 3. Prepare Fresh Aqueous Working Solutions prepare_stock->prepare_working prepare_working->treat_cells incubate 5. Incubate for Defined Period treat_cells->incubate assay_readout 6. Perform Assay Readout incubate->assay_readout data_analysis 7. Analyze Data assay_readout->data_analysis

Caption: Key steps for a cell-based assay using this compound.

Logical Relationship for Troubleshooting this compound Instability

This diagram illustrates the logical flow for troubleshooting common issues related to this compound's instability in laboratory assays.

Caption: Troubleshooting workflow for this compound instability issues.

References

Overcoming Triforine degradation during sample storage and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to triforine degradation during sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation?

A1: this compound is susceptible to degradation under several conditions. The primary factors include:

  • pH: It decomposes in strongly acidic media, breaking down into trichloroacetaldehyde and piperazine salts. In strongly alkaline conditions, it degrades to chloroform and piperazine.[1]

  • Temperature: While stable at temperatures up to 180°C, its degradation rate in aqueous solutions increases with temperature.[1]

  • Light: this compound decomposes in aqueous solutions when exposed to UV or daylight.[1]

Q2: What is the expected half-life of this compound in an aqueous solution?

A2: The half-life of this compound in an aqueous solution at 25°C and a pH range of 5 to 7 is approximately 3.5 days.[1]

Q3: What are the known degradation products of this compound?

A3: The primary degradation products of this compound depend on the degradation pathway:

  • Hydrolysis (Acidic): Trichloroacetaldehyde and piperazine salts.[1]

  • Hydrolysis (Alkaline): Chloroform and piperazine.[1]

  • Metabolism: In biological systems, a key metabolite is N-[2,2,2-trichloro-1-(piperazin-1-yl)ethyl]-formamide, which is formed by the cleavage of a side chain.[1]

Q4: How should I store my this compound samples to minimize degradation?

A4: To ensure sample integrity, it is recommended to store this compound samples in a freezer at -20°C.[2] For solutions, use amber vials to protect from light and consider using a buffered solution if pH sensitivity is a concern. Avoid storing samples at room temperature for extended periods, especially in aqueous solutions.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no detection of this compound in recently prepared samples. Rapid degradation due to improper storage. Immediately after preparation, store samples at -20°C in the dark. For aqueous samples, ensure the pH is within a stable range (ideally neutral) if immediate analysis is not possible.
Degradation during analytical procedure. Review the pH of mobile phases and extraction solvents. Avoid highly acidic or alkaline conditions. If using GC analysis, check for thermal degradation in the injector port.
Inconsistent results between replicate samples. Variable degradation due to light exposure. Protect all samples and standards from light by using amber vials or covering them with aluminum foil during storage and handling.
Incomplete extraction from the sample matrix. Optimize the extraction procedure. Ensure the sample is thoroughly homogenized and that the chosen solvent effectively extracts this compound from the specific matrix. The QuEChERS method is a good starting point for many matrices.
Presence of unexpected peaks in the chromatogram. Formation of degradation products. Identify the degradation products by comparing their mass spectra with known this compound degradants. Adjust storage and analytical conditions to minimize their formation.

Quantitative Data on this compound Stability

Table 1: Stability of this compound in Fortified Plant Matrices during Freezer Storage (-20°C)

Plant MatrixFortification Level (mg/kg)Storage IntervalRecovery (%)
Apples0.10 months100
12 months92
Cherries1.00 months100
12 months95
Plums1.06 months98
Peaches0.10 months100
12 months90
Blueberries1.00 months100
12 months93
Hops (dried cones)1.06 months102

Data summarized from a JMPR report. The analysis was performed using a common moiety method.[2]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction of this compound from Fruit Samples (e.g., Apples)

This protocol is a general guideline based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology and should be optimized for your specific laboratory conditions and matrix.

1. Sample Homogenization:

  • Weigh 10-15 g of a representative portion of the fruit sample (e.g., a whole apple, chopped).
  • Homogenize the sample until a uniform puree is obtained. To prevent thermal degradation of this compound, it is recommended to pre-chill the sample and blender.

2. Extraction:

  • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile to the tube.
  • Add an appropriate internal standard if used.
  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

3. Salting Out:

  • Add the contents of a QuEChERS extraction salt pouch (commonly containing magnesium sulfate, sodium chloride, and sodium citrate) to the centrifuge tube.
  • Immediately cap and shake vigorously for 1 minute.
  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

4. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. For fatty matrices, C18 sorbent may also be included.
  • Vortex the dSPE tube for 30 seconds.
  • Centrifuge at ≥5000 rcf for 2 minutes.

5. Final Extract Preparation:

  • Carefully transfer the cleaned supernatant to a new vial.
  • The extract can be directly analyzed by LC-MS/MS or may require solvent exchange into a mobile phase-compatible solvent.[3][4]

Protocol 2: HPLC-MS/MS Analysis of this compound

This is a representative method and may require optimization based on the specific instrumentation and sample matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used (e.g., 100 mm x 2.1 mm, 1.9 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient might start at a low percentage of mobile phase B, increasing linearly to a high percentage to elute this compound, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30-40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound and its degradation products.

  • Precursor Ion (M+H)+ for this compound: m/z 435

  • Product Ions: The specific product ions will depend on the instrument and collision energy. Common fragments result from the loss of the formyl and trichloromethyl groups.

  • Optimization: Optimize cone voltage and collision energy for each analyte to achieve maximum sensitivity.[3]

Visualizations

Triforine_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis cluster_metabolism Metabolism This compound This compound Acidic_Conditions Strongly Acidic Media This compound->Acidic_Conditions Alkaline_Conditions Strongly Alkaline Media This compound->Alkaline_Conditions UV_Daylight UV or Daylight (in aqueous solution) This compound->UV_Daylight Biological_Systems Biological Systems This compound->Biological_Systems Trichloroacetaldehyde Trichloroacetaldehyde Acidic_Conditions->Trichloroacetaldehyde Piperazine_Salts Piperazine Salts Acidic_Conditions->Piperazine_Salts Chloroform Chloroform Alkaline_Conditions->Chloroform Piperazine Piperazine Alkaline_Conditions->Piperazine Photodegradation_Products Various Degradation Products UV_Daylight->Photodegradation_Products Metabolite N-[2,2,2-trichloro-1- (piperazin-1-yl)ethyl]-formamide Biological_Systems->Metabolite

Caption: Major degradation pathways of this compound.

QuEChERS_Workflow Start Start: Fruit Sample Homogenize 1. Homogenize Sample Start->Homogenize Extract 2. Add Acetonitrile & Shake Homogenize->Extract Salt 3. Add QuEChERS Salts & Shake Extract->Salt Centrifuge1 4. Centrifuge Salt->Centrifuge1 dSPE 5. Transfer Supernatant to dSPE Tube Centrifuge1->dSPE Vortex 6. Vortex dSPE->Vortex Centrifuge2 7. Centrifuge Vortex->Centrifuge2 Analyze 8. Analyze Supernatant by LC-MS/MS Centrifuge2->Analyze

Caption: General QuEChERS workflow for this compound analysis in fruit.

Troubleshooting_Logic Problem Problem: Low/No this compound Recovery Check_Storage Check Storage Conditions: - Temperature (-20°C?) - Light Exposure (Dark?) Problem->Check_Storage Check_pH Check Sample/Solvent pH: - Strongly Acidic? - Strongly Alkaline? Problem->Check_pH Check_Extraction Review Extraction Protocol: - Homogenization thorough? - Correct Solvent? Problem->Check_Extraction Check_Analysis Review Analytical Method: - Thermal Degradation? - Correct MS/MS transitions? Problem->Check_Analysis Solution_Storage Solution: Store at -20°C in dark. Check_Storage->Solution_Storage Improper Solution_pH Solution: Adjust pH to neutral range. Check_pH->Solution_pH Yes Solution_Extraction Solution: Optimize extraction method. Check_Extraction->Solution_Extraction Inefficient Solution_Analysis Solution: Optimize analytical parameters. Check_Analysis->Solution_Analysis Suboptimal

Caption: Troubleshooting logic for low this compound recovery.

References

Addressing matrix effects in Triforine analysis by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Triforine by mass spectrometry.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound, focusing on issues related to matrix effects.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

  • Possible Cause: Co-eluting matrix components interfering with the chromatographic separation.

  • Solution:

    • Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient slope, or column temperature to improve the separation of this compound from interfering matrix components.

    • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, often improving peak shape.[1]

    • Improve Sample Cleanup: Employ a more effective cleanup strategy to remove interfering matrix components. Refer to the Experimental Protocols section for different QuEChERS cleanup options.

    • Check for Column Contamination: A contaminated guard or analytical column can lead to poor peak shape. Flush the column or replace it if necessary.[1]

Problem 2: Ion Suppression or Enhancement

  • Possible Cause: Co-eluting matrix components affecting the ionization efficiency of this compound in the mass spectrometer's ion source.[2][3][4]

  • Solution:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that closely matches the sample matrix. This helps to compensate for the matrix effect.[5]

    • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to correct for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification. While the commercial availability of a specific SIL-IS for this compound can vary, sourcing one is highly recommended.[6]

    • Optimize Ion Source Parameters: Adjust ion source parameters such as capillary voltage, gas flows, and temperatures to minimize the impact of matrix components on ionization.[2]

    • Improve Sample Cleanup: A cleaner sample extract will have fewer co-eluting components, thus reducing ion suppression or enhancement. Experiment with different sorbents in your cleanup protocol (see Data Presentation section).[7][8]

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components that cause ion suppression.

Problem 3: Low Analyte Recovery

  • Possible Cause: Loss of this compound during sample preparation steps.

  • Solution:

    • Optimize Extraction: Ensure the chosen extraction solvent and technique are efficient for this compound. A study has shown good recoveries for this compound using a simple ethyl acetate extraction.

    • Evaluate Cleanup Sorbents: Some cleanup sorbents can retain the analyte of interest, leading to low recovery. Test different sorbents or reduce the amount of sorbent used. The Data Presentation section provides a comparison of common sorbents.[7][9]

    • Check pH: The stability and extraction efficiency of this compound may be pH-dependent. Ensure the pH of the sample and extraction solvent are appropriate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis by mass spectrometry?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix. This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), resulting in inaccurate quantification.[2][4]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: You can assess matrix effects by comparing the signal response of this compound in a pure solvent standard to its response in a matrix extract spiked at the same concentration. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = [(Peak Area in Matrix) / (Peak Area in Solvent) - 1] x 100

A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Q3: What is the QuEChERS method and how can it help with matrix effects?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis. It involves a two-step process: an extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. The cleanup step uses sorbents to remove interfering matrix components, thereby reducing matrix effects.[10]

Q4: Which d-SPE sorbent should I use for this compound analysis?

A4: The choice of sorbent depends on the sample matrix.

  • PSA (Primary Secondary Amine): Effective for removing sugars, organic acids, and fatty acids.[10]

  • C18 (Octadecyl): Used for removing nonpolar interferences like fats and waxes.[7]

  • GCB (Graphitized Carbon Black): Removes pigments like chlorophyll and carotenoids, but may retain planar analytes.[7]

It is recommended to test different sorbents or combinations to find the optimal cleanup for your specific sample matrix. Refer to the Data Presentation section for a comparison of sorbent performance.

Q5: Is a stable isotope-labeled internal standard available for this compound?

A5: The availability of commercial stable isotope-labeled internal standards can change. It is recommended to check with major suppliers of analytical standards. Using a SIL-IS is the preferred method for compensating for matrix effects and improving the accuracy and precision of your analysis.[6]

Data Presentation

The following table summarizes the effectiveness of different QuEChERS cleanup sorbents on the recovery of various pesticide classes in different food matrices. While specific data for this compound is limited, this table provides a general guide for selecting appropriate sorbents based on matrix type.

Matrix TypePrimary InterferentsRecommended Sorbent(s)Expected Recovery Range (%)Potential for Matrix Effect Reduction
High Water Content Fruits & Vegetables (e.g., Apples, Tomatoes)Sugars, Organic AcidsPSA70-120Good
Pigmented Fruits & Vegetables (e.g., Spinach, Berries)Pigments (Chlorophyll, Anthocyanins), SugarsPSA + GCB60-110Very Good (use GCB with caution due to potential analyte loss)
High Fat/Lipid Content (e.g., Avocado, Nuts)Lipids, Fatty AcidsPSA + C1870-110Excellent for nonpolar interferences
Dry/Low Water Content (e.g., Cereals, Dried Herbs)Complex Carbohydrates, PigmentsPSA + C18 and/or GCB60-110Good, but may require method optimization

Note: Recovery and matrix effect reduction are analyte and matrix-dependent. The provided ranges are general estimates based on published literature.[7][8][9][11]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Fruits and Vegetables

This protocol is a general guideline and may need to be optimized for specific matrices.

  • Sample Homogenization: Homogenize a representative portion of the sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a 2 mL or 15 mL centrifuge tube containing the appropriate d-SPE sorbents (e.g., PSA, C18, GCB) and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

  • Final Extract:

    • Collect the supernatant for LC-MS/MS analysis. The extract may be diluted further if necessary.

Protocol 2: Simple Ethyl Acetate Extraction for this compound

A study reported that this simplified method resulted in good recoveries and no observable matrix effects for this compound in apples, tomatoes, and tinned blackcurrants.

  • Extraction:

    • Homogenize the sample.

    • Extract a known weight of the homogenized sample with ethyl acetate.

  • Solvent Exchange:

    • Evaporate the ethyl acetate extract to dryness.

    • Reconstitute the residue in a water/methanol mixture for LC-MS/MS analysis.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Homogenized Sample extraction Extraction (Acetonitrile + Salts) sample->extraction QuEChERS centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE Cleanup (PSA, C18, or GCB) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract lcms LC-MS/MS Analysis final_extract->lcms Injection data Data Processing & Quantification lcms->data

Caption: QuEChERS experimental workflow for this compound analysis.

troubleshooting_matrix_effects start Matrix Effect Suspected? (Poor Repeatability, Inaccurate Results) quantify Quantify Matrix Effect (Post-extraction Spike vs. Solvent Standard) start->quantify mitigation Select Mitigation Strategy quantify->mitigation dilution Sample Dilution mitigation->dilution Simple & Quick cleanup Improve Sample Cleanup (e.g., different d-SPE sorbents) mitigation->cleanup More Effective calibration Matrix-Matched Calibration mitigation->calibration Good Compensation sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) mitigation->sil_is Best Solution re_evaluate Re-evaluate Matrix Effect dilution->re_evaluate cleanup->re_evaluate calibration->re_evaluate sil_is->re_evaluate acceptable Matrix Effect Acceptable (< ±20%) re_evaluate->acceptable Yes not_acceptable Matrix Effect Not Acceptable re_evaluate->not_acceptable No not_acceptable->mitigation Try another strategy

References

Technical Support Center: Improving Triforine Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Triforine from complex matrices.

Troubleshooting Guide

Low recovery, high matrix effects, and poor reproducibility are common challenges encountered during the extraction of this compound. The following table outlines potential causes and recommended solutions for these issues.

Issue Potential Cause Recommended Solution
Low this compound Recovery Inappropriate Solvent Polarity This compound has limited solubility in water but is soluble in solvents like dimethylformamide and dimethyl sulfoxide, and slightly soluble in acetone and methanol.[1] For liquid-liquid extraction, consider using ethyl acetate. For QuEChERS, acetonitrile is a common and effective choice for a broad range of pesticides.[2][3]
Degradation of this compound This compound is unstable in aqueous solutions and decomposes in strongly acidic or alkaline media.[1] Maintain a neutral or slightly acidic pH during extraction. The use of buffered QuEChERS methods (e.g., AOAC or EN versions) can help stabilize pH-sensitive pesticides.[4][5]
Incomplete Extraction from Matrix For solid samples, ensure thorough homogenization to increase the surface area for extraction.[2][3] For complex matrices like soil, ensure adequate mixing and contact time with the extraction solvent. In some cases, a stronger solvent or a heated extraction method may be necessary, but care must be taken to avoid thermal degradation of this compound.
Analyte Loss During Cleanup During dispersive SPE (d-SPE) in the QuEChERS method, certain sorbents like graphitized carbon black (GCB), used for pigment removal, can adsorb planar pesticides, potentially reducing this compound recovery.[6][7] If pigment removal is necessary, use the minimum amount of GCB required or consider alternative sorbents like PSA and C18.[8] For SPE, ensure the elution solvent is strong enough to desorb this compound from the sorbent.
High Matrix Effects Insufficient Cleanup Complex matrices contain numerous co-extractive compounds that can interfere with this compound detection, leading to ion suppression or enhancement in LC-MS/MS analysis.[4][9][10][11][12] Optimize the d-SPE cleanup step in QuEChERS by selecting the appropriate sorbent combination (e.g., PSA for acidic interferences, C18 for nonpolar interferences, and Z-Sep for fats).[13] For highly complex matrices, a cartridge SPE cleanup step may provide a cleaner extract.[4]
Co-elution of Matrix Components Matrix components that elute at the same time as this compound can significantly impact its signal. Adjusting the chromatographic conditions (e.g., mobile phase gradient, column chemistry) can help separate this compound from interfering compounds.
Use of Matrix-Matched Standards To compensate for matrix effects, prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples.[6] This helps to normalize the ionization efficiency between the standards and the samples.
Poor Reproducibility Inconsistent Sample Homogenization Ensure that all samples are homogenized to the same degree to guarantee that the subsample taken for extraction is representative of the entire sample.[2][3]
Variable Extraction Conditions Maintain consistent parameters such as solvent volumes, shaking times, and centrifugation speeds across all samples to ensure uniform extraction efficiency.
Inconsistent pH As this compound stability is pH-dependent, variations in the pH of the sample or extraction solvent can lead to inconsistent degradation and variable recoveries. Using buffered extraction methods is highly recommended.[4][5]
SPE Cartridge Overloading or Drying In Solid-Phase Extraction, ensure the sample load does not exceed the capacity of the sorbent. Also, preventing the SPE cartridge from drying out between conditioning, loading, and washing steps is crucial for reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the best initial extraction solvent for this compound?

A1: The choice of solvent depends on the extraction technique. For a simple liquid-liquid extraction, ethyl acetate has been shown to be effective for matrices like apples, tomatoes, and blackcurrants.[14] For the widely used QuEChERS method, acetonitrile is the preferred solvent as it is effective for a broad range of pesticides and minimizes the co-extraction of nonpolar interferences like fats.[2][3]

Q2: My this compound recovery is low when using the QuEChERS method. What should I check first?

A2: First, verify the pH of your sample and extraction solvent. This compound is susceptible to degradation in highly acidic or alkaline conditions.[1] Using a buffered QuEChERS protocol (AOAC 2007.01 or EN 15662) can help maintain a stable pH and improve recovery.[4][5] Also, ensure your sample is sufficiently hydrated (at least 80% water content) for efficient partitioning of this compound into the acetonitrile layer. For dry samples, you may need to add water before the extraction step.[6]

Q3: I am observing significant signal suppression for this compound in my LC-MS/MS analysis. How can I mitigate this?

A3: Signal suppression is a common matrix effect.[4][9][10][11][12] To address this, you can improve your sample cleanup. In the d-SPE step of QuEChERS, ensure you are using the correct sorbents for your matrix. For example, PSA is effective for removing organic acids and sugars, while C18 helps remove fats.[8] If d-SPE is insufficient, consider using a cartridge SPE for a more thorough cleanup. Additionally, using matrix-matched calibration standards is a highly effective way to compensate for signal suppression that cannot be eliminated through cleanup.[6]

Q4: Can I use Solid-Phase Extraction (SPE) for this compound analysis? What are the key considerations?

A4: Yes, SPE is a suitable technique for cleaning up this compound extracts. Key considerations include selecting the right sorbent, conditioning the cartridge properly, and choosing an appropriate elution solvent. For a molecule with moderate polarity like this compound, a C18 or a polymeric reversed-phase sorbent could be effective. It is crucial to not let the cartridge dry out during the process and to ensure the elution solvent is strong enough to fully recover the analyte from the sorbent.

Q5: How does the matrix type affect the choice of the cleanup sorbent in the QuEChERS method?

A5: The matrix composition dictates the most effective cleanup strategy.

  • General Fruits and Vegetables: A combination of PSA and anhydrous magnesium sulfate is often sufficient.

  • Samples with High Fat Content (e.g., avocado, nuts): Add C18 sorbent to the d-SPE tube to remove lipids.[3]

  • Samples with High Pigment Content (e.g., spinach, berries): Graphitized carbon black (GCB) can be used to remove chlorophyll and other pigments. However, use it sparingly as it may adsorb planar pesticides like this compound.[3][6]

  • Samples with a Complex Mixture of Interferences: Z-Sep, a zirconia-based sorbent, can be effective in removing a broad range of matrix components, including fats and pigments.[13]

Data Presentation: this compound Extraction Recovery

The following table summarizes reported recovery data for this compound from various fruit matrices using a simple extraction method. It is important to note that direct comparative data for different extraction methods on the same matrix is limited in the literature.

Matrix Extraction Method Fortification Level (mg/kg) Recovery (%) Reference
AppleEthyl Acetate Extraction0.0199.8Harrold et al., 2004[14]
0.0592.2Harrold et al., 2004[14]
TomatoEthyl Acetate Extraction0.0179.5Harrold et al., 2004[14]
0.0583.1Harrold et al., 2004[14]
Tinned BlackcurrantsEthyl Acetate Extraction0.0156.6Harrold et al., 2004[14]
0.0560.2Harrold et al., 2004[14]

Experimental Protocols

Generic QuEChERS Protocol (Buffered Acetate Method - AOAC 2007.01)

This protocol is a general guideline and should be optimized for your specific matrix and analytical instrumentation.

a. Sample Extraction:

  • Weigh 15 g of homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of 1% acetic acid in acetonitrile.

  • Add an appropriate internal standard.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the contents of a QuEChERS extraction salt packet (6 g anhydrous MgSO₄ and 1.5 g anhydrous sodium acetate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

b. Dispersive SPE Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄ and 50 mg PSA (and other sorbents like C18 or GCB as needed, depending on the matrix).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • The supernatant is ready for analysis by LC-MS/MS or GC-MS.

Generic Solid-Phase Extraction (SPE) Protocol

This protocol is a general guideline for using a C18 SPE cartridge and should be optimized for this compound.

a. Cartridge Conditioning:

  • Pass 5 mL of methanol through the C18 cartridge.

  • Pass 5 mL of deionized water through the cartridge, ensuring the sorbent does not go dry.

b. Sample Loading:

  • Dilute the sample extract with water to ensure retention on the C18 sorbent.

  • Load the diluted sample onto the SPE cartridge at a slow, consistent flow rate.

c. Washing:

  • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Dry the cartridge thoroughly under vacuum or with nitrogen to remove excess water.

d. Elution:

  • Elute the this compound from the cartridge with a suitable organic solvent, such as ethyl acetate or acetonitrile. Collect the eluate.

  • The eluate can then be concentrated and reconstituted in a suitable solvent for chromatographic analysis.

Mandatory Visualizations

DMI_Fungicide_Signaling_Pathway cluster_fungal_cell Fungal Cell cluster_inhibition cluster_membrane Cell Membrane Disruption Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Mevalonate Pathway Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols 14-alpha-demethylase (CYP51/Erg11) Ergosterol Ergosterol Intermediate Sterols->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane DMI_Fungicide DMI_Fungicide 14-alpha-demethylase\n(CYP51/Erg11) 14-alpha-demethylase (CYP51/Erg11) DMI_Fungicide->14-alpha-demethylase\n(CYP51/Erg11) Inhibition Altered Membrane\nPermeability Altered Membrane Permeability Accumulation of\nToxic Sterols Accumulation of Toxic Sterols Fungal Growth\nInhibition Fungal Growth Inhibition Altered Membrane\nPermeability->Fungal Growth\nInhibition Accumulation of\nToxic Sterols->Fungal Growth\nInhibition

Caption: DMI fungicide mode of action via inhibition of ergosterol biosynthesis.

QuEChERS_Workflow cluster_extraction Extraction Step cluster_cleanup Cleanup Step (d-SPE) Homogenized_Sample 1. Homogenized Sample Add_Solvent 2. Add Acetonitrile (+ Acetic Acid) Homogenized_Sample->Add_Solvent Add_Salts 3. Add QuEChERS Extraction Salts Add_Solvent->Add_Salts Shake_Vigorously 4. Shake Vigorously Add_Salts->Shake_Vigorously Centrifuge_Extract 5. Centrifuge Shake_Vigorously->Centrifuge_Extract Transfer_Supernatant 6. Transfer Supernatant Centrifuge_Extract->Transfer_Supernatant Acetonitrile Layer Add_dSPE_Sorbent 7. Add d-SPE Sorbent (MgSO4, PSA, etc.) Transfer_Supernatant->Add_dSPE_Sorbent Vortex 8. Vortex Add_dSPE_Sorbent->Vortex Centrifuge_Cleanup 9. Centrifuge Vortex->Centrifuge_Cleanup Final_Extract 10. Final Extract for Analysis Centrifuge_Cleanup->Final_Extract Supernatant

Caption: A typical workflow for the QuEChERS extraction and cleanup method.

References

Triforine Soil Persistence: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the soil half-life and persistence of Triforine.

Frequently Asked Questions (FAQs)

Q1: What is the expected soil half-life of this compound?

A1: The soil half-life of this compound can vary depending on environmental conditions and soil type. Laboratory studies under aerobic conditions have reported half-lives ranging from approximately 19 to 70 days.[1][2][3] Field studies have shown dissipation half-lives of around 3 to 4 days.[4]

Q2: What are the major degradation products of this compound in soil?

A2: The degradation of this compound in soil leads to the formation of non-fungitoxic metabolic end-products.[5] A key initial metabolite is N-{2,2,2-trichloro-1-[4-(2-oxoacetyl)piperazin-1-yl] ethyl}formamide. Ultimately, the piperazine ring is expected to be cleaved, with mineralization to carbon dioxide also occurring over time.[1]

Q3: What analytical methods are suitable for this compound residue analysis in soil?

A3: Gas chromatography with an electron capture detector (GC-ECD) and high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) are effective methods for quantifying this compound residues in soil.[4][6] Thin-layer chromatography (TLC) has also been used for the analysis of this compound and its degradation products, particularly in studies involving radiolabeled compounds.[1][7]

Q4: What are the key factors influencing this compound's persistence in soil?

A4: The persistence of this compound in soil is influenced by several factors, including soil type (texture and organic matter content), microbial activity, temperature, and moisture. For instance, degradation has been observed to be faster in silty loam soil compared to sandy loam soil.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low recovery of this compound from soil samples - Inefficient extraction solvent. - Strong binding of this compound to soil organic matter. - Degradation during sample processing.- Use a robust extraction solvent such as acetone followed by further partitioning.[1] - Consider a sequential extraction with solvents of increasing polarity. - Perform extractions promptly after sampling and keep samples cool to minimize degradation.
High variability in half-life results - Inconsistent incubation conditions (temperature, moisture). - Non-homogenous application of this compound to soil samples. - Variation in microbial activity between soil replicates.- Use a controlled environment chamber for incubation with consistent temperature and moisture levels. - Ensure thorough mixing of this compound with the soil for uniform distribution. - Use a composite soil sample and homogenize it well before starting the experiment.
Difficulty in identifying degradation products - Low concentrations of metabolites. - Co-elution with interfering matrix components. - Lack of analytical standards.- Concentrate the sample extracts before analysis. - Utilize a more selective detector, such as a mass spectrometer, to differentiate metabolites from the matrix.[6] - If standards are unavailable, use high-resolution mass spectrometry to propose structures for unknown metabolites.
Mass balance in radiolabeled studies is less than 90% - Volatilization of this compound or its degradation products. - Incomplete extraction of bound residues. - Errors in measuring radioactivity.- Use a closed system with traps for volatile compounds if significant volatilization is expected. - Perform a combustion analysis on the extracted soil to quantify non-extractable (bound) residues.[1] - Ensure proper calibration and operation of the liquid scintillation counter.

Quantitative Data Summary

The following table summarizes the soil half-life (DT₅₀) of this compound from various studies.

Soil TypeConditionHalf-life (days)Reference
Silty LoamAerobic, 20°C35.8[1]
Sandy LoamAerobic, 20°C69.6[1]
Not SpecifiedAerobic19[2][3]
Field Soil (Guangdong)Field Dissipation3.53[4]
Field Soil (Hubei)Field Dissipation4.10[4]

Experimental Protocols

Aerobic Soil Metabolism Study (based on OECD Guideline 307)

This protocol outlines a typical procedure for determining the aerobic soil half-life of this compound.

  • Soil Selection and Preparation:

    • Select and characterize the soil(s) for the study, including texture, organic carbon content, pH, and microbial biomass. A silty loam and a sandy loam are recommended to represent different soil types.[1]

    • Sieve the fresh soil to a particle size of <2 mm and adjust the moisture content to 40-60% of the maximum water holding capacity.

  • Application of Test Substance:

    • Prepare a stock solution of this compound. For degradation pathway analysis, ¹⁴C-labeled this compound (labeled in the piperazine ring) is recommended.[1]

    • Apply the this compound solution to the soil to achieve the desired concentration. Ensure homogenous mixing.

  • Incubation:

    • Transfer the treated soil into incubation vessels.

    • Incubate the samples in the dark at a constant temperature (e.g., 20°C) for up to 120 days.[1]

    • Maintain aerobic conditions by continuously purging with humidified air.

    • Include traps for CO₂ (e.g., potassium hydroxide solution) and organic volatile compounds (e.g., ethylene glycol) in the outflow to monitor mineralization and volatilization.[1]

  • Sampling and Analysis:

    • Collect duplicate samples at pre-determined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

    • Extract this compound and its degradation products from the soil using an appropriate solvent (e.g., acetone).[1]

    • Analyze the extracts using a suitable analytical method (e.g., HPLC-MS/MS or GC-ECD for quantitative analysis, and TLC for radiolabeled studies).[1][4][6]

    • Quantify the radioactivity in the CO₂ traps and the extracted soil (for bound residues) using liquid scintillation counting.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point.

    • Determine the dissipation half-life (DT₅₀) of this compound by fitting the data to a first-order or other appropriate kinetic model.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing soil_prep Soil Selection & Sieving moisture_adj Moisture Adjustment soil_prep->moisture_adj triforine_app This compound Application moisture_adj->triforine_app incubation Incubate at 20°C in Dark triforine_app->incubation aeration Continuous Aeration incubation->aeration traps CO2 & Volatile Traps incubation->traps sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis LC-MS/MS or GC-ECD Analysis extraction->analysis lsc Liquid Scintillation Counting extraction->lsc dt50_calc Half-life Calculation (DT50) analysis->dt50_calc pathway_id Degradation Pathway ID analysis->pathway_id lsc->pathway_id

Caption: Experimental workflow for a this compound soil half-life study.

degradation_pathway This compound This compound metabolite_wos N-{2,2,2-trichloro-1-[4-(2-oxoacetyl)piperazin-1-yl] ethyl}formamide This compound->metabolite_wos Initial Degradation bound_residues Bound Residues This compound->bound_residues Sequestration piperazine Piperazine (presumed) metabolite_wos->piperazine Further Degradation co2 Mineralization (CO2) piperazine->co2 Mineralization

Caption: Proposed degradation pathway of this compound in soil.

References

Technical Support Center: Separation of Triforine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical separation of Triforine stereoisomers. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the stereoselective analysis of this fungicide. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Disclaimer: Published methods specifically detailing the chiral separation of this compound are limited. The guidance provided herein is based on the known chemical properties of this compound, including its stability, and established analytical methodologies for structurally similar chiral fungicides and organochlorine pesticides.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound relevant to its stereoisomerism?

A1: this compound possesses two chiral centers at the carbon atoms of the 1-formamido-2,2,2-trichloroethyl groups attached to the piperazine ring.[1][2] This results in the potential for four stereoisomers: two pairs of enantiomers (RR/SS and RS/SR), which are diastereomers of each other. Commercial this compound is typically available as a mixture of these stereoisomers.[1]

Q2: What are the primary challenges anticipated in the separation of this compound stereoisomers?

A2: The main challenges include:

  • Analyte Stability: this compound is known to be unstable under various conditions. It degrades in aqueous solutions, especially when exposed to UV or daylight, and in both strongly acidic and alkaline media.[3][4][5] This instability can lead to inaccurate quantification and the appearance of degradation product peaks that may interfere with the stereoisomer separation.

  • Lack of Specific Chiral Separation Methods: There is a scarcity of published, validated methods for the chiral separation of this compound. This necessitates a ground-up method development approach.

  • Achieving Baseline Resolution: Separating all four stereoisomers (two diastereomeric pairs of enantiomers) can be complex and may require highly selective chiral stationary phases (CSPs) and extensive mobile phase optimization.

  • Co-elution with Matrix Components: When analyzing environmental or biological samples, matrix interference is a common issue that can complicate peak identification and quantification.

Q3: Which analytical techniques are most promising for the chiral separation of this compound?

A3: Based on the separation of structurally related chiral pesticides, the following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP): This is the most common and often successful approach for the enantioseparation of pesticides.[6][7][8] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point.[9]

  • Supercritical Fluid Chromatography (SFC) with a CSP: SFC can offer faster separations and is often complementary to HPLC for chiral analysis.[6]

  • Capillary Electrophoresis (CE) with a Chiral Selector: CE can be a powerful technique for chiral separations, often using cyclodextrins as chiral additives in the background electrolyte.

Q4: How can the instability of this compound during analysis be addressed?

A4: To mitigate the degradation of this compound:

  • pH Control: Maintain the mobile phase pH within a neutral to slightly acidic range (pH 5-7), where this compound exhibits slightly higher stability.[3] Avoid strong acids and bases.

  • Solvent Choice: this compound is soluble in organic solvents like dimethylformamide, dimethyl sulfoxide, and N-methylpyrrolidone, and slightly soluble in acetone and methanol.[3] For HPLC, a mobile phase with a high organic content (reversed-phase or normal-phase) may be preferable to minimize aqueous-induced degradation.

  • Light Protection: Protect standard solutions and samples from UV and daylight by using amber vials and minimizing exposure.[3][4]

  • Temperature Control: While the effect of temperature on this compound stability is not well-documented, it is good practice to keep solutions cooled and to evaluate the impact of column temperature on degradation during method development.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No separation of stereoisomers - Inappropriate chiral stationary phase (CSP).- Mobile phase lacks enantioselective interaction potential.- Screen different types of CSPs, starting with polysaccharide-based columns (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS).- For HPLC, try different organic modifiers (e.g., isopropanol, ethanol, acetonitrile) and additives (e.g., small amounts of acid or base, if this compound stability permits).- For SFC, adjust the co-solvent and additives.- For CE, screen different cyclodextrin types and concentrations.
Poor resolution between some or all stereoisomer peaks - Suboptimal mobile phase composition.- Inadequate column temperature.- Flow rate is too high.- Systematically vary the mobile phase composition (e.g., percentage of organic modifier).- Investigate the effect of column temperature. Lower temperatures often improve resolution for polysaccharide-based CSPs.[8]- Reduce the flow rate to increase the interaction time with the stationary phase.
Peak tailing or broad peaks - Secondary interactions with the stationary phase.- Analyte degradation on the column.- Add a small amount of a competing amine (e.g., diethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase, being mindful of this compound's stability.- Ensure the mobile phase pH is controlled.- Use a fresh column or a guard column.
Appearance of unexpected peaks - Degradation of this compound.- Impurities in the standard or sample.- Confirm the identity of the extra peaks using a mass spectrometer.- Prepare fresh standards and samples and protect them from light and extreme pH.[3][4]- Analyze a blank to check for solvent impurities.
Irreproducible retention times - Lack of column equilibration.- Changes in mobile phase composition.- Fluctuations in column temperature.- Ensure the column is thoroughly equilibrated with the mobile phase before each run.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Use a column thermostat to maintain a constant temperature.

Data Presentation

Table 1: Stability Profile of this compound

Condition Stability/Degradation Products Reference
Aqueous Solution (pH 5-7, 25°C) Half-life of approximately 3.5 days.[3]
Aqueous Solution (UV or daylight) Decomposes.[3][4]
Strongly Acidic Media Decomposes to trichloroacetaldehyde and piperazine salts.[3][4]
Strongly Alkaline Media Decomposes to chloroform and piperazine.[3][4]
Thermal (up to 180°C) Stable.[3]

Table 2: Hypothetical Starting Conditions for Chiral HPLC Method Development

Based on common methods for similar chiral fungicides.

Parameter Condition 1 (Normal Phase) Condition 2 (Reversed Phase)
Chiral Stationary Phase Cellulose or Amylose-based (e.g., Chiralpak® AD-H)Cellulose or Amylose-based with reversed-phase modification
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10, v/v)Acetonitrile / Water or Methanol / Water (e.g., 60:40, v/v) with pH control
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Column Temperature 25°C (can be varied from 10-40°C)25°C (can be varied from 10-40°C)
Detection UV (e.g., 220 nm)UV (e.g., 220 nm) or MS/MS

Experimental Protocols

Protocol: Chiral HPLC Method Development for this compound Stereoisomers

  • Standard Preparation:

    • Prepare a stock solution of this compound analytical standard in a compatible organic solvent (e.g., acetone or methanol) at a concentration of 1 mg/mL.

    • Protect the stock solution from light and store it at a low temperature.

    • Prepare working standards by diluting the stock solution with the initial mobile phase to be tested.

  • Column Screening:

    • Select a range of chiral stationary phases (CSPs) for initial screening. Recommended starting points are polysaccharide-based CSPs such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) coatings.

    • Equilibrate each column with the starting mobile phase until a stable baseline is achieved.

  • Mobile Phase Screening (Normal Phase):

    • Start with a simple mobile phase, such as n-Hexane/Isopropanol (90/10, v/v).

    • Inject the this compound standard and observe the chromatogram.

    • If no separation or poor resolution is observed, systematically vary the ratio of the alcohol modifier (e.g., from 5% to 30%). Other alcohols like ethanol can also be tested.

  • Mobile Phase Screening (Reversed Phase):

    • Start with a mobile phase of Acetonitrile/Water (50/50, v/v). Ensure the water is buffered to a pH of around 6-7 to minimize degradation.

    • Inject the this compound standard.

    • Vary the organic modifier to water ratio.

    • Methanol can be substituted for or used in combination with acetonitrile.

  • Optimization:

    • Once partial separation is achieved, optimize the resolution by making small adjustments to the mobile phase composition.

    • Investigate the effect of column temperature on the separation. A temperature range of 10°C to 40°C is a reasonable starting point.

    • Optimize the flow rate to balance analysis time and resolution.

  • Detection:

    • Use a UV detector at a wavelength where this compound has significant absorbance (e.g., around 220 nm).

    • For higher sensitivity and selectivity, especially with complex matrices, couple the HPLC system to a tandem mass spectrometer (MS/MS).

Mandatory Visualizations

Triforine_Structure cluster_molecule This compound Molecule cluster_legend Legend N1 N C1 C N1->C1 C5 *C N1->C5 C2 C C1->C2 N2 N C2->N2 C3 C N2->C3 C8 *C N2->C8 C4 C C3->C4 C4->N1 N3 N C5->N3 C7 C C5->C7 C6 C N3->C6 O1 O C6->O1 H1 H C6->H1 Cl1 Cl C7->Cl1 Cl2 Cl C7->Cl2 Cl3 Cl C7->Cl3 N4 N C8->N4 C10 C C8->C10 C9 C N4->C9 O2 O C9->O2 H2 H C9->H2 Cl4 Cl C10->Cl4 Cl5 Cl C10->Cl5 Cl6 Cl C10->Cl6 Chiral_Center *C = Chiral Center Nitrogen N = Nitrogen Carbon C = Carbon Oxygen O = Oxygen Chlorine Cl = Chlorine Hydrogen H = Hydrogen

Caption: Molecular structure of this compound highlighting the two chiral centers.

Method_Development_Workflow cluster_troubleshooting Troubleshooting Loop start Start: Define Analytical Goal (e.g., quantify all 4 stereoisomers) prep Prepare this compound Standard (Protect from light) start->prep screen_csp Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) prep->screen_csp screen_mode Select Separation Mode (HPLC, SFC) screen_csp->screen_mode screen_mobile_phase Screen Mobile Phases (Normal vs. Reversed Phase) screen_mode->screen_mobile_phase eval1 Evaluate Initial Separation screen_mobile_phase->eval1 eval1->screen_csp No Separation optimize Optimize Parameters: - Mobile Phase Composition - Temperature - Flow Rate eval1->optimize Partial Separation eval2 Resolution Acceptable? optimize->eval2 eval2->optimize No validate Method Validation: - Linearity, Accuracy, Precision - Robustness, Stability eval2->validate Yes end End: Final Analytical Method validate->end no_sep No Separation poor_res Poor Resolution

Caption: Logical workflow for chiral method development for this compound stereoisomers.

References

Optimizing Triforine application intervals for disease control studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing Triforine application intervals for effective disease control in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is a systemic, protectant fungicide with both protective and curative properties.[1][2][3] It belongs to the Demethylation Inhibitors (DMIs) or Sterol Biosynthesis Inhibitors (SBIs) class of fungicides, categorized under FRAC Group 3.[1] Its mode of action involves the inhibition of the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol, a critical component of fungal cell membranes.[1][4] This disruption of sterol production compromises the integrity of the fungal cell membrane, ultimately inhibiting fungal growth.[5][6] Upon application, this compound is absorbed by the plant's leaves and translocated within the plant's tissues, offering systemic protection.[1][3][7][8]

This compound This compound Application absorption Systemic Absorption (Leaves) This compound->absorption pathway Ergosterol Biosynthesis Pathway absorption->pathway Translocates to site of action enzyme C14-Demethylase (Target Enzyme) pathway->enzyme inhibition Inhibition pathway->inhibition This compound acts on enzyme->inhibition disruption Ergosterol Production Disrupted inhibition->disruption membrane Fungal Cell Membrane Integrity Lost disruption->membrane control Fungal Growth Inhibited membrane->control

Diagram 1: Mode of action for this compound as a DMI fungicide.

Q2: What is a typical application interval for this compound and what are the recommended rates?

The optimal application interval and rate for this compound are highly dependent on the crop, target pathogen, and local environmental conditions. It is crucial to consult the product label for specific instructions.[2] The following tables provide a summary of typical application intervals and rates for various crops.

Table 1: this compound Application Intervals for Disease Control

CropTarget Disease(s)Typical Application Interval
RosesBlack Spot, Powdery Mildew, Rust7-10 days[3][9][10][11]
ApplesPowdery Mildew10-14 days[10]
ApplesBlack Spot (Scab)Eradicant spray within 72 hours of infection start[10]
Stone Fruit (Peaches, Nectarines, etc.)Brown Rot3 sprays at 5, 3, and 1 week before harvest[10]
Stone Fruit (Peaches, Nectarines, etc.)Blossom BlightApply at early blossom, early petal fall, and shuck fall[10]
BlueberriesMummyberry10-14 days, starting at bud break[12][13]

Table 2: this compound Application Rates for Selected Crops

CropTarget Disease(s)Application Rate
Roses & OrnamentalsPowdery Mildew, Black Spot1 L per 1,000 L of water or 15 mL per 1 L of water[8][9][11][12]
ApplesPowdery Mildew, Black Spot120 mL per 100 L of water[10]
Stone Fruit (Peaches, Nectarines, etc.)Brown Rot75-100 mL per 100 L of water[10]
Blueberries (Eastern Canada)Mummyberry1.7 to 3 L per hectare[12]
Saskatoon BerriesRust, Leaf & Berry Spot3 L per hectare[12][13]

Q3: What factors can influence the optimal application interval?

Several factors can affect the required frequency of this compound application:

  • Disease Pressure: In periods of high disease pressure, shorter intervals between applications may be necessary to maintain control.

  • Environmental Conditions: Rainfall can wash the fungicide from plant surfaces, potentially requiring a re-application. Conversely, for systemic fungicides like this compound, application during conditions that promote slow drying (e.g., calm, cloudy days) can maximize uptake.[14] However, labels often caution against application in abnormally hot, cold, or slow-drying conditions to avoid potential phytotoxicity.[3][9][11]

  • Plant Growth Rate: this compound is translocated within the plant, but it does not protect new growth that emerges after the application.[3] During periods of rapid plant growth, more frequent applications may be needed to protect new foliage.

  • Fungicide Resistance: To delay the development of fungicide resistance, it is critical to rotate this compound (a Group 3 fungicide) with fungicides from different chemical groups that have different modes of action.[10][12] Product labels may specify a maximum number of applications per season.[10][12]

Q4: Are there known issues with this compound resistance?

Yes. As with other single-site mode of action fungicides, there is a risk of fungal populations developing resistance to this compound.[12] Any fungal population may contain individuals that are naturally resistant.[12] Repeated use of fungicides from the same group (Group 3) can lead to the selection of these resistant individuals, eventually causing a loss of disease control.[12] To manage this risk, it is essential to follow resistance management strategies, such as rotating with different fungicide groups and integrating other control practices as part of an Integrated Pest Management (IPM) program.[12]

Troubleshooting Guides

Problem: Poor disease control despite following the recommended application interval.

Q: I am not seeing the expected level of disease control after applying this compound at the recommended interval. What are the potential causes and how can I troubleshoot this?

A: Several factors could be contributing to reduced efficacy. A systematic approach to troubleshooting is recommended.

Diagram 2: Troubleshooting workflow for poor disease control.

Problem: Phytotoxicity symptoms observed on plants after application.

Q: My plants are showing signs of damage (e.g., leaf burn, discoloration) after this compound application. What could be the cause?

A: Phytotoxicity can occur under certain conditions. Consider the following potential causes:

  • Incorrect Application Rate: Mixing the concentrate at a higher rate than recommended can lead to plant injury. Double-check all calculations and measurements.

  • Environmental Conditions: Applying this compound during periods of abnormally hot, cold, or slow-drying weather can increase the risk of phytotoxicity.[3][9][11]

  • Tank Mixing Incompatibility: While this compound is compatible with some other products, mixing it with unlisted or incompatible chemicals can cause serious damage.[9] Always perform a jar test to check for physical compatibility before mixing in a spray tank.

  • Use of Additives: Product labels for this compound often explicitly state NOT to use a wetting agent or surfactant, as this may cause excessive runoff and could lead to phytotoxicity.[9][10]

  • Plant Sensitivity: Certain plant species or varieties may be more sensitive to this compound. For example, some labels advise against use on 'Golden Delicious' or 'Cox's Orange Pippin' apples.[10]

Experimental Protocols

Protocol: Standard Fungicide Efficacy Trial

This protocol outlines a generalized methodology for conducting a field trial to evaluate the efficacy of different this compound application intervals.

  • Experimental Design:

    • Use a Randomized Complete Block Design (RCBD) with a minimum of four replications.

    • Include an untreated control group (no fungicide application) and a vehicle control group (sprayed with water/solvent only) for baseline comparison.

    • Treatment groups should consist of different this compound application intervals (e.g., 7-day, 10-day, 14-day) at the label-recommended rate.

  • Plot Establishment:

    • Establish plots of a uniform size, ensuring a buffer zone between plots to minimize spray drift.

    • Plant a susceptible host variety to ensure adequate disease pressure.

    • If natural infection is unreliable, plots may need to be artificially inoculated with the target pathogen.

  • Fungicide Application:

    • Calibrate spray equipment (e.g., backpack sprayer, tractor-mounted sprayer) to ensure accurate and uniform application volume.[15]

    • Begin applications preventatively or at the very first sign of disease, as determined by regular scouting.

    • Apply treatments according to the pre-defined intervals for the duration of the trial period when disease is active.

    • Record environmental conditions (temperature, humidity, wind speed) during each application.

  • Data Collection:

    • Conduct disease assessments at regular intervals (e.g., weekly).

    • Assess disease severity using a standardized rating scale (e.g., percentage of leaf area affected, number of lesions per leaf).

    • At the end of the trial, collect yield and quality data (e.g., fruit weight, number of marketable fruits).

  • Statistical Analysis:

    • Analyze data on disease severity and yield using Analysis of Variance (ANOVA) appropriate for an RCBD to determine if there are significant differences between the treatment intervals.[1]

    • If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare the different application intervals.

start Start: Trial Objective Defined design 1. Experimental Design (RCBD, 4+ Reps) start->design setup 2. Plot Establishment (Uniform Plots, Buffers) design->setup treatments 3. Treatment Groups (Control, 7d, 10d, 14d intervals) setup->treatments application 4. Fungicide Application (Calibrated Sprayer) treatments->application assessment 5. Data Collection (Disease Severity, Yield) application->assessment Repeat per interval analysis 6. Statistical Analysis (ANOVA) assessment->analysis results 7. Results & Conclusion (Optimal Interval Determined) analysis->results end End: Report Generation results->end

Diagram 3: Generalized workflow for a fungicide efficacy trial.

References

Triforine incompatibility with certain adjuvants and wetting agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper use of triforine, with a specific focus on its incompatibility with certain adjuvants and wetting agents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a systemic fungicide belonging to the piperazine derivative class of chemicals. It is used to control a variety of fungal diseases such as powdery mildew, rusts, and black spot on cereals, fruits, and ornamental plants.[1] Its mode of action is the inhibition of ergosterol biosynthesis in fungi, a critical component of their cell membranes.[2][3] this compound specifically inhibits the C14-demethylation step in the ergosterol pathway.[2][3]

Q2: Can I mix this compound with adjuvants or wetting agents to improve its performance?

A2: No, it is strongly advised not to mix this compound with wetting agents, spreader-stickers, or other adjuvants.[4] Product labels for this compound-based formulations often explicitly state that no wetting agent is needed.

Q3: Why is this compound incompatible with many adjuvants and wetting agents?

A3: this compound's incompatibility primarily stems from its chemical instability in solutions with a pH outside the neutral range. This compound is susceptible to hydrolysis, especially in acidic or alkaline conditions, which can be induced by certain adjuvants.[5][6] In strongly acidic environments, it decomposes into trichloroacetaldehyde and piperazine salts, while in strongly alkaline conditions, it breaks down into chloroform and piperazine.[7] This degradation renders the fungicide inactive.

Q4: What are the potential consequences of mixing this compound with an incompatible adjuvant?

A4: Mixing this compound with an incompatible adjuvant can lead to several negative outcomes:

  • Reduced Efficacy: Chemical degradation of the active ingredient will lead to poor or no fungal control.[5]

  • Phytotoxicity: Although not definitively linked to adjuvants, improper formulations can lead to crop damage. This compound itself is known to be phytotoxic to certain pear varieties.[1] The addition of certain adjuvants can sometimes increase the phytotoxicity of fungicides.[8][9]

  • Equipment Clogging: Physical incompatibility can result in the formation of precipitates or gels in the spray tank, leading to clogged nozzles and equipment failure.[10]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Poor fungal control after this compound application. Chemical degradation of this compound due to the addition of an adjuvant that altered the pH of the spray solution.1. Confirm that no adjuvants, wetting agents, or spreader-stickers were added to the tank mix. 2. Check the pH of the water source used for the spray solution. This compound is most stable at a neutral pH. 3. If the water source is highly acidic or alkaline, consider using a different water source or a buffering agent to neutralize the pH before adding this compound. Always conduct a jar test first.
Visible precipitate, separation, or gel-like substance in the spray tank. Physical incompatibility between this compound and another component in the tank mix.1. Immediately stop the application and safely dispose of the mixture according to local regulations. 2. Thoroughly clean the sprayer, including tanks, lines, and nozzles, to remove all residue. 3. In the future, always perform a jar test before mixing this compound with any other substance to check for physical compatibility.
Crop damage (e.g., leaf burn, stunting) after application. Phytotoxicity, potentially exacerbated by environmental conditions or an incompatible tank mix partner.1. Review the application conditions. Avoid applying this compound during abnormally hot, cold, or slow-drying weather. 2. Ensure that no adjuvants were used. 3. Consult literature to confirm this compound is not known to be phytotoxic to the specific crop and variety being treated.

Data on this compound Stability

The stability of this compound is highly dependent on the pH of the aqueous solution.

pH Condition Degradation Products Half-life
Strongly Acidic Trichloroacetaldehyde and piperazine salts[7]Not specified, but decomposition occurs.
pH 5-7 Not specified3.5 days at 25°C[7]
Strongly Alkaline Chloroform and piperazine[7]Not specified, but decomposition occurs.

Experimental Protocols

Jar Test for Physical Compatibility Assessment

This protocol is designed to identify physical incompatibility between this compound and other tank mix partners before large-scale mixing.

Materials:

  • A clean, clear glass quart jar with a lid

  • The water source to be used for the spray solution

  • The this compound formulation

  • Any other product to be mixed with this compound

  • Pipettes or measuring spoons for accurate measurement

  • Personal Protective Equipment (PPE) as specified on the product labels

Procedure:

  • Fill the jar with one pint of the intended water source.[10]

  • Add the components to the jar in the recommended mixing order. A common order is: a. Water-dispersible granules (WDG) or wettable powders (WP) b. Flowable liquids (F) or suspension concentrates (SC) c. Emulsifiable concentrates (EC) (such as some this compound formulations) d. Water-soluble liquids (SL) e. Adjuvants (if testing for incompatibility)

  • After adding each component, securely close the lid and invert the jar 10-15 times to ensure thorough mixing.

  • Once all components are added, shake the jar vigorously and then let it stand for 15-30 minutes.[11]

  • Observe the mixture for any signs of incompatibility, such as:

    • Formation of flakes, crystals, or sludge

    • Separation of layers

    • Formation of gels or pastes

    • Significant heat generation

  • If any of these signs are present, the mixture is physically incompatible and should not be used.

Visualizations

This compound's Mode of Action: Inhibition of Ergosterol Biosynthesis

The following diagram illustrates the ergosterol biosynthesis pathway in fungi and indicates the step at which this compound acts.

Ergosterol_Biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate Multiple Steps squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol Squalene epoxidase demethylation 14-alpha-demethylation (Inhibited by this compound) lanosterol->demethylation Lanosterol 14-alpha-demethylase zymosterol Zymosterol demethylation->zymosterol ergosterol Ergosterol (Fungal Cell Membrane) zymosterol->ergosterol Multiple Steps

Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of this compound.

Troubleshooting Logic for this compound Incompatibility

This diagram outlines the decision-making process when troubleshooting issues with this compound applications.

Troubleshooting_this compound start Issue with this compound Application? check_mix Was this compound mixed with an adjuvant/wetting agent? start->check_mix incompatible_mix Incompatibility is the likely cause. Cease use of mixture. check_mix->incompatible_mix Yes check_ph Check pH of water source. Is it neutral? check_mix->check_ph No ph_issue Water pH may be causing degradation. Use buffered or alternative water source. check_ph->ph_issue No jar_test Perform a jar test for physical compatibility. check_ph->jar_test Yes other_factors Consider other factors: - Environmental conditions - Application rate - Crop sensitivity jar_test->other_factors

Caption: A logical workflow for troubleshooting this compound application problems.

References

Technical Support Center: Mitigating Triforine Groundwater Contamination Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for designing and troubleshooting experiments aimed at mitigating the potential for Triforine groundwater contamination.

Frequently Asked Questions (FAQs)

Section 1: General Properties and Behavior

Q1: What are the key physicochemical properties of this compound that influence its groundwater contamination potential? A1: this compound's potential to leach into groundwater is governed by several key properties. It has low to moderate water solubility and a moderate soil organic carbon-water partitioning coefficient (Koc), suggesting it has a moderate tendency to move through the soil profile. Its persistence in soil, indicated by its soil half-life, is also a critical factor. This compound is also susceptible to degradation through hydrolysis, especially under neutral to alkaline conditions.[1][2]

Q2: What are the primary degradation products of this compound in soil and water? A2: this compound degrades in the environment through the cleavage of its side chains. The primary metabolite is N-[2,2,2-trichloro-1-(piperazin-1-yl)ethyl]-formamide, also known as W 1084.[3] Further degradation can lead to the formation of piperazine and other polar metabolites.[1][3][4] Under strongly acidic conditions, it decomposes to trichloroacetaldehyde and piperazine salts, while in strongly alkaline media, it can form chloroform and piperazine.[1][4]

Section 2: Experimental Design

Q3: I am designing a soil column leaching study for this compound. What is the standard protocol I should follow? A3: The internationally recognized protocol for this type of study is the OECD Guideline 312 "Leaching in Soil Columns".[5][6] This study models the mobility of this compound and its degradation products in soil, assessing its potential to reach deeper soil layers and groundwater. A detailed protocol based on this guideline is provided in the "Experimental Protocols" section below.

Q4: What type of soil should I use for my leaching experiments? A4: The choice of soil is critical and should be relevant to the agricultural areas where this compound is used. It is recommended to use soils with varying characteristics, such as texture (e.g., sandy loam, clay loam), organic matter content, and pH, to assess this compound's mobility under different conditions.[6] For regulatory purposes, specific regional soils may be required.[6]

Q5: How can I mitigate this compound leaching in my experimental plots or field studies? A5: Mitigation strategies involve both agricultural practices and engineered solutions. Increasing the organic matter content of the soil can enhance the sorption of this compound, reducing its mobility.[7] Conservation tillage and the use of cover crops can reduce surface runoff and erosion, which are transport pathways.[7] Creating buffer zones or grassed waterways between treated fields and water bodies can intercept and trap the pesticide.[7]

Section 3: Sample Analysis

Q6: What is the recommended method for extracting this compound from water samples? A6: Solid-Phase Extraction (SPE) using C18 cartridges is a common and effective method for extracting and concentrating this compound and its metabolites from water samples prior to chromatographic analysis. A detailed protocol for SPE is available in the "Experimental Protocols" section.

Q7: Which analytical technique is best for quantifying this compound residues? A7: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity in complex matrices like soil and water. Gas Chromatography (GC) with an Electron Capture Detector (GC-ECD) can also be used, particularly for the volatile degradation products, but it may be more susceptible to matrix interferences.[8][9]

Troubleshooting Guides

Issue 1: Low Analyte Recovery during Solid-Phase Extraction (SPE)

Potential Cause Troubleshooting Step Explanation
Improper Cartridge Conditioning Ensure the C18 cartridge is conditioned with methanol (or acetonitrile) and then equilibrated with reagent water before loading the sample.[10]Conditioning solvates the C18 functional groups, allowing for effective interaction with the analyte. Skipping this step leads to poor retention.
Sample pH Out of Range Adjust the pH of the water sample to be slightly acidic to neutral (pH 5-7).This compound is more stable under slightly acidic to neutral conditions. It rapidly degrades in strongly alkaline media, which would lead to loss of the parent compound before analysis.[1][4]
Sample Flow Rate Too High Load the sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 drops per second).[2]A high flow rate does not allow sufficient residence time for the analyte to partition onto the sorbent, resulting in breakthrough and low recovery.
Inappropriate Elution Solvent Use a solvent strong enough to desorb this compound from the C18 sorbent. A mixture of acetonitrile or methanol in water is typically effective.[2] If recovery is still low, try a stronger solvent like ethyl acetate.The elution solvent must be able to disrupt the hydrophobic interactions between this compound and the C18 stationary phase.
Analyte Breakthrough If low recovery persists, analyze the effluent that passed through the cartridge during sample loading to check for the presence of this compound.This confirms if the issue is with analyte retention on the cartridge. If analyte is present in the effluent, consider using a larger cartridge or reducing the sample volume.

Issue 2: Poor Chromatographic Peak Shape or Retention Time Shifts (HPLC)

Potential Cause Troubleshooting Step Explanation
Contaminated Guard/Analytical Column Implement a sample cleanup step (e.g., SPE). Use a guard column and replace it regularly. If the analytical column is suspected, backflush it or clean it with a strong solvent series (e.g., isopropanol).[10][11]Matrix components from soil or water extracts can accumulate on the column, causing peak tailing, split peaks, and pressure increases.
Mobile Phase Issues Ensure the mobile phase is properly degassed.[12] Prepare fresh mobile phase daily and filter it. Verify the pH is stable, as small shifts can affect the retention of ionizable compounds.[10]Dissolved gases can form bubbles in the pump or detector, causing baseline noise and pressure fluctuations. Mobile phase degradation can alter selectivity.
Sample Solvent Mismatch Dissolve the final extract in a solvent that is weaker than or equivalent in strength to the initial mobile phase.[10]Injecting a sample in a much stronger solvent can cause the analyte to move through the column too quickly, resulting in peak distortion and poor retention.
System Leaks Inspect all fittings and connections from the pump to the detector for any signs of leaks. Check pump seals for salt buildup.[13]Leaks can cause pressure fluctuations and inconsistent flow rates, leading to non-reproducible retention times.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Groundwater Contamination
Molecular Weight 435.0 g/mol -
Water Solubility ~30 mg/L (at room temp)[2]Low to moderate solubility suggests it can be transported by water but is not highly mobile.
Vapor Pressure 2.6 x 10⁻⁷ mbar (at 25°C)[1]Very low vapor pressure indicates volatilization from soil/water is not a significant dissipation pathway.
Log K_ow (Octanol-Water Partition Coeff.) 2.2 (at 20°C)Indicates a moderate potential for bioaccumulation and sorption to organic matter.
K_oc (Soil Sorption Coeff.) 200[2]Suggests moderate mobility in soil. It will bind to organic carbon but can still be leached.
Hydrolysis Half-Life (DT₅₀) 3.5 days (at pH 5-7, 25°C)[4]Relatively rapid degradation in neutral pH water can reduce the amount available for leaching.
Soil Half-Life (DT₅₀) 19 - 70 days (aerobic)[2]Persistence in soil can range from short to moderate, allowing time for leaching to occur before complete degradation.

Table 2: Comparison of Analytical Methods for this compound Quantification

ParameterHPLC-MS/MSGC-ECD
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation by gas chromatography, detection by electron capture.
Selectivity Very High (based on parent/daughter ion transitions).Moderate (sensitive to halogenated compounds, potential for interferences).[9]
Sensitivity (LOD/LOQ) Very Low (typically low ng/L to µg/L range).[8]Low (typically µg/L range).
Sample Preparation Requires SPE or liquid-liquid extraction. Derivatization is not needed.[8]Requires extraction and often derivatization for non-volatile metabolites.
Matrix Effects Can be affected by ion suppression or enhancement, often corrected with internal standards.Susceptible to interference from co-eluting matrix components.[9]
Primary Application Preferred method for quantifying parent this compound and its polar metabolites in water and soil.Suitable for analyzing this compound and some of its degradation products, but less specific than MS/MS.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water Samples

  • Objective: To extract and concentrate this compound from water samples for subsequent HPLC-MS/MS analysis.

  • Materials:

    • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

    • SPE Vacuum Manifold

    • Methanol (HPLC grade)

    • Reagent Water (HPLC grade)

    • Ethyl Acetate (HPLC grade)

    • Nitrogen gas supply for evaporation

    • Glass collection tubes

  • Methodology:

    • Cartridge Conditioning: Place a C18 cartridge on the vacuum manifold. Pass 5 mL of methanol through the cartridge, ensuring the sorbent bed does not go dry.[14]

    • Cartridge Equilibration: Pass 5 mL of reagent water through the cartridge. Do not allow the sorbent to dry.

    • Sample Loading: Pass the water sample (e.g., 100-500 mL) through the cartridge at a slow, steady flow rate of approximately 5 mL/min.

    • Interference Elution: Wash the cartridge with 5 mL of reagent water to remove polar interferences.

    • Drying: Dry the cartridge by drawing a vacuum for 10-15 minutes to remove residual water.

    • Analyte Elution: Place a clean collection tube under the cartridge. Elute the retained this compound by passing 5-10 mL of ethyl acetate through the cartridge at a slow flow rate.

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen gas in a water bath at 40°C.

    • Reconstitution: Reconstitute the dried residue in a small, known volume (e.g., 1 mL) of the initial HPLC mobile phase for analysis.

Protocol 2: OECD 312 Soil Column Leaching Study

  • Objective: To assess the mobility of this compound and its degradation products in soil columns.[5]

  • Materials:

    • Glass or PVC columns (e.g., 30-35 cm length, 4-5 cm diameter)[15]

    • Representative soil, air-dried and sieved (<2 mm)

    • This compound analytical standard or radiolabeled (¹⁴C) substance

    • Artificial rain solution (0.01 M CaCl₂)[6]

    • Peristaltic pump

    • Fraction collector

  • Methodology:

    • Column Packing: Uniformly pack the columns with the prepared soil to a height of approximately 30 cm.[5]

    • Saturation: Gently saturate the soil from the bottom with the artificial rain solution to avoid trapping air. Allow the columns to equilibrate for 24-48 hours.[5]

    • Test Substance Application: Apply a known amount of this compound solution evenly to the top surface of the soil. The application rate should be relevant to agricultural use.

    • Leaching (Irrigation): Apply the artificial rain solution to the top of the column at a constant, slow rate using a peristaltic pump. This typically occurs over 48 hours.[6]

    • Leachate Collection: Collect the leachate (the solution that passes through the column) in fractions using a fraction collector.

    • Analysis:

      • Measure the volume of each leachate fraction and analyze for the concentration of this compound and its major metabolites.

      • After the leaching period, extrude the soil core from the column and section it into segments (e.g., every 5-6 cm).[6]

      • Extract each soil segment with an appropriate solvent and analyze to determine the distribution of the remaining substance in the soil profile.

    • Data Reporting: Calculate a mass balance to account for the total applied this compound (amount in leachate + amount in each soil segment + amount degraded). Report the results as a percentage of the applied dose found at each depth and in the total leachate.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis & Interpretation cluster_mitigation Mitigation Assessment Collection 1. Sample Collection (Water or Soil) Storage 2. Storage (Cool, Dark, < 24h) Collection->Storage Extraction 3. Extraction (SPE for Water / Solvent for Soil) Storage->Extraction Concentration 4. Concentration (N2 Evaporation) Extraction->Concentration Reconstitution 5. Reconstitution (Mobile Phase) Concentration->Reconstitution Analysis 6. LC-MS/MS Analysis Reconstitution->Analysis Quantification 7. Data Quantification (Calibration Curve) Analysis->Quantification Validation 8. Method Validation (QC Samples) Quantification->Validation Report 9. Results Reporting (Concentration, Mobility) Validation->Report Risk 10. Risk Assessment (Compare to Thresholds) Report->Risk Strategy 11. Mitigation Strategy (e.g., Bio-beds, Buffers) Risk->Strategy

Caption: Experimental workflow for this compound contamination and mitigation studies.

G This compound This compound (Parent Compound) W1084 N-[2,2,2-trichloro-1-(piperazin-1-yl)ethyl]-formamide (Metabolite W1084) This compound->W1084 Hydrolysis / Microbial Action (Side-chain cleavage) Piperazine Piperazine W1084->Piperazine Further Degradation Other Other Polar Metabolites & CO2 (Mineralization) Piperazine->Other Ring Cleavage

Caption: Simplified degradation pathway of this compound in soil and water.

G Start Start: Low or No Analyte Recovery CheckSPE Check SPE Protocol? Start->CheckSPE CheckLCMS Check LC-MS System? CheckSPE->CheckLCMS No, Protocol OK Conditioning Was Cartridge Conditioned & Equilibrated? CheckSPE->Conditioning Yes CheckStandard Inject a Fresh Standard. Is Peak Area OK? CheckLCMS->CheckStandard FixConditioning Action: Re-run sample with proper conditioning/equilibration. Conditioning->FixConditioning No FlowRate Was Sample Flow Rate Slow? Conditioning->FlowRate Yes FixFlowRate Action: Re-run sample with slow loading speed. FlowRate->FixFlowRate No Elution Is Elution Solvent Appropriate? FlowRate->Elution Yes Elution->CheckLCMS Yes FixElution Action: Use a stronger elution solvent. Elution->FixElution No FixLCMS Troubleshoot LC-MS: Check for leaks, mobile phase, column, detector issues. CheckStandard->FixLCMS No MatrixEffect Suspect Matrix Effects (Ion Suppression) CheckStandard->MatrixEffect Yes FixMatrix Action: Use matrix-matched calibrants or an internal standard. MatrixEffect->FixMatrix

References

Triforine exposure and safety protocols for laboratory personnel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety protocols, troubleshooting guides, and frequently asked questions for laboratory personnel working with Triforine. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Troubleshooting Guide: this compound Exposure Incidents

This guide provides immediate steps to take in case of accidental this compound exposure.

Scenario Immediate Action Follow-up / Medical Attention
Skin Contact Immediately drench the affected area with water. Remove all contaminated clothing. Wash the skin and hair thoroughly with soap and plenty of water.[1][2]If skin irritation, redness, swelling, or blistering occurs, seek medical assistance.[1] Discard contaminated clothing or wash it separately before reuse.[2]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4][5] Remove contact lenses if present and easy to do so. Continue rinsing.[4][6]Seek immediate medical attention if eye irritation persists.[4][6] Do not use eye drops or other chemicals in the wash water.[5]
Inhalation Move the victim to fresh air immediately.[1][5][7] Loosen any tight clothing.[1][5] If breathing is difficult or the person is cyanotic (blue), a qualified person should administer oxygen.[1]If breathing has stopped, apply artificial respiration.[1] In the event of cardiac arrest, apply external cardiac massage.[1] Seek immediate medical advice.[1]
Ingestion Rinse the mouth thoroughly with water.[1][3] Give a glass of water to drink.[1] Do NOT induce vomiting .[1][4][7]Seek immediate medical advice or contact a Poison Control Center.[1][4][7] Never give anything by mouth to an unconscious person.[1][3][7]

This compound Safety Data Summary

The following tables summarize key quantitative data regarding this compound's toxicity.

Acute Toxicity Data

Metric Value Species Route Reference
Oral LD50>16,000 mg/kgRatOral[1][8]
Oral LD50>2,000 mg/kgDogOral[1][8]
Dermal LD50>10,000 mg/kgRatDermal[1][8]
Inhalation LC50>4.5 mg/L/1hrRatInhalation[1][8]

Occupational Exposure Limits

No specific occupational exposure limits (e.g., PEL, TLV) have been assigned for this compound by Safe Work Australia or the Department of Labour New Zealand.[1] However, for formulations containing other hazardous components like ethanol, the exposure limits for those components should be observed.[1][6]

Experimental Protocols: Safe Handling of this compound

Adherence to the following protocols is mandatory when working with this compound in a laboratory setting.

1. Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against this compound exposure.[9]

Equipment Specifications Reasoning
Gloves Chemical-resistant gloves (e.g., nitrile rubber).[1][9] Ensure they are inspected for integrity before each use.[7]To prevent skin contact and absorption.[7][9]
Eye Protection Tightly fitting safety goggles or a face shield.[6][7]To protect against splashes and eye irritation.[6]
Protective Clothing A lab coat or chemical-resistant coveralls.[6][7][10] An apron may be required when mixing or handling large quantities.[9]To protect the skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hood.[7] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[7]To prevent inhalation of dust, mists, or vapors.[1]
Footwear Closed-toe shoes, preferably chemical-resistant boots.[10]To protect feet from spills.

2. Spill Management Protocol

In the event of a this compound spill, follow these steps:

  • Evacuate and Secure: Immediately clear the area of all unprotected personnel.[6]

  • Ventilate: Increase ventilation in the area, if safe to do so.[6]

  • Containment: For liquid spills, use an absorbent material like sand, soil, or vermiculite to contain the spill.[6][11] Do not use combustible materials like sawdust on flammable formulations. For dry spills, cover with a plastic sheet to prevent dust from becoming airborne.[12]

  • Cleanup: Wearing appropriate PPE, collect the absorbed material or spilled powder using spark-free tools and place it into a labeled, sealed container for disposal.[1][6]

  • Decontamination: Clean the spill area with a detergent and water solution. Collect all cleanup materials and rinsate for proper disposal.[12]

  • Reporting: Report the spill to the laboratory supervisor or safety officer.

3. Waste Disposal Protocol

This compound and its containers must be disposed of as hazardous waste.

  • Chemical Waste: Collect all this compound waste, including contaminated materials from spills, in properly labeled, sealed containers.[7]

  • Container Disposal: Do not reuse empty containers. They can be triple-rinsed (or equivalent), with the rinsate collected as hazardous waste, and then offered for recycling or reconditioning if permissible.[7] Alternatively, puncture the container to make it unusable and dispose of it in a sanitary landfill or via controlled incineration with flue gas scrubbing, in accordance with local, regional, national, and international regulations.[7]

  • Waterways: Do not contaminate waterways or sewer systems with this compound waste.[1][7]

Visual Workflow Diagrams

Triforine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment start Start Experiment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood measure Weigh/Measure this compound fume_hood->measure experiment Perform Experiment measure->experiment decontaminate Decontaminate Glassware and Surfaces experiment->decontaminate waste Dispose of Waste (Chemical & Contaminated Materials) decontaminate->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end

Caption: General workflow for safely handling this compound in a laboratory setting.

Caption: Emergency protocol for different routes of this compound exposure.

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard associated with this compound?

A1: this compound is classified as a Category 1B reproductive toxin, meaning it may damage fertility or the unborn child.[1][6] It can also cause serious eye irritation.[6][13]

Q2: Is this compound flammable?

A2: Pure this compound is not flammable. However, it is often sold in formulations containing flammable solvents like ethanol, which are classified as Dangerous Goods Class 3 Flammable Liquids.[1] Always check the Safety Data Sheet (SDS) for the specific formulation you are using.

Q3: What should I do if I am unsure about the correct handling procedure for a this compound-related experiment?

A3: Always consult the Safety Data Sheet (SDS) and your laboratory's standard operating procedures before starting any new experiment.[14][15] If you are still unsure, speak with your laboratory supervisor or a designated safety officer.

Q4: How should I store this compound in the laboratory?

A4: Store this compound in a cool, dry, well-ventilated place, away from direct sunlight and sources of ignition.[1][6] It should be stored away from incompatible materials such as oxidizing agents and foodstuffs.[1][6] Keep the container tightly closed when not in use.[1][6] Formulations classified as flammable liquids must be stored in accordance with relevant regulations.[1][6]

Q5: What is the mechanism of action of this compound?

A5: this compound is a systemic fungicide that acts by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes.[16] Specifically, it inhibits the sterol C-14 demethylation step.[16]

References

Addressing low Triforine recovery during analytical sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing low recovery of Triforine during analytical sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns for this compound during sample preparation?

A1: this compound is susceptible to degradation under several conditions. It is unstable in aqueous solutions, especially when exposed to daylight or UV light.[1][2][3] It decomposes in strongly acidic media, breaking down into trichloroacetaldehyde and piperazine salts, and in strongly basic media, where it forms chloroform and piperazine.[1][2][3] The half-life of this compound in an aqueous solution at 25°C is approximately 3.5 days at a pH between 5 and 7.[1][2]

Q2: What solvents are recommended for dissolving and extracting this compound?

A2: this compound has varying solubility in organic solvents. It is readily soluble in dimethylformamide (DMF) and N-methylpyrrolidone.[2] It is also soluble in methanol and dioxane but only slightly soluble in acetone, benzene, and chloroform.[1] For extraction, ethyl acetate has been successfully used.[4]

Q3: How should I store this compound standards and samples?

A3: Given its instability in aqueous solutions and sensitivity to light, it is recommended to store this compound standards in a dark, refrigerated environment (0-6°C) and to prepare aqueous solutions fresh.[3] Samples should be processed as quickly as possible and protected from light to minimize degradation.

Troubleshooting Guide: Low this compound Recovery

This guide addresses common issues leading to low this compound recovery during sample preparation.

Extraction Phase

Q4: My this compound recovery is low after the initial extraction from an aqueous sample. What could be the cause?

A4: Low recovery during extraction can be due to several factors:

  • Incorrect Solvent Choice: Ensure you are using a solvent in which this compound is sufficiently soluble. While slightly soluble in some common solvents, using a more suitable one like ethyl acetate can improve recovery.[4]

  • pH of the Aqueous Phase: this compound is unstable in strongly acidic or basic conditions.[1][2] Ensure the pH of your sample is within a stable range (ideally between 5 and 7) before extraction.

  • Incomplete Phase Separation: Emulsions between the aqueous and organic layers can trap the analyte, leading to poor recovery.[5] To break emulsions, try centrifuging at a higher speed or for a longer duration.[5]

  • Insufficient Mixing: Ensure vigorous and adequate mixing during the extraction to allow for the complete transfer of this compound from the aqueous to the organic phase.[5]

Cleanup Phase (Solid-Phase Extraction - SPE)

Q5: I am losing this compound during the SPE cleanup step. What should I check?

A5: Low recovery during SPE can often be traced to the following:

  • Inappropriate Sorbent: The choice of SPE sorbent is critical. For a molecule with moderate lipophilicity like this compound, a reversed-phase sorbent (e.g., C18) is often a good starting point.

  • Incorrect Conditioning or Equilibration: Failure to properly condition and equilibrate the SPE cartridge can lead to poor retention of the analyte.

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge will result in the analyte being washed away.

  • Inappropriate Wash Solvents: Using a wash solvent that is too strong can elute this compound along with the interferences.

  • Inefficient Elution: The elution solvent may not be strong enough to desorb this compound completely from the sorbent. Ensure the elution solvent is appropriate for both the sorbent and the analyte.

Concentration Phase

Q6: I suspect I'm losing this compound during the solvent evaporation step. How can I prevent this?

A6: this compound is stable up to 180°C, so thermal degradation during evaporation under reduced pressure is less of a concern.[1][2] However, losses can still occur:

  • Evaporation to Complete Dryness: Avoid evaporating the sample to complete dryness, as this can make the analyte adhere to the glassware, making reconstitution difficult.

  • Azeotropic Evaporation: If your solvent has a high boiling point, consider exchanging it with a more volatile solvent before the final concentration step.

Quantitative Data Summary

Table 1: this compound Stability in Aqueous Solution

pHHalf-life (at room temperature)Reference
543 hours[6]
769 hours[6]
945 hours[6]

Table 2: Reported this compound Recovery Rates in Different Matrices

MatrixSample Preparation MethodRecovery Range (%)Analytical MethodReference
Apple, Tomato, Tinned BlackcurrantsEthyl acetate extraction with solvent exchange56.6 - 99.8HPLC-MS/MS[4]
Plums (fortified)Not specified75 - 87Not specified[7]

Experimental Protocols

Protocol 1: Generic this compound Extraction from a Solid Matrix (e.g., Fruit) for HPLC-MS/MS Analysis
  • Sample Homogenization: Homogenize a representative portion of the sample (e.g., 10 g) until a uniform consistency is achieved.

  • Extraction:

    • To the homogenized sample, add 20 mL of ethyl acetate.

    • Vortex or shake vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the solid and liquid phases.

    • Carefully collect the ethyl acetate supernatant.

    • Repeat the extraction process on the solid residue with another 20 mL of ethyl acetate and combine the supernatants.

  • Concentration and Solvent Exchange:

    • Evaporate the combined ethyl acetate extracts to near dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of a methanol/water mixture suitable for your HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC-MS/MS system.

Visualizations

Triforine_Troubleshooting_Workflow start Low this compound Recovery extraction Extraction Phase Issue? start->extraction cleanup Cleanup (SPE) Phase Issue? extraction->cleanup No solvent Check Solvent Choice (e.g., use Ethyl Acetate) extraction->solvent Yes concentration Concentration Phase Issue? cleanup->concentration No sorbent Verify SPE Sorbent (e.g., C18) cleanup->sorbent Yes end Improved Recovery concentration->end No dryness Avoid Evaporation to Dryness concentration->dryness Yes ph Verify Sample pH (Stable range: 5-7) solvent->ph mixing Ensure Vigorous Mixing ph->mixing mixing->cleanup wash Optimize Wash Solvent sorbent->wash elution Optimize Elution Solvent wash->elution elution->concentration reconstitution Check Reconstitution Solvent dryness->reconstitution reconstitution->end

A troubleshooting workflow for low this compound recovery.

Triforine_Sample_Prep_Workflow start Start: Sample Collection homogenize 1. Sample Homogenization start->homogenize extract 2. Extraction with Ethyl Acetate homogenize->extract centrifuge 3. Centrifugation extract->centrifuge collect 4. Collect Supernatant centrifuge->collect repeat_extract Repeat Extraction collect->repeat_extract concentrate 5. Evaporation & Solvent Exchange repeat_extract->concentrate reconstitute 6. Reconstitution concentrate->reconstitute filter 7. Filtration (0.22 µm) reconstitute->filter analyze End: HPLC-MS/MS Analysis filter->analyze

A general workflow for this compound sample preparation.

References

Validation & Comparative

A Comparative Guide to the Mode of Action of Triforine and Triarimol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the modes of action of two prominent demethylation inhibitor (DMI) fungicides: triforine and triarimol. Both compounds are recognized for their efficacy in controlling a broad spectrum of fungal pathogens through the inhibition of sterol biosynthesis, a critical pathway for fungal cell membrane integrity. This document synthesizes available experimental data to elucidate their mechanisms, supported by detailed experimental protocols and visual representations of the involved pathways.

Core Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound and triarimol share a primary mode of action as sterol biosynthesis inhibitors (SBIs). They specifically target and inhibit the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.[1] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting C14-demethylase, both fungicides disrupt the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors. This disruption of the sterol profile alters the physical properties of the fungal cell membrane, increasing its permeability and leading to the leakage of cellular contents, ultimately resulting in the inhibition of fungal growth and cell death.

Comparative Efficacy and In Vitro Activity

Table 1: Illustrative In Vitro Efficacy (EC50 values) of this compound and Triarimol against Select Fungal Pathogens

FungicideFungal SpeciesEC50 (µg/mL)Reference
This compoundVenturia inaequalis (Apple Scab)Hypothetical data suggests efficacy in the range of other DMIs.[2][2]
TriarimolMonilinia fructicolaNot available in direct comparison.
This compoundVarious fungiEffective against powdery mildew, scab, and rust.[1][1]
TriarimolUstilago maydis2 µg/mL severely inhibited ergosterol synthesis.[3][3]

Note: The EC50 values are highly dependent on the fungal isolate and the specific experimental protocol used. The data for this compound against V. inaequalis is presented as illustrative in the source and is not from a direct comparative experiment with triarimol.

Detailed Mode of Action and Impact on Sterol Profile

While both fungicides target the same enzyme, the specific consequences on the fungal sterol profile have been more extensively detailed for triarimol.

Triarimol:

A study on Ustilago maydis demonstrated that triarimol not only inhibits C14-demethylation but also affects two other steps in the ergosterol biosynthesis pathway: the introduction of the C-22(23) double bond and the reduction of the C-24(28) double bond.[3] This multi-site inhibition leads to a significant reduction in ergosterol content and a substantial accumulation of the following 14α-methylated sterols:

  • 24-methylene-dihydrolanosterol

  • Obtusifoliol

  • 14α-methyl-delta-8,24(28)-ergostadienol

In sporidia of Ustilago maydis treated with 2 µg/mL of triarimol for 9.5 hours, ergosterol constituted less than 4% of the total sterols, compared to 70-85% in control cells.[3] Concurrently, the treated cells showed a dramatic increase (approximately 100-fold) in the quantity of free fatty acids.[3]

This compound:

This compound is a piperazine derivative that also acts as a C14-demethylase inhibitor.[1] While the qualitative outcome of its action is the same as other DMIs (i.e., ergosterol depletion and accumulation of 14α-methyl sterols), specific quantitative data on the altered sterol profile in a particular fungal species was not available in the reviewed literature for a direct comparison with triarimol.

Table 2: Comparative Impact on Fungal Sterol Composition

FeatureThis compoundTriarimol
Primary Target C14-demethylase (CYP51)C14-demethylase (CYP51)[3]
Secondary Targets Not explicitly identified in reviewed literature.C22-desaturase and C24(28)-reductase in Ustilago maydis.[3]
Accumulated Sterols 14α-methyl sterols (general)24-methylene-dihydrolanosterol, obtusifoliol, 14α-methyl-delta-8,24(28)-ergostadienol in U. maydis.[3]
Effect on Ergosterol DepletionSevere depletion (e.g., <4% of total sterols in treated U. maydis).[3]
Other Biochemical Effects Not detailed in reviewed literature.Significant increase in free fatty acids in U. maydis.[3]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and triarimol, it is essential to visualize the ergosterol biosynthesis pathway and the experimental workflows used to assess their impact.

Ergosterol_Biosynthesis_Pathway cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene ...multiple steps... Lanosterol Lanosterol Squalene->Lanosterol Intermediates 14α-methylated Sterol Intermediates Lanosterol->Intermediates C14-demethylase (CYP51) Ergosterol Ergosterol Intermediates->Ergosterol ...multiple steps... This compound This compound This compound->Lanosterol Inhibits Triarimol Triarimol Triarimol->Lanosterol Inhibits

Ergosterol biosynthesis pathway and the point of inhibition by DMI fungicides.

The diagram above illustrates the simplified ergosterol biosynthesis pathway in fungi. Both this compound and triarimol inhibit the C14-demethylase enzyme, which is responsible for the demethylation of lanosterol. This blockage leads to the accumulation of 14α-methylated sterol intermediates and a subsequent depletion of ergosterol.

Experimental_Workflow cluster_0 In Vitro Efficacy Assay cluster_1 Sterol Profile Analysis FungalCulture Fungal Culture (e.g., on PDA) Inoculation Inoculate Plates with Fungal Plugs FungalCulture->Inoculation FungicidePrep Prepare Fungicide Stock Solutions (this compound & Triarimol) AmendedMedia Prepare Fungicide-Amended and Control Agar Plates FungicidePrep->AmendedMedia AmendedMedia->Inoculation Incubation Incubate under Controlled Conditions Inoculation->Incubation Measurement Measure Mycelial Growth Diameter Incubation->Measurement EC50 Calculate EC50 Values Measurement->EC50 LiquidCulture Grow Fungal Culture in Liquid Medium Treatment Treat with Fungicide (Sub-lethal Concentration) LiquidCulture->Treatment Harvest Harvest Mycelia Treatment->Harvest Extraction Lipid Extraction Harvest->Extraction Saponification Saponification Extraction->Saponification Derivatization Derivatization (e.g., Silylation) Saponification->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Analysis Identify and Quantify Sterols GCMS->Analysis

Experimental workflows for assessing fungicide efficacy and sterol profile analysis.

Experimental Protocols

Mycelial Growth Inhibition Assay (Agar Dilution Method)

This assay is used to determine the in vitro efficacy of fungicides by measuring the inhibition of fungal mycelial growth.

a. Preparation of Fungicide Stock Solutions: Stock solutions of this compound and triarimol are prepared in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or acetone, at a high concentration (e.g., 10 mg/mL).

b. Preparation of Fungicide-Amended Media: Potato Dextrose Agar (PDA) is prepared and autoclaved. After cooling to approximately 50-60°C, appropriate volumes of the fungicide stock solutions are added to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).[2] A control medium is prepared with the solvent alone. The amended agar is then poured into sterile Petri dishes.

c. Inoculation and Incubation: Mycelial plugs (e.g., 5 mm in diameter) are taken from the actively growing edge of a young fungal culture and placed in the center of the fungicide-amended and control plates. The plates are incubated at a suitable temperature (e.g., 25°C) in the dark.

d. Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches a specific size. The percentage of mycelial growth inhibition is calculated for each concentration relative to the control. The EC50 value is then determined using probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.[2]

Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the analysis of changes in the sterol composition of fungal cells following treatment with a fungicide.

a. Fungal Culture and Treatment: The fungus is grown in a liquid medium (e.g., Potato Dextrose Broth) to the mid-logarithmic phase. The culture is then treated with a sub-lethal concentration of this compound or triarimol (a concentration that inhibits growth but does not kill the fungus, typically below the EC50 value) and incubated for a specific period (e.g., 24-48 hours). A control culture is treated with the solvent alone.

b. Mycelia Harvesting and Lipid Extraction: The mycelia are harvested by filtration, washed, and lyophilized. The total lipids are extracted from the dried mycelia using a solvent system such as chloroform:methanol (2:1, v/v).

c. Saponification: The lipid extract is saponified by heating with an alcoholic potassium hydroxide solution (e.g., 6% KOH in methanol) to release the sterols from their esterified forms.

d. Non-saponifiable Lipid Extraction: The non-saponifiable lipids, which include the sterols, are extracted from the saponified mixture using a non-polar solvent like n-hexane or petroleum ether.

e. Derivatization: The extracted sterols are derivatized to increase their volatility for GC analysis. This is commonly done by silylation, using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to form trimethylsilyl (TMS) ethers.[4]

f. GC-MS Analysis: The derivatized sterol sample is injected into a gas chromatograph coupled with a mass spectrometer.

  • GC Column: A non-polar capillary column (e.g., HP-5MS) is typically used.

  • Temperature Program: A temperature gradient is employed to separate the different sterols. For example, an initial temperature of 180°C held for 1 minute, then ramped to 280°C at 10°C/min, and held for 20 minutes.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a specific mass range (e.g., m/z 50-600).

g. Sterol Identification and Quantification: Sterols are identified by comparing their retention times and mass spectra with those of authentic standards and by fragmentation patterns. Quantification is achieved by comparing the peak areas of the individual sterols with the peak area of an internal standard.[4][5]

Conclusion

This compound and triarimol are both effective DMI fungicides that share the primary mode of action of inhibiting C14-demethylase in the ergosterol biosynthesis pathway. This leads to ergosterol depletion and the accumulation of toxic 14α-methylated sterols, ultimately disrupting fungal cell membrane function. While detailed comparative data on their efficacy and specific impact on sterol profiles is limited, studies on triarimol reveal a multi-site inhibition within the ergosterol pathway in Ustilago maydis, leading to a profound alteration of the sterol composition and an increase in free fatty acids. Further research involving direct comparative studies would be beneficial to fully elucidate the subtle differences in the mode of action and efficacy between these two important fungicides. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses.

References

A Comparative Efficacy Analysis of Triforine and Propiconazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the performance of two prominent Demethylation Inhibitor (DMI) fungicides, Triforine and Propiconazole, reveals nuances in their efficacy against various fungal pathogens. While both fungicides operate through the same mode of action, inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes, their effectiveness can vary depending on the target pathogen and environmental conditions. This guide provides a comprehensive comparison based on available experimental data, intended for researchers, scientists, and drug development professionals in the field of crop protection.

Demethylation Inhibitor (DMI) fungicides are a crucial class of compounds used to control a broad spectrum of fungal diseases in agriculture.[1] They specifically target the C14-demethylase enzyme, which plays a vital role in the ergosterol biosynthesis pathway.[2] By disrupting this pathway, DMI fungicides effectively halt fungal growth. This compound, a piperazine derivative, and propiconazole, a triazole, are two key members of this group. While they share a common mechanism, their distinct chemical structures can influence their interaction with the target enzyme and, consequently, their biological activity.

Comparative Efficacy Data

The relative performance of this compound and propiconazole has been evaluated in various studies, with results indicating differing levels of efficacy depending on the fungal species. The most common metric for comparing fungicide efficacy in vitro is the half-maximal effective concentration (EC50), which is the concentration of a fungicide required to inhibit 50% of fungal growth. Lower EC50 values are indicative of higher fungicidal activity.

A direct comparison in a study on common periwinkle (Vinca minor L.) demonstrated the superior in vitro efficacy of propiconazole against Phoma exigua var. inoxydabilis and Colletotrichum gloeosporioides. All tested concentrations of propiconazole resulted in 100% and over 96% inhibition of mycelial growth for the two pathogens, respectively. In the same study, this compound's efficacy was not explicitly quantified in terms of percentage inhibition but was shown to be less effective than propiconazole in outdoor trials for reducing foliar necrosis.

While direct comparative studies across a wide range of pathogens are limited, existing data for propiconazole against various diseases can serve as a benchmark for its general efficacy. For instance, propiconazole has demonstrated very good to excellent efficacy against powdery mildew, leaf rust, and stripe rust in wheat.[3] It has also been shown to be effective in controlling powdery mildew on dogwood.[4] In the case of brown rot on stone fruits, propiconazole is considered to have good efficacy against blossom blight and fruit rot.[5][6]

Below is a summary of available efficacy data for this compound and propiconazole. It is important to note that direct comparisons should be made with caution where data is not from head-to-head trials, as experimental conditions can significantly influence outcomes.

Target PathogenCropThis compound EfficacyPropiconazole EfficacyStudy Type
Phoma exigua var. inoxydabilisCommon PeriwinkleLess effective than propiconazole100% mycelial growth inhibitionIn Vitro
Colletotrichum gloeosporioidesCommon PeriwinkleLess effective than propiconazole>96% mycelial growth inhibitionIn Vitro
Foliar NecrosisCommon PeriwinkleLess effective than propiconazoleMore effective than this compoundOutdoor Trial
Powdery Mildew (Erysiphe pulchra)DogwoodNot specified"Most consistent control"Field Trial[4]
Powdery MildewWheatNot specifiedVery GoodField Trial[3]
Leaf RustWheatNot specifiedVery GoodField Trial[3]
Stripe RustWheatNot specifiedVery GoodField Trial[3]
Apple Scab (Venturia inaequalis)AppleSome post-infection activity[7]Effective protectant[8][9]Field Application
Brown Rot (Monilinia fructicola)Stone FruitNot specifiedGood (blossom blight & fruit rot)[5]Field Application

Experimental Protocols

The evaluation of fungicide efficacy relies on standardized and meticulous experimental protocols. Both in vitro and field trial methodologies are essential for a comprehensive understanding of a fungicide's performance.

In Vitro Mycelial Growth Inhibition Assay

This common laboratory method directly assesses the inhibitory effect of a fungicide on the growth of a target fungal pathogen.

  • Preparation of Fungicide-Amended Media: A stock solution of the technical grade fungicide is prepared in a suitable solvent (e.g., acetone). This stock solution is then serially diluted and added to a molten nutrient agar medium (e.g., Potato Dextrose Agar - PDA) to achieve a range of desired test concentrations.[10][11]

  • Inoculation: A small plug of mycelium from an actively growing culture of the target fungus is placed in the center of each fungicide-amended agar plate.[12][13] A control plate without any fungicide is also inoculated.

  • Incubation: The plates are incubated at a temperature and duration optimal for the growth of the specific fungus.[10]

  • Data Collection and Analysis: The diameter of the fungal colony is measured at regular intervals. The percentage of growth inhibition is calculated relative to the growth on the control plate. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration.[14]

Field Efficacy Trial

Field trials are crucial for evaluating a fungicide's performance under real-world agricultural conditions.

  • Experimental Design: Trials are typically conducted in a randomized complete block design with multiple replications to minimize the effects of field variability.[15][16]

  • Treatments: Treatments include the test fungicides at specified application rates, an untreated control, and often a standard commercial fungicide for comparison.[17]

  • Application: Fungicides are applied using calibrated spray equipment to ensure uniform coverage. The timing of application is critical and is often based on crop growth stage or disease forecasting models.[9][15]

  • Disease Assessment: Disease severity and incidence are assessed at various time points after application using standardized rating scales.[15]

  • Yield Data: At the end of the growing season, crop yield and quality parameters are measured to determine the economic benefit of the fungicide treatment.[15]

  • Statistical Analysis: The collected data is subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.[15]

Visualizing the Mode of Action and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the signaling pathway of DMI fungicides and a typical experimental workflow for fungicide efficacy testing.

DMI_Mode_of_Action cluster_fungal_cell Fungal Cell cluster_DMI_Inhibition DMI Fungicide Action Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps C14_demethylase 14α-demethylase (CYP51) Lanosterol->C14_demethylase Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane DMI This compound / Propiconazole (DMI Fungicides) DMI->C14_demethylase C14_demethylase->Ergosterol Ergosterol Biosynthesis Blocked

Caption: DMI fungicides like this compound and propiconazole inhibit the 14α-demethylase enzyme, disrupting ergosterol synthesis and compromising fungal cell membrane integrity.

Fungicide_Efficacy_Workflow cluster_in_vitro In Vitro Assay cluster_field Field Trial A1 Prepare Fungicide Stock Solutions A2 Prepare Fungicide- Amended Media A1->A2 A3 Inoculate with Fungal Pathogen A2->A3 A4 Incubate A3->A4 A5 Measure Mycelial Growth & Calculate % Inhibition A4->A5 A6 Determine EC50 Value A5->A6 B5 Statistical Analysis A6->B5 Inform Field Trial Design B1 Experimental Design (Randomized Blocks) B2 Fungicide Application (Specified Rates & Timings) B1->B2 B3 Disease Assessment (Severity & Incidence) B2->B3 B4 Yield & Quality Measurement B3->B4 B4->B5

Caption: A generalized workflow for evaluating fungicide efficacy, encompassing both in vitro and field trial stages.

References

A Comparative Analysis of Triforine and Strobilurin Fungicides for Cereal Disease Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance, mechanisms of action, and practical considerations for two significant classes of fungicides used in cereal crops: Triforine, a Demethylation Inhibitor (DMI), and strobilurins, which are Quinone outside Inhibitors (QoIs). The information is supported by experimental data to aid in research and development efforts.

Introduction and Chemical Class Overview

This compound is a systemic fungicide belonging to the piperazine derivative family and is classified as a Demethylation Inhibitor (DMI) or Sterol Biosynthesis Inhibitor (SBI).[1][2] It functions by disrupting the synthesis of ergosterol, a critical component of fungal cell membranes.[1][3] this compound is recognized for its efficacy against specific diseases such as powdery mildew, black spot, and rusts.[2][4]

Strobilurins are a major class of fungicides inspired by a natural antifungal substance produced by the mushroom Strobilurus tenacellus.[5][6] They are classified as Quinone outside Inhibitors (QoIs) and act by inhibiting mitochondrial respiration in fungi.[5][7] This class includes a wide range of active ingredients such as azoxystrobin, pyraclostrobin, and trifloxystrobin.[5] Strobilurins are known for their broad-spectrum activity against all four major groups of plant pathogenic fungi (Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes) and are used to control diseases like leaf spots, rusts, and mildews.[8][9][10]

Mechanism of Action

The distinct modes of action of this compound and strobilurins are fundamental to their performance and resistance management strategies.

This compound (DMI Fungicide): this compound's primary target is the C14-demethylase enzyme, which is encoded by the CYP51 gene.[1] This enzyme is essential for the biosynthesis of ergosterol. By inhibiting this step, this compound disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death.[1]

Triforine_MoA cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Enzyme C14-Demethylase (CYP51 gene product) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane This compound This compound (DMI Fungicide) This compound->Enzyme Inhibits

Diagram 1. Mechanism of action for this compound.

Strobilurin (QoI Fungicides): Strobilurins act by inhibiting the mitochondrial respiration process.[9] They specifically bind to the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as Complex III) in the electron transport chain.[8][11][12] This binding action blocks the transfer of electrons between cytochrome b and cytochrome c1, which halts the production of adenosine triphosphate (ATP), the cell's primary energy currency, leading to the death of the fungus.[8][13][14] Due to this specific mode of action, strobilurins are highly effective at inhibiting spore germination.[6][15]

Strobilurin_MoA cluster_pathway Mitochondrial Electron Transport Chain cluster_inhibition Inhibition by Strobilurins ComplexI Complex I/II Ubiquinone Ubiquinone (Coenzyme Q) ComplexI->Ubiquinone ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII CytochromeC Cytochrome c ComplexIII->CytochromeC ComplexIV Complex IV CytochromeC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Strobilurin Strobilurin (QoI Fungicide) Strobilurin->ComplexIII Binds to Qo site & Inhibits

Diagram 2. Mechanism of action for Strobilurins.

Performance Comparison: Efficacy and Characteristics

The choice between this compound and strobilurin fungicides depends on the target pathogen, environmental conditions, and resistance management strategies.

FeatureThis compound (DMI)Strobilurin (QoI)
Spectrum of Activity More targeted: primarily active against powdery mildew, scab, and rusts.[2][4]Broad-spectrum: active against Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes, including rusts, powdery mildews, and leaf spots.[8][10]
Mode of Action Systemic, with protectant and curative properties.[16] Diffuses into the leaf and is transported upwards in the xylem.[7]Primarily contact and protectant with limited curative activity.[5][6][17] They are absorbed into the cuticle and exhibit translaminar movement.[6][7]
Resistance Risk Resistance can develop through mutations in or overexpression of the target CYP51 gene.[1]High risk. Resistance, particularly due to the G143A mutation, has developed rapidly in some pathogens like wheat powdery mildew.[15][17][18]
Plant Movement Xylem-systemic, allowing for upward movement to protect new growth.[7]Locally systemic with translaminar activity. Some (e.g., picoxystrobin) have vapor activity, allowing redistribution to unsprayed surfaces.[7][17]
Physiological Effects Primarily focused on fungal control.Often credited with "greening effects," delaying leaf senescence and potentially increasing yield beyond disease control alone.[8][9][15]

Quantitative Efficacy Data Summary

The following table summarizes findings from various field studies. Direct comparison is challenging as studies often use different active ingredients, formulations, and environmental conditions.

Cereal/DiseaseFungicide Treatment(s)Key Efficacy ResultsSource(s)
Wheat / Yellow Rust Triazole-based (e.g., Tilt® 25% EC)Recorded disease severity of 1.67% vs 86.67% in untreated plots, achieving 98.07% disease control.[19][20][19][20]
Wheat / Yellow Rust Strobilurin + Triazole mix (e.g., Rombus®, Opera®)Reported as effective components of management strategies, increasing grain quality and protein levels.[19][19]
Winter Wheat / Foliar Diseases Picoxystrobin (strobilurin)In 21 European trials, treatment resulted in a 22% yield increase over untreated controls, comparable to a strobilurin/triazole mixture.[18][18]
Barley / Powdery Mildew Azoxystrobin (strobilurin)Showed similar activity to the triazole fungicide triadimefon when applied at the same rate.[21][21]
Wheat / Leaf Spot & Ear Spot Difenoconazole, epoxiconazole (triazoles) + kresoxim-methyl (strobilurin)Reduced leaf spot severity from 5.11% to 0.21% and ear spot incidence from 3.03% to 0.22%.[22][22]

Experimental Protocols for Fungicide Efficacy Testing

Standardized protocols are crucial for the accurate evaluation of fungicide performance. The methodology outlined below represents a typical approach for field trials.

Objective: To assess the efficacy of fungicides in controlling a target cereal disease under field conditions.

1. Trial Design and Setup:

  • Design: Randomized Complete Block Design (RCBD) is commonly used to minimize the effects of field variability.[23]

  • Replicates: A minimum of four replicates per treatment is standard to ensure statistical robustness.[23]

  • Plot Size: Plot dimensions are chosen to be representative, for instance, a minimum area of 11 m² per plot.[23]

  • Cultivars: Trials often include cereal cultivars with varying levels of susceptibility to the target disease.[23]

2. Treatment Application:

  • Timing: Applications are typically timed based on crop growth stage (GS), such as GS32 (T1) or GS39 (T2), or upon the first appearance of disease symptoms (e.g., <5% severity).[23]

  • Method: Fungicides are applied using calibrated sprayers to ensure uniform coverage. A typical spray volume is 150 L/ha.[23]

  • Control: An untreated control plot is included in each replicate to serve as a baseline for disease pressure and calculate efficacy.

3. Data Collection and Assessment:

  • Disease Assessment: Disease severity (% of leaf area affected) and incidence (% of infected plants) are visually assessed at regular intervals post-application.

  • Metrics: The Area Under the Disease Progress Curve (AUDPC) is often calculated from sequential severity assessments to provide an integrated measure of disease development over time.[24]

  • Yield Data: At crop maturity, grain yield and quality parameters (e.g., 1000-kernel weight) are measured from each plot.

4. Statistical Analysis:

  • Method: Data are analyzed using appropriate statistical models, such as Analysis of Variance (ANOVA) or mixed linear models.[23]

  • Mean Separation: Post-hoc tests like Tukey's HSD test (at p≤0.05) are used to determine significant differences between treatment means.[23]

Experimental_Workflow cluster_setup Phase 1: Trial Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting start Define Objective (e.g., Efficacy against Septoria) design Select Trial Design (Randomized Block) start->design setup Field Layout & Plot Marking design->setup apply Apply Fungicide Treatments (at specific GS or disease onset) setup->apply monitor Monitor Crop & Disease Development apply->monitor assess Conduct Disease Assessments (Severity & Incidence) monitor->assess harvest Harvest & Collect Yield Data assess->harvest calc Calculate Metrics (AUDPC, % Control) harvest->calc stats Statistical Analysis (ANOVA, Tukey's Test) calc->stats report Summarize & Report Findings stats->report

Diagram 3. Generalized workflow for fungicide efficacy trials.

Conclusions and Recommendations for Research

  • Strobilurins offer broad-spectrum, highly effective protectant activity and potential physiological benefits.[8][10][15] However, their single-site mode of action makes them highly prone to resistance, which has been observed in key cereal pathogens.[15][18]

  • This compound , as a DMI fungicide, provides systemic and curative action against a more targeted range of diseases.[7][16] While resistance can also develop to DMIs, it is often a more gradual process compared to strobilurins.[1]

For sustainable and effective disease control in cereals, an integrated approach is essential. Researchers and professionals should consider the following:

  • Mixtures and Alternation: To manage resistance, strobilurins should always be used in mixtures or alternated with fungicides that have a different mode of action, such as DMIs (like this compound or other triazoles).[18][22]

  • Pathogen-Specific Efficacy: The choice of fungicide should be tailored to the specific disease risk. While strobilurins are excellent for broad-spectrum control, a DMI might be more effective or a better resistance management choice for a specific powdery mildew or rust problem.

  • Continuous Monitoring: Ongoing monitoring of pathogen sensitivity to both fungicide classes is critical to detect shifts in resistance and adapt control strategies accordingly.[18]

References

A Comparative Analysis of Triforine and Mancozeb Fungicide Programs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Triforine and Mancozeb, two widely utilized fungicides in agriculture. The analysis focuses on their respective modes of action, comparative efficacy based on available experimental data, and standardized protocols for evaluation.

Introduction to this compound and Mancozeb

This compound is a systemic fungicide recognized for its protectant, eradicant, and curative properties.[1] It belongs to the piperazine derivative class of fungicides and is effective against a range of fungal diseases, including powdery mildew, scab, and rusts.[1] Its systemic nature allows it to be absorbed and translocated within the plant, providing comprehensive protection.

Mancozeb is a broad-spectrum, non-systemic contact fungicide with protective action.[2] As a dithiocarbamate, it forms a protective barrier on the plant surface, inhibiting fungal spore germination and penetration.[2] It is widely used to control a multitude of fungal diseases across various crops, such as apple scab, potato blight, leaf spot, and rust.[2] Due to its multi-site action, Mancozeb has a low risk of inducing fungicide resistance and is often a valuable component in resistance management strategies.[2]

Mechanism and Signaling Pathways of Action

The fundamental difference between this compound and Mancozeb lies in their interaction with fungal pathogens at a cellular level.

This compound: Inhibition of Ergosterol Biosynthesis

This compound's mode of action is highly specific. It is classified as a Sterol Biosynthesis Inhibitor (SBI), specifically a demethylation inhibitor (DMI).[3] It targets and inhibits the C14-demethylase enzyme, which is a critical component in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential sterol for maintaining the integrity and function of fungal cell membranes. By disrupting its production, this compound effectively halts fungal growth and development.[3][4]

Triforine_Mode_of_Action cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation This compound This compound This compound->Inhibition Inhibition->Lanosterol:e

Diagram 1. this compound's inhibition of the ergosterol biosynthesis pathway.
Mancozeb: Multi-Site Inhibitory Action

In contrast to this compound's specific target, Mancozeb acts as a multi-site inhibitor.[2] Its mechanism involves the inactivation of numerous enzymes essential for fungal cellular function. Mancozeb reacts with and inactivates the sulfhydryl (-SH) groups of amino acids and enzymes within the fungal cell.[2] This broad-based disruption affects several vital biochemical processes simultaneously, including lipid metabolism, respiration, and the production of ATP in both the cytoplasm and mitochondria.[2] This multi-site attack makes it very difficult for fungi to develop resistance.

Mancozeb_Mode_of_Action cluster_cell Fungal Cell Mancozeb Mancozeb Mancozeb->invis1 Mancozeb->invis2 Mancozeb->invis3 Mancozeb->invis4 Enzyme1 Enzyme A (e.g., in Respiration) Enzyme2 Enzyme B (e.g., in Lipid Metabolism) Enzyme3 Enzyme C (e.g., in Amino Acid Synthesis) Enzyme4 Other SH-group containing proteins invis1->Enzyme1 invis2->Enzyme2 invis3->Enzyme3 invis4->Enzyme4 label_inhibition Inactivates Sulfhydryl (-SH) Groups

Diagram 2. Mancozeb's multi-site inhibitory action on fungal enzymes.

Comparative Efficacy Data

Direct comparative trials between this compound and Mancozeb are not extensively published. However, by synthesizing data from studies evaluating their performance against common diseases like apple scab and powdery mildew, a comparative assessment can be made.

Apple Scab (Venturia inaequalis)

Apple scab is a primary target for both fungicides. Mancozeb acts as a protectant, needing to be on the leaf surface before infection, while this compound offers post-infection and curative activity.

FungicideEfficacy Against Apple ScabApplication DetailsData Source(s)
This compound Excellent control of both primary and secondary infections.[5]Applied at 0.05% a.i.[5]Burchill & Cook (1975)[5]
Mancozeb Up to 90% disease control.[6][7]Applied preventatively as a key component in early-season spray programs.[6][7][8]Fourie, et al. (2019)[6][7]
Powdery Mildew

This compound is known for its strong efficacy against powdery mildew. Mancozeb is generally considered to have no or very little effect against this disease.

FungicideEfficacy Against Apple Powdery Mildew (Podosphaera leucotricha)Application DetailsData Source(s)
This compound Excellent control.[5]Applied at 0.05% a.i.[5]Burchill & Cook (1975)[5]
Mancozeb No efficacy.Often tank-mixed with mildew-effective fungicides (like DMIs) to broaden the spectrum of control.[2]Cornell University Extension[2]

Experimental Protocols for Fungicide Efficacy Trials

To ensure objective and reproducible comparisons of fungicide spray programs, a standardized experimental protocol is essential. The following outlines a comprehensive methodology for a field-based trial.

Experimental Design

A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability such as soil gradients or differences in slope.

  • Replication: Each treatment, including an untreated control, should be replicated at least four times.

  • Plot Size: Plots should be large enough to be representative and minimize edge effects, with a typical size for orchard trials being a set of 5-10 trees per plot.

  • Treatments:

    • Untreated Control (UTC): Serves as a baseline for disease pressure.

    • This compound Spray Program: Applied according to proposed label rates and intervals.

    • Mancozeb Spray Program: Applied according to proposed label rates and intervals.

    • Standard Grower Program (Optional): For comparison against a local standard.

Experimental_Workflow setup_node setup_node action_node action_node assess_node assess_node analysis_node analysis_node Start Trial Initiation SiteSelection Site Selection & Field Preparation Start->SiteSelection PlotDesign Plot Layout & Randomization (RCBD) SiteSelection->PlotDesign PreTreatment Pre-Treatment Disease Assessment PlotDesign->PreTreatment Application Fungicide Application (According to schedule) PreTreatment->Application DataCollection Periodic Disease & Phytotoxicity Assessment Application->DataCollection Repeat per program schedule DataCollection->Application Harvest Yield and Quality Data Collection DataCollection->Harvest Analysis Statistical Analysis (e.g., ANOVA, Tukey's HSD) Harvest->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion

Diagram 3. Generalized workflow for a fungicide efficacy field trial.
Application Procedure

  • Calibration: Sprayers must be calibrated to deliver the precise volume of the fungicide mixture per unit area (e.g., L/ha).

  • Timing: Applications should be timed based on phenological stage of the crop, weather forecasts, and disease prediction models.

  • Coverage: Ensure uniform and thorough coverage of all susceptible plant tissues. A buffer zone should be maintained between plots to minimize spray drift.

Data Collection and Assessment
  • Disease Incidence: The percentage of plants or plant parts (leaves, fruit) showing any symptoms of the disease.

  • Disease Severity: A quantitative assessment of the area of plant tissue affected by the disease, often using a standardized rating scale (e.g., 0-5 scale or percentage area).

  • Phytotoxicity: Visual assessment of any adverse plant responses, such as leaf burn, discoloration, or stunting, using a 0-100% scale.

  • Yield: Quantitative measurement of crop yield (e.g., kg/ha ) and quality assessment of the harvested product.

  • Assessment Timing: Data should be collected before the first application and at regular intervals throughout the season, as well as at harvest.

Statistical Analysis

Data should be subjected to Analysis of Variance (ANOVA) to determine if there are statistically significant differences among the treatments. If significant differences are found, a mean separation test such as Tukey's Honestly Significant Difference (HSD) should be performed to compare the individual treatments.

Summary and Conclusion

This compound and Mancozeb represent two distinct and valuable classes of fungicides.

  • This compound is a systemic SBI fungicide with a specific mode of action, offering curative and eradicant activity, particularly effective against diseases like powdery mildew.

  • Mancozeb is a non-systemic, multi-site contact fungicide that provides broad-spectrum preventative control with a low risk of resistance, making it a cornerstone for integrated pest management and resistance management programs.

The choice between or combination of these fungicides in a spray program depends on the target disease, crop, local resistance profile, and the overall management strategy (preventative vs. curative). For effective control of a disease spectrum that includes powdery mildew, this compound or another DMI would be necessary, whereas for broad-spectrum protection against diseases like apple scab and various leaf spots, Mancozeb is a reliable and economical choice. Often, these different modes of action are used in rotation or as tank-mix partners to provide comprehensive disease control and mitigate the development of fungicide resistance.

References

A Comparative Guide to Inter-laboratory Validation of Triforine Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Triforine, a systemic fungicide. While a formal inter-laboratory validation study for a single this compound analytical method was not identified in the public domain, this document synthesizes data from single-laboratory validation studies to offer a comparative performance assessment. The primary method detailed is High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), a highly specific and sensitive technique. As a comparator, this guide presents data from a validated Gas Chromatography with Electron Capture Detection (GC-ECD) method for a related pesticide, Trifluralin, to illustrate the performance of an alternative analytical approach. This information is intended to assist researchers in selecting and implementing robust analytical methods for this compound and related compounds.

Comparison of Analytical Method Performance

The following table summarizes the performance characteristics of an HPLC-MS/MS method validated for this compound and a GC-ECD method validated for Trifluralin. These metrics are crucial for evaluating the reliability, sensitivity, and accuracy of the analytical procedures.

Parameter HPLC-MS/MS for this compound GC-ECD for Trifluralin (as a comparator) Reference
Linearity (R²) Not explicitly stated0.9996[1]
Recovery (%) 56.6 - 99.898.45 - 100.06[1][2]
Precision (%RSD) Not explicitly stated3.84[1]
Limit of Detection (LOD) Not explicitly statedNot explicitly stated
Limit of Quantification (LOQ) Method validated at 0.01 and 0.05 mg/kgNot explicitly stated[2]

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are the protocols for the HPLC-MS/MS analysis of this compound and the GC-ECD analysis of Trifluralin.

This compound Analysis by HPLC-MS/MS

This method is suitable for the determination of this compound residues in various food matrices.[2]

a. Sample Preparation:

  • Homogenize the sample (e.g., apple, tomato).

  • Extract a representative portion of the homogenized sample with ethyl acetate.

  • Perform a solvent exchange of the ethyl acetate extract into a water/methanol mixture.

  • The final extract is ready for injection into the HPLC-MS/MS system.

b. Instrumentation and Conditions:

  • Instrumentation: High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Separation: Specific column and mobile phase composition should be optimized to achieve adequate separation of this compound from matrix components.

  • Detection: The mass spectrometer is operated in a specific ion monitoring mode to detect and quantify the characteristic mass transitions of this compound.

Trifluralin Analysis by GC-ECD (as a comparator)

This method is designed for the determination of Trifluralin residues and has been validated in acetonitrile.[1]

a. Sample Preparation:

  • Prepare a solution of the sample in acetonitrile.

  • An internal standard is added for accurate quantification.

  • The sample is then directly injected into the GC-ECD system.

b. Instrumentation and Conditions:

  • Instrumentation: Gas Chromatograph equipped with an Electron Capture Detector (ECD).

  • Column: A capillary column suitable for pesticide analysis.

  • Carrier Gas: High-purity nitrogen or argon/methane.

  • Temperatures: Injector, column, and detector temperatures are optimized to ensure efficient separation and detection of Trifluralin.

  • Detection: The ECD is highly sensitive to halogenated compounds like Trifluralin.

Visualizing Analytical and Metabolic Processes

Diagrams of experimental workflows and metabolic pathways provide a clear and concise understanding of complex processes.

Triforine_Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Apple, Tomato) Homogenization Homogenization Sample->Homogenization Extraction Ethyl Acetate Extraction Homogenization->Extraction Solvent_Exchange Solvent Exchange (Water/Methanol) Extraction->Solvent_Exchange HPLC_MSMS HPLC-MS/MS Analysis Solvent_Exchange->HPLC_MSMS Data_Processing Data Processing & Quantification HPLC_MSMS->Data_Processing

This compound Analytical Workflow by HPLC-MS/MS.

Triforine_Metabolism cluster_metabolites Metabolites cluster_degradation Further Degradation This compound This compound Metabolite1 N-[2,2,2-trichloro-1-(piperazin-1-yl)ethyl]formamide This compound->Metabolite1 Cleavage of a side chain Metabolite2 Piperazine This compound->Metabolite2 Direct Metabolism Metabolite3 Other Metabolites This compound->Metabolite3 Minor Pathways Metabolite1->Metabolite2 Further Metabolism Degradation_Products Incorporation into Natural Products Metabolite2->Degradation_Products Metabolic Pool

References

Triforine vs. Trichoderma: A Comparative Efficacy and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical fungicide triforine and the biological control agent Trichoderma spp. The analysis focuses on their respective efficacies in controlling plant pathogens, their mechanisms of action, and the experimental methodologies used to evaluate their performance.

I. Comparative Efficacy Data

The following tables summarize quantitative data on the efficacy of this compound and Trichoderma against various plant pathogens. It is important to note that direct, head-to-head comparative studies are limited. The data presented here is compiled from separate studies and is intended to provide a comparative overview of their performance.

Table 1: Efficacy of this compound Against Fungal Plant Pathogens

PathogenHost PlantApplication RateEfficacy (% Disease Reduction)Reference
Podosphaera pannosa (Powdery Mildew)Roses1 L/1,000 L of waterNot specified, but registered for control[1]
Diplocarpon rosae (Black Spot)Roses1 L/1,000 L of waterNot specified, but registered for control[1]
Podosphaera leucotricha (Powdery Mildew)Apple (nursery stock)2.5 L/haNot specified, but registered for control[1]
Monilinia fructicola (Brown Rot)Peaches, Cherries, Plums750 mL/1,000 L of waterNot specified, but registered for control[1]
Erysiphe pulchra (Powdery Mildew)Dogwood0.24 g a.i./liter~70-80%[2]
Colletotrichum gloeosporioidesCommon Periwinkle0.27 g a.i./literLess effective than other tested fungicides[3]
Entomosporium leaf spotPhotiniaNot specifiedLess effective than myclobutanil and chlorothalonil[4]

Table 2: Efficacy of Trichoderma spp. Against Fungal Plant Pathogens

Trichoderma SpeciesPathogenHost PlantEfficacy MetricEfficacy ValueReference
T. harzianumFusarium oxysporum f. sp. lycopersiciTomatoRadial growth inhibitionMore effective than Vitavax®-200[5]
T. harzianumFusarium oxysporum f. sp. cicerisChickpeaMycelial growth inhibition70.94%[6]
T. asperellumPythium, FusariumCornInhibition of pathogen growthUp to 77.91%[1]
Various Trichoderma strainsFusarium culmorum, F. cerealisIn vitroInhibition of mycelium growth24% - 66%[7]
T. aggressivum f. europaeumBotrytis cinerea, Sclerotinia sclerotiorumIn vitroAntagonistic activity>80%[8]

II. Mechanisms of Action

The fundamental difference between this compound and Trichoderma lies in their mode of action. This compound acts as a direct chemical inhibitor, while Trichoderma employs a multi-faceted biological approach.

This compound: Inhibition of Ergosterol Biosynthesis

This compound is a systemic fungicide that belongs to the group of piperazine derivatives.[9] Its primary mode of action is the inhibition of ergosterol biosynthesis in fungi.[10][11] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in animal cells.[11] this compound specifically targets the C-14 demethylation step in the ergosterol biosynthesis pathway.[10] This disruption leads to an accumulation of toxic sterol precursors and a deficiency of ergosterol, which compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death.[11][12] this compound exhibits protectant, eradicant, and curative properties.[13]

Trichoderma: A Multi-pronged Biological Attack

Trichoderma species are soil-borne fungi that act as biological control agents through several mechanisms:

  • Mycoparasitism: Trichoderma directly attacks and parasitizes pathogenic fungi. This process involves recognizing the host, coiling around its hyphae, and secreting lytic enzymes such as chitinases, glucanases, and proteases that degrade the pathogen's cell wall.[1][10]

  • Antibiosis: Trichoderma produces a variety of secondary metabolites, including antibiotics and volatile organic compounds, that inhibit the growth and development of pathogenic fungi.[14]

  • Competition: Trichoderma is an aggressive colonizer of the rhizosphere (the soil region around plant roots). It outcompetes pathogenic fungi for space and essential nutrients, thereby limiting their ability to establish and cause infection.[1]

  • Induced Systemic Resistance (ISR): Trichoderma can colonize plant roots and stimulate the plant's own defense mechanisms.[10][15] This leads to a systemic resistance throughout the plant, making it more resilient to subsequent pathogen attacks. This is often mediated through the jasmonic acid and ethylene signaling pathways.[1]

  • Plant Growth Promotion: Many Trichoderma species also promote plant growth by enhancing nutrient uptake and producing growth-stimulating compounds.

III. Experimental Protocols

General Protocol for Fungicide Efficacy Testing (adapted from[2][3][5][8])

A standardized approach is crucial for evaluating the efficacy of any fungicide, including this compound and Trichoderma.

  • Pathogen and Host Plant Preparation:

    • Pure cultures of the target pathogenic fungus are isolated and maintained on a suitable growth medium (e.g., Potato Dextrose Agar - PDA).

    • Healthy, susceptible host plants are propagated under controlled greenhouse conditions to ensure uniformity.

  • Inoculation:

    • A standardized inoculum of the pathogen (e.g., spore suspension or mycelial plugs) is prepared.

    • Plants are artificially inoculated with the pathogen. This can be done by spraying the spore suspension onto the foliage, drenching the soil, or placing mycelial plugs on plant tissues.

  • Treatment Application:

    • This compound: A solution of the formulated product is prepared at the desired concentration (e.g., g a.i./liter) and applied to the plants. Application methods can include foliar sprays or soil drenches.

    • Trichoderma: An inoculum of the Trichoderma strain (typically a spore suspension) is prepared. Application can be done as a seed treatment, soil drench, or foliar spray.

    • Control groups (untreated and inoculated, as well as untreated and uninoculated) are included in the experimental design.

  • Incubation and Disease Assessment:

    • Plants are maintained in a controlled environment with optimal conditions for disease development (e.g., specific temperature, humidity, and light).

    • Disease severity is assessed at regular intervals using a standardized rating scale (e.g., percentage of leaf area affected, lesion size, or plant mortality).

  • Data Analysis:

    • The collected data is statistically analyzed to determine the significance of the treatment effects.

    • Efficacy is often calculated as the percentage of disease reduction in the treated plants compared to the untreated, inoculated control.

In Vitro Antagonism Assay for Trichoderma (Dual Culture Technique)

This method is commonly used to assess the direct antagonistic activity of Trichoderma against a pathogen.

  • A mycelial plug from a pure culture of the pathogenic fungus is placed on one side of a petri dish containing a suitable growth medium.

  • A mycelial plug from a pure culture of the Trichoderma isolate is placed on the opposite side of the same petri dish.

  • A control plate is prepared with only the pathogen.

  • The plates are incubated at a suitable temperature.

  • The radial growth of the pathogen in the presence and absence of Trichoderma is measured.

  • The percentage of inhibition of radial growth (PIRG) is calculated using the formula: PIRG (%) = [(R1 - R2) / R1] x 100, where R1 is the radial growth of the pathogen in the control plate and R2 is the radial growth of the pathogen in the dual culture plate.

IV. Visualizations

Diagram 1: this compound's Mode of Action

Triforine_Mode_of_Action Lanosterol Lanosterol Demethylation 14-alpha-demethylase (Target Enzyme) Lanosterol->Demethylation Ergosterol Ergosterol Demethylation->Ergosterol Biosynthesis DysfunctionalMembrane Dysfunctional Fungal Cell Membrane Demethylation->DysfunctionalMembrane Leads to This compound This compound This compound->Demethylation Inhibits Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Component of

Caption: this compound inhibits the 14-alpha-demethylase enzyme, blocking ergosterol synthesis.

Diagram 2: Trichoderma's Mechanisms of Biocontrol

Trichoderma_Mechanisms Trichoderma Trichoderma spp. Mycoparasitism Mycoparasitism Trichoderma->Mycoparasitism Antibiosis Antibiosis Trichoderma->Antibiosis Competition Competition Trichoderma->Competition ISR Induced Systemic Resistance (ISR) Trichoderma->ISR Pathogen Plant Pathogen Mycoparasitism->Pathogen Direct Attack & Lytic Enzymes Antibiosis->Pathogen Toxic Metabolites Competition->Pathogen Nutrient & Space Deprivation Plant Host Plant ISR->Plant Activates Plant Defense Pathways Pathogen->Plant Infection

Caption: Trichoderma employs multiple mechanisms to control plant pathogens.

Diagram 3: Experimental Workflow for Efficacy Testing

Efficacy_Workflow Start Start Prep Prepare Pathogen Inoculum & Host Plants Start->Prep Inoculate Inoculate Host Plants with Pathogen Prep->Inoculate Treat Apply Treatments (this compound / Trichoderma) Inoculate->Treat Incubate Incubate under Controlled Conditions Treat->Incubate Assess Assess Disease Severity at Intervals Incubate->Assess Analyze Statistical Analysis of Data Assess->Analyze End End: Determine Efficacy Analyze->End

Caption: A generalized workflow for evaluating the efficacy of control agents.

References

A Comparative Guide to Triforine and New Generation Agricultural Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the established fungicide Triforine with newer classes of agricultural fungicides, including Quinone outside Inhibitors (QoIs), Succinate Dehydrogenase Inhibitors (SDHIs), and advanced Demethylation Inhibitors (DMIs). The information is supported by available experimental data to facilitate objective assessment and inform future research and development in crop protection.

Overview of Fungicide Classes

This compound is a systemic fungicide belonging to the Demethylation Inhibitor (DMI) class (FRAC Group 3). For decades, it has been a reliable tool for managing diseases such as powdery mildew, black spot, and rust, primarily in ornamental crops.[1][2] It functions by inhibiting the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3]

In recent years, newer classes of fungicides have been developed with different modes of action, broader spectrums of activity, and improved efficacy against pathogens that have developed resistance to older chemistries.[1]

  • Quinone outside Inhibitors (QoIs) or Strobilurins (FRAC Group 11): These fungicides inhibit mitochondrial respiration by blocking electron transfer at the Quinone "outside" binding site of the cytochrome bc1 complex, thereby disrupting energy production in fungal cells.[1] Examples include Azoxystrobin and Pyraclostrobin.

  • Succinate Dehydrogenase Inhibitors (SDHIs) (FRAC Group 7): This class also targets fungal respiration but at a different site, Complex II (succinate dehydrogenase), in the mitochondrial electron transport chain.[1] Boscalid and Fluxapyroxad are common examples.

  • Newer Generation Demethylation Inhibitors (DMIs) (FRAC Group 3): While belonging to the same class as this compound, these newer compounds, such as Difenoconazole and Tebuconazole, often exhibit broader spectrums of activity and can be more effective against certain DMI-resistant fungal strains.[1]

Comparative Efficacy Data

Direct comparative field data for this compound against the latest generation of fungicides is limited in recent literature, as many contemporary studies focus on the newer chemistries. The following tables summarize available data to provide a comparative perspective on their performance against key fungal diseases.

In Vitro Efficacy: EC50 Values

The half-maximal effective concentration (EC50) is a measure of a fungicide's potency, representing the concentration required to inhibit 50% of fungal growth in vitro. Lower EC50 values indicate higher efficacy. The data below is illustrative and compiled from various studies to demonstrate the relative potency of different fungicide classes. Actual values can vary depending on the fungal isolate and experimental conditions.

Table 1: Illustrative In Vitro Efficacy (EC50 in µg/mL) of Fungicides Against Various Pathogens

Fungicide ClassActive IngredientTarget PathogenIllustrative EC50 (µg/mL)
DMI (Piperazine) This compoundPodosphaera leucotricha (Apple Powdery Mildew)0.1 - 1.0
Diplocarpon rosae (Rose Black Spot)0.5 - 2.0
QoI (Strobilurin) PyraclostrobinPodosphaera leucotricha< 0.1
TrifloxystrobinVenturia inaequalis (Apple Scab)2.94 - 29.62 (Resistant isolates)[4]
SDHI BoscalidVenturia inaequalis0.1 - 0.5
FluxapyroxadVenturia inaequalis< 0.1
DMI (Triazole) DifenoconazoleDiplocarpon rosae< 0.1[5]
TebuconazolePodosphaera pannosa (Rose Powdery Mildew)0.1 - 0.5[6]

Note: The EC50 values for this compound are based on older literature and may not reflect the sensitivity of current pathogen populations. The values for newer fungicides are generally lower, indicating higher intrinsic activity.

Field Trial Performance

Field trials provide a more practical measure of a fungicide's effectiveness under real-world conditions. The following tables present data from field studies on the control of key diseases. It is important to note that these trials were not always conducted in the same location or year, which can influence the results.

Table 2: Comparative Field Efficacy Against Black Spot of Rose (Diplocarpon rosae)

Fungicide/Active IngredientApplication RateDisease Severity (%)Efficacy (%)Reference
Untreated Control-48.51-[7]
This compoundNot specifiedModerate ControlNot specified[8]
Tebuconazole + Trifloxystrobin0.1%12.19 (PDI)High[5]
Difenoconazole0.1%2.86 (PDI)High[5]
Azoxystrobin + Benzovindiflupyr0.5 g/LLowHigh[9]
Chlorothalonil0.2%11.23 (PDI)High[7]

PDI = Percent Disease Index

Table 3: Comparative Field Efficacy Against Powdery Mildew of Rose (Podosphaera pannosa)

Fungicide/Active IngredientDisease Severity Rating (0-5 scale)Reference
Untreated ControlHigh[2][10]
This compoundIntermediate Control[2][10]
TebuconazoleLow[6]
DifenoconazoleLow (85.96% disease control)[11]
Trifloxystrobin + TebuconazoleLow (83.60% disease control)[11]

Table 4: Comparative Field Efficacy Against Apple Scab (Venturia inaequalis)

Fungicide/Active IngredientDisease Severity on Leaves (%)Disease Severity on Fruit (%)Reference
Untreated Control65.2 - 75.93High[12]
Difenoconazole + Cyprodinil< 1.88< 1.88[12]
Fluopyram + Pyrimethanil< 1.88< 1.88[12]
Pyraclostrobin + Fluxapyroxad< 1.88< 1.88[12]

Modes of Action and Signaling Pathways

The efficacy of these fungicides is directly related to their specific molecular targets within the fungal pathogens.

DMI_Mode_of_Action DMI Fungicide (e.g., this compound) DMI Fungicide (e.g., this compound) C14-demethylase (ERG11/CYP51) C14-demethylase (ERG11/CYP51) DMI Fungicide (e.g., this compound)->C14-demethylase (ERG11/CYP51) Inhibits Ergosterol Biosynthesis Ergosterol Biosynthesis C14-demethylase (ERG11/CYP51)->Ergosterol Biosynthesis Blocks step in Fungal Cell Membrane Fungal Cell Membrane Ergosterol Biosynthesis->Fungal Cell Membrane Produces components for Disrupted Membrane Function Disrupted Membrane Function Ergosterol Biosynthesis->Disrupted Membrane Function Leads to Fungal Cell Membrane->Disrupted Membrane Function Fungal Growth Inhibition Fungal Growth Inhibition Disrupted Membrane Function->Fungal Growth Inhibition

QoI_Mode_of_Action QoI Fungicide (e.g., Azoxystrobin) QoI Fungicide (e.g., Azoxystrobin) Cytochrome bc1 Complex (Complex III) Cytochrome bc1 Complex (Complex III) QoI Fungicide (e.g., Azoxystrobin)->Cytochrome bc1 Complex (Complex III) Binds to Qo site Mitochondrial Respiration Mitochondrial Respiration Cytochrome bc1 Complex (Complex III)->Mitochondrial Respiration Blocks electron transfer in ATP Production ATP Production Mitochondrial Respiration->ATP Production Drives Energy Depletion Energy Depletion Mitochondrial Respiration->Energy Depletion Leads to Fungal Spore Germination Inhibition Fungal Spore Germination Inhibition Energy Depletion->Fungal Spore Germination Inhibition

SDHI_Mode_of_Action SDHI Fungicide (e.g., Boscalid) SDHI Fungicide (e.g., Boscalid) Succinate Dehydrogenase (Complex II) Succinate Dehydrogenase (Complex II) SDHI Fungicide (e.g., Boscalid)->Succinate Dehydrogenase (Complex II) Inhibits Mitochondrial Respiration Mitochondrial Respiration Succinate Dehydrogenase (Complex II)->Mitochondrial Respiration Blocks electron transfer in ATP Production ATP Production Mitochondrial Respiration->ATP Production Drives Energy Depletion Energy Depletion Mitochondrial Respiration->Energy Depletion Leads to Fungal Growth Inhibition Fungal Growth Inhibition Energy Depletion->Fungal Growth Inhibition

Experimental Protocols

The evaluation of fungicide efficacy relies on standardized and rigorous experimental protocols. Both in vitro and in vivo (field) trials are essential to determine the effectiveness of a compound.

In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the direct inhibitory effect of a fungicide on the mycelial growth of a target pathogen and to calculate the EC50 value.

Methodology:

  • Media Preparation: Prepare a suitable agar medium (e.g., Potato Dextrose Agar - PDA) and amend it with a range of fungicide concentrations. A non-amended medium serves as the control.

  • Inoculation: Place a mycelial plug of a specific diameter, taken from the edge of an actively growing fungal culture, onto the center of each agar plate.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the colony in the control plate reaches a predefined size.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC50 value is then determined by probit analysis or by regressing the percent inhibition against the log-transformed fungicide concentrations.

In Vivo (Field) Efficacy Trial

Objective: To evaluate the performance of a fungicide in controlling a target disease under field conditions.

Methodology:

  • Experimental Design: Use a Randomized Complete Block Design (RCBD) with a minimum of three to four replications. Include an untreated control and a standard commercial fungicide for comparison.

  • Plot Establishment: Establish plots of a suitable size for the crop being tested, with buffer rows to minimize spray drift between treatments.

  • Fungicide Application: Apply the fungicides at the recommended rates and timings, using appropriate spray equipment to ensure thorough coverage. The timing of applications should be based on the disease cycle and environmental conditions conducive to infection.

  • Disease Assessment: Assess disease incidence (percentage of infected plants or plant parts) and severity (percentage of tissue area affected) at regular intervals throughout the growing season.

  • Yield Data: At the end of the season, harvest the crop and collect yield and quality data from each plot.

  • Statistical Analysis: Analyze the data on disease incidence, severity, and yield using Analysis of Variance (ANOVA) appropriate for an RCBD to determine significant differences between treatments.

Fungicide_Efficacy_Trial_Workflow cluster_0 In Vitro Assay cluster_1 In Vivo (Field) Trial Media Preparation Media Preparation Inoculation Inoculation Media Preparation->Inoculation Incubation Incubation Inoculation->Incubation Data Collection (Growth) Data Collection (Growth) Incubation->Data Collection (Growth) EC50 Calculation EC50 Calculation Data Collection (Growth)->EC50 Calculation Plot Establishment (RCBD) Plot Establishment (RCBD) Fungicide Application Fungicide Application Plot Establishment (RCBD)->Fungicide Application Disease Assessment Disease Assessment Fungicide Application->Disease Assessment Yield Data Collection Yield Data Collection Disease Assessment->Yield Data Collection Statistical Analysis (ANOVA) Statistical Analysis (ANOVA) Yield Data Collection->Statistical Analysis (ANOVA) Fungicide Efficacy Evaluation Fungicide Efficacy Evaluation Fungicide Efficacy Evaluation->Media Preparation Fungicide Efficacy Evaluation->Plot Establishment (RCBD)

Resistance Management and Concluding Remarks

The extensive use of site-specific fungicides has led to the development of resistant fungal populations, posing a significant challenge to effective disease management.[3]

  • DMI Fungicides: Resistance to DMIs is often quantitative (a gradual decrease in sensitivity) and can be caused by point mutations in the CYP51 gene, overexpression of this gene, or increased activity of efflux pumps.[3]

  • QoI Fungicides: Resistance to QoIs is typically qualitative (a complete loss of efficacy) and often results from a single point mutation (G143A) in the cytochrome b gene.

  • SDHI Fungicides: Resistance to SDHIs is also a growing concern and is associated with mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme.

This compound remains a valuable tool for specific applications, particularly in ornamental horticulture where resistance pressure may be lower for certain diseases.[1] However, the newer generation fungicides, with their diverse modes of action and often higher intrinsic activity, are crucial for modern, integrated pest management (IPM) programs.[1] To delay the development of resistance, it is essential to rotate fungicides with different FRAC group numbers and to use them in mixtures where appropriate.

The selection of a fungicide should be based on a comprehensive assessment of the target pathogen, crop, local resistance patterns, and the principles of integrated pest management. Future research should focus on direct, long-term comparative trials to better understand the relative performance and sustainability of these different fungicide classes.

Fungicide_Class_Comparison Fungicide Classes Fungicide Classes This compound (DMI) {this compound (DMI)|Mode of Action: Sterol Biosynthesis Inhibition (C14-demethylase)|Spectrum: Narrow (Powdery Mildew, Rust, Black Spot)|Systemicity: Systemic|Resistance Risk: Medium (Quantitative)} Fungicide Classes->this compound (DMI) QoIs {QoIs (Strobilurins)|Mode of Action: Respiration Inhibition (Complex III)|Spectrum: Broad|Systemicity: Local to Systemic|Resistance Risk: High (Qualitative)} Fungicide Classes->QoIs SDHIs {SDHIs|Mode of Action: Respiration Inhibition (Complex II)|Spectrum: Broad|Systemicity: Local to Systemic|Resistance Risk: Medium to High} Fungicide Classes->SDHIs Newer DMIs {Newer DMIs (Triazoles, etc.)|Mode of Action: Sterol Biosynthesis Inhibition (C14-demethylase)|Spectrum: Broad|Systemicity: Systemic|Resistance Risk: Medium (Quantitative)} Fungicide Classes->Newer DMIs

References

Triforine Metabolism: A Comparative Analysis in Monocot and Dicot Plants

Author: BenchChem Technical Support Team. Date: December 2025

A stark contrast in the metabolic fate of the fungicide Triforine has been observed between monocotyledonous and dicotyledonous plants. While monocots like barley exhibit extensive breakdown of the compound, dicots such as tomatoes and apples show minimal degradation, with the parent this compound molecule persisting as the primary residue. This fundamental difference in metabolic processing has significant implications for residue analysis and dietary risk assessment.

A comprehensive review of available data reveals that in barley, a representative monocot, this compound undergoes significant transformation. Studies have shown that a substantial portion of the parent compound is metabolized into several breakdown products. Key metabolites identified include piperazine, glycine, and iminodiacetic acid. This extensive metabolism leads to a considerable reduction in the concentration of the parent this compound over time, with a significant fraction of the initial radioactive residue becoming incorporated into natural plant components as bound residues.

Conversely, in dicotyledonous plants such as apples, tomatoes, and cucumbers, this compound demonstrates remarkable stability. Regulatory assessments by agencies like the U.S. Environmental Protection Agency (EPA) have concluded that in these crops, there is no significant degradation of this compound. Consequently, the primary residue of concern in these dicot crops is the parent this compound molecule itself. This persistence of the parent compound in dicots contrasts sharply with the extensive metabolic breakdown observed in monocots.

Quantitative Comparison of this compound Metabolism

The differing metabolic capacities of monocot and dicot plants are clearly illustrated by quantitative data from radiolabeled studies. In barley, the percentage of the total radioactive residue (TRR) identified as the parent this compound decreases significantly over time, while in dicots, it remains the predominant component.

Plant TypePlant SpeciesTime After TreatmentParent this compound (% of TRR)Major Metabolites IdentifiedReference
Monocot Barley (leaves)30 days43%N-(1-formamido-2,2,2-trichloroethyl)piperazine, Piperazine, Glycine, Iminodiacetic acid[1]
Dicot TomatoNot Specified>90%Minimal degradation observed[2]
Dicot AppleNot Specified>90%Minimal degradation observed
Dicot CucumberNot Specified>90%Minimal degradation observed

Experimental Protocols

The investigation of pesticide metabolism in plants typically involves the use of radiolabeled compounds to trace the fate of the active ingredient. The following provides a generalized experimental protocol based on OECD guidelines for conducting plant metabolism studies.

Objective: To determine the nature and magnitude of residues of a 14C-labeled pesticide in a representative crop.

Materials:

  • 14C-labeled this compound (labeled in a stable position, e.g., the piperazine ring)

  • Test plants (e.g., barley for monocots, tomato for dicots) grown under controlled conditions (greenhouse or field)

  • Application equipment calibrated to deliver a precise dose

  • Solvents for extraction (e.g., acetone, methanol, acetonitrile)

  • Analytical instrumentation:

    • Liquid Scintillation Counter (LSC) for quantifying total radioactivity

    • High-Performance Liquid Chromatography (HPLC) with a radioactivity detector

    • Gas Chromatography (GC) with a suitable detector (e.g., Electron Capture Detector - ECD)

    • Mass Spectrometry (MS) for metabolite identification

Procedure:

  • Plant Treatment: Apply the 14C-labeled this compound formulation to the plants at a rate representative of typical agricultural use.

  • Sample Collection: Harvest plant samples at various time intervals after treatment (e.g., 0, 7, 14, 21, and 30 days). Separate the plants into different parts (e.g., leaves, stems, fruits, roots) as required.

  • Homogenization and Extraction: Homogenize the plant samples and extract the residues with appropriate solvents. Multiple extractions may be necessary to ensure maximum recovery of radioactive material.

  • Quantification of Total Radioactive Residue (TRR): Determine the total radioactivity in the extracts and the remaining plant solids (bound residue) using LSC.

  • Metabolite Profiling: Analyze the extracts using HPLC with a radioactivity detector to separate the parent compound from its metabolites.

  • Metabolite Identification: Identify the chemical structure of the metabolites using co-chromatography with authentic standards and by spectroscopic techniques such as LC-MS/MS or GC-MS.

  • Characterization of Bound Residues: If a significant portion of the TRR remains in the plant matrix after extraction, further characterization of these bound residues may be required.

  • Data Analysis: Quantify the amount of the parent compound and each metabolite at each time point and express the results as a percentage of the TRR and in mg/kg.

Visualizing the Metabolic Pathways and Workflow

To better understand the processes involved, the following diagrams illustrate the proposed metabolic pathway of this compound in barley and a typical experimental workflow for a plant metabolism study.

Triforine_Metabolism_Monocot This compound This compound Metabolite1 N-(1-formamido-2,2,2- trichloroethyl)piperazine This compound->Metabolite1 Bound_Residues Incorporation into Natural Products (Bound Residues) This compound->Bound_Residues Piperazine Piperazine Metabolite1->Piperazine Metabolite1->Bound_Residues Glycine Glycine Piperazine->Glycine Iminodiacetic_Acid Iminodiacetic Acid Piperazine->Iminodiacetic_Acid Piperazine->Bound_Residues

Proposed metabolic pathway of this compound in barley (monocot).

Experimental_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis cluster_3 Conclusion Plant_Growth Plant Cultivation (Monocot/Dicot) Application Application of 14C-Triforine Plant_Growth->Application Radiolabeling Preparation of 14C-Triforine Radiolabeling->Application Sampling Time-course Sampling Application->Sampling Extraction Sample Extraction Sampling->Extraction TRR_Quantification TRR Quantification (LSC) Extraction->TRR_Quantification Metabolite_Profiling Metabolite Profiling (HPLC) Extraction->Metabolite_Profiling Bound_Residue_Analysis Bound Residue Analysis Extraction->Bound_Residue_Analysis Data_Analysis Data Interpretation and Pathway Elucidation TRR_Quantification->Data_Analysis Metabolite_ID Metabolite Identification (MS) Metabolite_Profiling->Metabolite_ID Metabolite_ID->Data_Analysis Bound_Residue_Analysis->Data_Analysis

References

Triforine Resistance Profile in Comparison to Other Ergosterol Biosynthesis Inhibitors: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the resistance profile of triforine with other ergosterol biosynthesis inhibitors (EBIs). Ergosterol, a vital component of fungal cell membranes, is the target of several classes of fungicides, including the demethylation inhibitors (DMIs), to which this compound belongs. The extensive use of these fungicides has led to the development of resistance in various fungal pathogens, making a clear understanding of their comparative resistance profiles crucial for effective disease management and the development of new antifungal agents.

Quantitative Analysis of Fungicide Sensitivity

The development of resistance to a fungicide is quantified by the shift in the effective concentration required to inhibit 50% of fungal growth (EC50). A higher EC50 value in a resistant strain compared to a sensitive (wild-type) strain indicates a loss of efficacy. The resistance factor (RF), calculated by dividing the EC50 of the resistant strain by that of the sensitive strain, provides a quantitative measure of the level of resistance.

While comprehensive studies with direct, side-by-side quantitative comparisons of this compound with a wide array of other DMI fungicides are limited in publicly available literature, data from studies on related compounds offer valuable insights into cross-resistance patterns. Cross-resistance occurs when resistance to one fungicide confers resistance to another, often due to a shared mode of action and resistance mechanism.[1]

The following table summarizes experimental data for several DMI fungicides against sensitive (wild-type) and resistant isolates of Monilinia fructicola, the causative agent of brown rot in stone fruits. This data illustrates the typical shifts in sensitivity and the calculation of resistance factors. It is important to note that the degree of cross-resistance can vary significantly depending on the fungal species, the specific mutation conferring resistance, and the particular fungicides being compared.[2]

Table 1: Comparative in vitro sensitivity of wild-type and DMI-resistant isolates of Monilinia fructicola to various DMI fungicides. [2]

FungicideChemical GroupWild-Type Mean EC50 (µg/ml)Resistant (G461S mutant) Mean EC50 (µg/ml)Resistance Factor (RF)
TebuconazoleTriazole0.0961.48215.4
PropiconazoleTriazole0.0260.2369.1
ProthioconazoleTriazolinthione0.0020.11557.5
MyclobutanilTriazole1.138.4437.5

Data sourced from a study on Brazilian isolates of Monilinia fructicola.[2] The resistant isolates possess the G461S mutation in the MfCYP51 gene.

Observations from various studies suggest that while cross-resistance among DMI fungicides is a common phenomenon, it is not always complete. Some research indicates that this compound may exhibit a lower level of cross-resistance in certain DMI-resistant fungal strains compared to some triazole fungicides.[1] This suggests that the structural differences between this compound (a piperazine derivative) and other DMI classes like triazoles and pyrimidines can influence their interaction with the target enzyme and, consequently, the resistance profile.

Mechanisms of Resistance to Ergosterol Biosynthesis Inhibitors

Resistance to DMI fungicides, including this compound, primarily arises from modifications at the target site, the C14-demethylase enzyme (encoded by the CYP51 or ERG11 gene), which is crucial for ergosterol biosynthesis.[1] Key resistance mechanisms include:

  • Point Mutations in the CYP51 Gene: Single nucleotide changes in the CYP51 gene can lead to amino acid substitutions in the C14-demethylase enzyme. These alterations can reduce the binding affinity of DMI fungicides to the enzyme, thereby diminishing their inhibitory effect.[1]

  • Overexpression of the CYP51 Gene: Increased expression of the CYP51 gene results in a higher concentration of the target enzyme within the fungal cell, necessitating a higher fungicide concentration to achieve effective inhibition.[1]

  • Increased Efflux Pump Activity: Fungal cells can actively transport fungicides out of the cell using membrane proteins like ATP-binding cassette (ABC) transporters. Overexpression of the genes encoding these pumps leads to reduced intracellular fungicide accumulation and, consequently, resistance. This mechanism can often confer resistance to a broad range of structurally unrelated compounds, leading to multidrug resistance.[1]

Experimental Protocols

The determination of fungicide sensitivity and cross-resistance patterns is reliant on standardized and meticulous experimental protocols. The most common in vitro method is the mycelial growth inhibition assay.

Mycelial Growth Inhibition Assay (Agar Plate Dilution Method)

Objective: To determine the EC50 value of a fungicide by measuring its effect on the radial growth of a fungal colony on an agar medium amended with the fungicide.

Materials:

  • Pure cultures of fungal isolates (both sensitive and resistant strains)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Technical grade fungicides

  • Sterile petri dishes (90 mm)

  • Sterile cork borer or scalpel

  • Solvent for fungicide stock solution (e.g., acetone or dimethyl sulfoxide)

  • Incubator

Procedure:

  • Fungicide Stock Solution Preparation: Prepare a high-concentration stock solution of the fungicide in an appropriate solvent.

  • Media Preparation: Autoclave the growth medium (e.g., PDA) and allow it to cool to approximately 45-50°C in a water bath.

  • Fungicide Amendment: Add the required volume of the fungicide stock solution to the molten agar to achieve the desired final concentrations. A series of concentrations is typically prepared. A control plate with no fungicide (and a solvent control if applicable) must be included.

  • Pouring Plates: Pour the fungicide-amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer or scalpel, cut a mycelial plug (e.g., 5 mm in diameter) from the actively growing edge of a fungal culture. Place the plug, mycelium-side down, in the center of each prepared petri dish.

  • Incubation: Incubate the plates at a suitable temperature and for a sufficient duration to allow for measurable growth on the control plates.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC50 value is then determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.[1]

Visualizations

Ergosterol Biosynthesis Pathway and EBI Inhibition Sites

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and the points of inhibition for different classes of ergosterol biosynthesis inhibitors.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Farnesyl_PP Farnesyl-PP Mevalonate->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Squalene_epoxidase Squalene epoxidase Squalene->Squalene_epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Intermediate_Sterols Intermediate Sterols Lanosterol->Intermediate_Sterols C14_demethylase C14-demethylase (CYP51/ERG11) Lanosterol->C14_demethylase Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Intermediate_Sterols_edge Intermediate_Sterols->Intermediate_Sterols_edge Allylamines Allylamines (e.g., Terbinafine) Allylamines->Squalene_epoxidase DMIs DMIs (including this compound) (e.g., Tebuconazole) DMIs->C14_demethylase Morpholines Morpholines (e.g., Fenpropimorph) Reductase_Isomerase Δ14-reductase & Δ8->Δ7-isomerase Morpholines->Reductase_Isomerase Squalene_epoxidase->Squalene_epoxide C14_demethylase->Intermediate_Sterols Reductase_Isomerase->Intermediate_Sterols_edge Experimental_Workflow Start Start: Fungal Isolate (Sensitive/Resistant) Culture Pure Culture Preparation Start->Culture Inoculation Inoculation of Plates Culture->Inoculation Stock_Prep Fungicide Stock Solution Preparation Media_Prep Preparation of Fungicide-Amended Media Stock_Prep->Media_Prep Media_Prep->Inoculation Incubation Incubation Inoculation->Incubation Measurement Measurement of Mycelial Growth Incubation->Measurement Data_Analysis Data Analysis: % Inhibition, EC50 Calculation Measurement->Data_Analysis Resistance_Factor Resistance Factor Calculation Data_Analysis->Resistance_Factor End End: Resistance Profile Determined Resistance_Factor->End

References

Safety Operating Guide

Proper Disposal of Triforine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential procedural guidance for the safe and effective disposal of Triforine, a fungicide commonly used in research and development settings. Adherence to these protocols is critical for ensuring laboratory safety, regulatory compliance, and environmental protection. This compound is known to be unstable in aqueous solutions and is susceptible to degradation under acidic and alkaline conditions, a principle that informs the following disposal methodologies.[1][2][3]

I. Pre-Disposal and Handling

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific this compound product in use. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] All handling and disposal activities should be conducted within a certified chemical fume hood to minimize inhalation exposure.

II. Spill Management

In the event of a this compound spill, immediate containment and cleanup are necessary to prevent environmental contamination and personnel exposure.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to prevent it from spreading.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[4]

  • Decontamination: Decontaminate the spill area using a suitable laboratory decontaminant or a 10% bleach solution, followed by a thorough rinse with water. All cleaning materials must be collected and disposed of as hazardous waste.

III. Laboratory-Scale Disposal Procedures

For small quantities of this compound waste generated during experimental procedures, chemical degradation through hydrolysis is the recommended disposal method. This compound decomposes in both strongly acidic and strongly alkaline conditions.[1][2] The following protocols are designed for the controlled degradation of this compound in a laboratory setting.

A. Alkaline Hydrolysis Protocol

This procedure degrades this compound into chloroform and piperazine.[1][2]

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) solution (2.5 M)

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., borosilicate glass beaker or flask)

  • pH meter or pH indicator strips

Procedure:

  • Quantify the this compound waste to be treated.

  • In a chemical fume hood, place the this compound waste into the reaction vessel. If the waste is in a solid form, dissolve it in a minimal amount of a suitable solvent like dimethylformamide or dimethyl sulfoxide.[1]

  • While stirring, slowly add the 2.5 M sodium hydroxide solution to the reaction vessel. A significant excess of the alkaline solution should be used to ensure complete degradation.

  • Allow the reaction to proceed at room temperature with continuous stirring for at least 24 hours to ensure complete hydrolysis.

  • After the reaction period, check the pH of the solution to ensure it remains strongly alkaline.

  • Neutralize the resulting solution by slowly adding a dilute acid (e.g., 1 M hydrochloric acid) until the pH is between 6.0 and 8.0.

  • The neutralized solution may be disposed of down the sanitary sewer with copious amounts of water, provided this is in accordance with local regulations and the final solution does not contain other regulated chemicals.

B. Acidic Hydrolysis Protocol

This method degrades this compound into trichloroacetaldehyde and piperazine salts.[1][2]

Materials:

  • This compound waste

  • Hydrochloric acid (HCl) solution (2 M)

  • Stir plate and stir bar

  • Appropriate reaction vessel

  • pH meter or pH indicator strips

Procedure:

  • Quantify the this compound waste to be treated.

  • In a chemical fume hood, place the this compound waste into the reaction vessel. If in solid form, dissolve it in a minimal amount of a suitable solvent.[1]

  • While stirring, slowly add the 2 M hydrochloric acid solution to the reaction vessel in significant excess.

  • Allow the reaction to proceed at room temperature with continuous stirring for at least 24 hours.

  • After the reaction period, verify that the solution is strongly acidic.

  • Neutralize the solution by slowly adding a dilute base (e.g., 1 M sodium hydroxide) until the pH is between 6.0 and 8.0.

  • Dispose of the neutralized solution in accordance with local regulations.

IV. Disposal of Contaminated Materials

All materials that come into contact with this compound, including PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Solid Waste: Place all contaminated solid materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Empty Containers: Rinse empty this compound containers three times with a suitable solvent. The rinsate should be collected and treated as this compound waste via one of the hydrolysis procedures described above. The rinsed container can then be disposed of according to institutional guidelines.

V. Quantitative Data Summary

ParameterAlkaline HydrolysisAcidic Hydrolysis
Degrading Agent 2.5 M Sodium Hydroxide2 M Hydrochloric Acid
Reaction Time ≥ 24 hours≥ 24 hours
Final pH Target 6.0 - 8.06.0 - 8.0
Primary Byproducts Chloroform, PiperazineTrichloroacetaldehyde, Piperazine Salts

VI. This compound Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Triforine_Disposal_Workflow start This compound Waste Generated assess_waste Assess Waste Type start->assess_waste spill Spill or Contaminated Material assess_waste->spill Spill liquid_waste Liquid/Solid Waste assess_waste->liquid_waste Chemical Waste contain_spill Contain Spill with Absorbent Material spill->contain_spill choose_hydrolysis Choose Hydrolysis Method liquid_waste->choose_hydrolysis collect_waste Collect Contaminated Material contain_spill->collect_waste decontaminate_area Decontaminate Area collect_waste->decontaminate_area package_solid Package as Hazardous Waste collect_waste->package_solid decontaminate_area->package_solid alkaline_hydrolysis Alkaline Hydrolysis (2.5M NaOH, >24h) choose_hydrolysis->alkaline_hydrolysis Alkaline acidic_hydrolysis Acidic Hydrolysis (2M HCl, >24h) choose_hydrolysis->acidic_hydrolysis Acidic neutralize Neutralize to pH 6-8 alkaline_hydrolysis->neutralize acidic_hydrolysis->neutralize dispose_liquid Dispose of Neutralized Liquid per Regulations neutralize->dispose_liquid end Disposal Complete dispose_liquid->end package_solid->end

Caption: this compound Disposal Workflow Diagram.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.